molecular formula C17H33N5O4 B6310641 Boc-D-Lys(N3)-OH (CHA)

Boc-D-Lys(N3)-OH (CHA)

カタログ番号: B6310641
分子量: 371.5 g/mol
InChIキー: NHHYBEBTGVUZET-DDWIOCJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-Lys(N3)-OH (CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is 371.25325455 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-D-Lys(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Lys(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHYBEBTGVUZET-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Lys(N3)-OH (CHA): Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of N-α-(tert-Butoxycarbonyl)-N-ε-azido-D-lysine cyclohexylammonium salt (Boc-D-Lys(N3)-OH (CHA)). This valuable synthetic building block is instrumental in various fields, including peptide synthesis, drug discovery, and bioconjugation, primarily due to the versatile reactivity of its azide (B81097) moiety in "click chemistry" applications.

Chemical Structure and Properties

Boc-D-Lys(N3)-OH (CHA) is a derivative of the naturally occurring amino acid D-lysine. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common acid-labile protecting group in peptide synthesis. The ε-amino group of the lysine (B10760008) side chain is modified to an azide (N3) group. The carboxylic acid is salified with cyclohexylamine (B46788) (CHA) to enhance its stability and improve its handling characteristics as a crystalline solid.

Structure:

  • Core Amino Acid: D-lysine

  • α-Amino Protecting Group: tert-Butoxycarbonyl (Boc)

  • ε-Side Chain Modification: Azide (N3)

  • Salt Form: Cyclohexylammonium (CHA)

The presence of the azide group allows for highly specific and efficient conjugation to molecules containing alkyne or strained cycloalkyne functionalities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1]

Physicochemical Properties (Estimated)

PropertyValueReference
Molecular Formula C11H20N4O4 · C6H13NN/A
Molecular Weight 371.48 g/mol N/A
Appearance White crystalline powder[]
Storage 2-8 °C[]

Synthesis of Boc-D-Lys(N3)-OH (CHA)

The synthesis of Boc-D-Lys(N3)-OH (CHA) is a multi-step process that begins with the selective protection of the α-amino group of D-lysine, followed by the conversion of the ε-amino group to an azide, and concludes with the formation of the cyclohexylammonium salt.

Synthetic Pathway

Synthesis_Workflow D_Lys D-Lysine Boc_D_Lys_OH Boc-D-Lys-OH D_Lys->Boc_D_Lys_OH Boc_D_Lys_N3_OH Boc-D-Lys(N3)-OH Boc_D_Lys_OH->Boc_D_Lys_N3_OH Final_Product Boc-D-Lys(N3)-OH (CHA) Boc_D_Lys_N3_OH->Final_Product

Figure 1: Synthesis workflow for Boc-D-Lys(N3)-OH (CHA).

Experimental Protocols

Step 1: Synthesis of N-α-Boc-D-lysine (Boc-D-Lys-OH)

This procedure is adapted from standard Boc protection protocols for amino acids.

  • Materials:

  • Procedure:

    • Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate in portions while stirring.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc2O.

    • Cool the aqueous layer to 0 °C and acidify to pH 3 with a 5% citric acid solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Lys-OH as a white solid or viscous oil.

Step 2: Synthesis of N-α-Boc-N-ε-azido-D-lysine (Boc-D-Lys(N3)-OH)

This step involves a diazotransfer reaction on the ε-amino group of Boc-D-Lys-OH. Imidazole-1-sulfonyl azide hydrogen sulfate is a safer alternative to other diazotransfer reagents like triflyl azide.[3][4][5]

  • Materials:

    • Boc-D-Lys-OH (1 equiv.)

    • Imidazole-1-sulfonyl azide hydrogen sulfate (1.1 equiv.)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equiv.)

    • Potassium carbonate (K2CO3) (2 equiv.)

    • Methanol (B129727)

    • Water

    • Dichloromethane (B109758) (DCM)

    • Saturated aqueous solution of ammonium (B1175870) chloride

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve Boc-D-Lys-OH in a mixture of methanol and water.

    • Add potassium carbonate and copper(II) sulfate pentahydrate to the solution and stir until dissolved.

    • Add imidazole-1-sulfonyl azide hydrogen sulfate in one portion.

    • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain Boc-D-Lys(N3)-OH.

Step 3: Formation of the Cyclohexylammonium (CHA) Salt

The final step is the formation of the cyclohexylammonium salt to improve the product's crystallinity and stability.[6]

  • Materials:

    • Boc-D-Lys(N3)-OH (1 equiv.)

    • Cyclohexylamine (1 equiv.)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified Boc-D-Lys(N3)-OH in diethyl ether.

    • Slowly add one equivalent of cyclohexylamine to the solution while stirring.

    • A white precipitate should form. Continue stirring for 1-2 hours at room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield Boc-D-Lys(N3)-OH (CHA) as a white crystalline solid.

Quantitative Data

The following table summarizes expected yields and purity for the synthesis of Boc-D-Lys(N3)-OH (CHA). Precise yields may vary depending on reaction conditions and scale.

StepProductTypical Yield (%)Purity (%)
1Boc-D-Lys-OH85-95>95
2Boc-D-Lys(N3)-OH70-85>98 (after chromatography)
3Boc-D-Lys(N3)-OH (CHA)>95>99

Characterization Data

1H NMR (400 MHz, CDCl3) - Expected Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1br s1HNH (Boc)
~4.2m1Hα-CH
~3.3t2Hε-CH2
~1.9-1.3m6Hβ, γ, δ-CH2
1.45s9HC(CH3)3
~1.2-2.0 (CHA)m11HCyclohexyl protons
~8.0 (CHA)br s3HNH3+

13C NMR (100 MHz, CDCl3) - Expected Chemical Shifts

Chemical Shift (ppm)Assignment
~175C=O (carboxyl)
~156C=O (Boc)
~80C(CH3)3
~53α-C
~51ε-C
~32β-C
~29δ-C
~28C(CH3)3
~23γ-C
~25, 31 (CHA)Cyclohexyl carbons

Mass Spectrometry (ESI-MS)

IonExpected m/z
[M-H]⁻ (free acid)271.15
[M+H]⁺ (free acid)273.16
[M+Na]⁺ (free acid)295.14

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the characterization and quality control process for the synthesized Boc-D-Lys(N3)-OH (CHA).

QC_Workflow Start Synthesized Boc-D-Lys(N3)-OH (CHA) Purity_Check Purity Assessment (HPLC) Start->Purity_Check Structure_Verification Structural Verification Purity_Check->Structure_Verification Purity > 99% Fail Further Purification or Re-synthesis Purity_Check->Fail Purity < 99% NMR 1H and 13C NMR Structure_Verification->NMR MS Mass Spectrometry (ESI-MS) Structure_Verification->MS Final_Product Qualified Product NMR->Final_Product Correct Structure Confirmed NMR->Fail Incorrect Structure MS->Final_Product Correct Mass Confirmed MS->Fail Incorrect Mass

Figure 2: Quality control workflow for Boc-D-Lys(N3)-OH (CHA).

References

An In-depth Technical Guide to Click Chemistry with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nα-Boc-D-azidolysine (Boc-D-Lys(N3)-OH) in click chemistry, a class of biocompatible and highly efficient chemical reactions. This versatile building block serves as a cornerstone for the introduction of azide (B81097) functionalities into peptides and other molecules, enabling their conjugation to a wide array of substrates through copper-catalyzed and strain-promoted cycloaddition reactions. This document details the core principles, experimental protocols, and applications of Boc-D-Lys(N3)-OH in bioconjugation, drug delivery, and materials science.

Core Concepts: The Power of Azide-Alkyne Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The most prominent example of click chemistry is the azide-alkyne cycloaddition, which can be conducted in two primary modes.

Boc-D-Lys(N3)-OH is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and an azide (N3) group on the ε-amino group of a D-lysine scaffold.[1][2][3] This structure makes it an ideal reagent for incorporation into peptides via solid-phase peptide synthesis (SPPS), introducing a bioorthogonal azide handle for subsequent conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between an azide and a terminal alkyne is the prototypical "click" reaction. It is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1][2][] This reaction is widely used for bioconjugation due to its reliability and the stability of the resulting triazole linkage.[1][2][]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1][2][3] SPAAC is a cornerstone of in vivo chemistry and the labeling of biological macromolecules.

Quantitative Data

The efficiency of click chemistry reactions with azide-containing amino acids is a key factor in their widespread adoption. The following tables summarize typical reaction conditions and kinetic data.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Azide (e.g., Boc-D-Lys(N3)-OH), Terminal Alkyne
Catalyst Cu(I) source (e.g., CuSO4 with a reducing agent)
Typical Reaction Time 1-2 hours at room temperature
Typical Yield >95% (often quantitative)[5][6][7]
Concentration Effective even at low micromolar concentrations (>10 µM)[7]
ParameterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide (e.g., Boc-D-Lys(N3)-OH), Strained Alkyne (DBCO, BCN)
Catalyst None
Second-Order Rate Constant (k2) with DBCO ~0.34 M⁻¹s⁻¹[2][8][9]
Second-Order Rate Constant (k2) with BCN ~0.28 M⁻¹s⁻¹[2][8][9]
Reaction Environment Aqueous buffers, organic solvents

Experimental Protocols

The following are detailed protocols for the two main types of click reactions involving an azide-functionalized molecule derived from a precursor like Boc-D-Lys(N3)-OH.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol is adapted for the conjugation of a peptide containing an azidolysine residue to an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide (synthesized using Boc-D-Lys(N3)-OH)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

  • Aminoguanidine (B1677879) hydrochloride solution (100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deionized water

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing peptide in the reaction buffer to a final concentration of approximately 50-100 µM.

  • Add the alkyne-functionalized molecule in a 1.5 to 2-fold molar excess over the azide-containing peptide.

  • Prepare a premixed solution of the copper catalyst by combining the 20 mM CuSO4 solution and the 50 mM THPTA ligand solution in a 1:2.5 molar ratio (e.g., 2.5 µL of CuSO4 and 3.125 µL of THPTA for a 500 µL reaction).

  • Add the premixed copper catalyst solution to the reaction mixture. The final concentration of CuSO4 should be between 100-250 µM.

  • Add the 100 mM aminoguanidine hydrochloride solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction can be monitored by LC-MS or HPLC.

  • Upon completion, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide to a DBCO-functionalized molecule.

Materials:

  • Azide-containing peptide (synthesized using Boc-D-Lys(N3)-OH)

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, or HEPES buffer)

  • DMSO (if needed to dissolve the DBCO reagent)

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the DBCO stock solution to the peptide solution to achieve a 1.5 to 3-fold molar excess of the DBCO reagent. Ensure the final concentration of DMSO is compatible with the stability of your biomolecule (typically <10%).

  • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the concentration of the reactants and the specific azide and cyclooctyne used.

  • The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO reagent around 310 nm.

  • Purify the final conjugate using appropriate chromatographic techniques to remove unreacted starting materials.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis and On-Resin Click Conjugation

SPPS_Click_Workflow Resin Solid Support (e.g., Wang Resin) Attach 1. Attach First Fmoc-AA-OH Resin->Attach Deprotect1 2. Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple_AA 3. Couple Next Fmoc-AA-OH Deprotect1->Couple_AA Repeat Repeat Steps 2 & 3 Couple_AA->Repeat Couple_Azide 4. Couple Fmoc-D-Lys(N3)-OH Repeat->Couple_Azide Deprotect2 5. Final Fmoc Deprotection Couple_Azide->Deprotect2 Click 6. On-Resin Click Reaction (Alkyne-Cargo, Catalyst) Deprotect2->Click Cleave 7. Cleavage & Side-chain Deprotection (TFA) Click->Cleave Purify 8. Purification (HPLC) Cleave->Purify Conjugate Purified Peptide Conjugate Purify->Conjugate

Caption: Workflow for SPPS incorporation of Boc-D-Lys(N3)-OH and subsequent on-resin click chemistry.

Signaling Pathway: Targeted Drug Delivery via a Peptide-Drug Conjugate

Targeted_Drug_Delivery cluster_synthesis Synthesis cluster_delivery Targeted Delivery Peptide Targeting Peptide with Azide Handle Click_Reaction Click Chemistry (CuAAC or SPAAC) Peptide->Click_Reaction Drug Alkyne-Modified Drug Drug->Click_Reaction PDC Peptide-Drug Conjugate (PDC) Click_Reaction->PDC Systemic Systemic Circulation PDC->Systemic Receptor Overexpressed Receptor PDC->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Systemic->Target_Cell Targeting Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release Apoptosis Therapeutic Effect (e.g., Apoptosis) Release->Apoptosis

References

A Technical Guide to Utilizing Boc-D-Lys(N3)-OH (CHA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Boc-D-Lys(N3)-OH (CHA), a versatile building block for introducing an azide (B81097) functionality into peptides. The azide group serves as a chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for various applications in research and drug development. This document outlines the properties of this reagent, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in creating targeted therapeutics and biological probes.

Introduction to Boc-D-Lys(N3)-OH (CHA)

Boc-D-Lys(N3)-OH is a non-natural amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain (epsilon-amino group) is modified with an azide (N3) group.[1] The D-configuration of the lysine (B10760008) backbone enhances the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.[2] The cyclohexylammonium (CHA) salt form improves the handling and solubility of the compound.

The key feature of this amino acid is the azide moiety, which is a versatile functional group for bioorthogonal chemistry.[3] It allows for the specific and efficient covalent modification of peptides with a wide range of molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Boc-D-Lys(N3)-OH (CHA) is presented in Table 1.

PropertyValueReference
Chemical Formula C11H20N4O4 · C6H13NN/A
Molecular Weight 371.48 g/mol N/A
Appearance White to off-white solidN/A
Storage 2-8 °CN/A
Solubility Soluble in DMF and DMSON/A

Handling Precautions: While the azide group in Boc-D-Lys(N3)-OH is relatively stable, it is good practice to handle all azide-containing compounds with care. Avoid exposure to strong reducing agents or high temperatures outside of controlled reaction conditions. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocols: Boc-SPPS Incorporation and Modification

The following sections provide detailed protocols for the use of Boc-D-Lys(N3)-OH (CHA) in Boc-based solid-phase peptide synthesis.

General Boc-SPPS Workflow

The overall workflow for incorporating Boc-D-Lys(N3)-OH and its subsequent modification is depicted in the following diagram.

spss_workflow Resin Resin Swelling Deprotection1 Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection1 1. Neutralization1 Neutralization (DIPEA/DMF) Deprotection1->Neutralization1 2. Coupling Amino Acid Coupling (Boc-D-Lys(N3)-OH) Neutralization1->Coupling 3. Wash1 Wash Coupling->Wash1 4. Repeat Repeat for next amino acid Wash1->Repeat 5. OnResinMod On-Resin Modification (Click Chemistry) Wash1->OnResinMod After final coupling Repeat->Deprotection1 Cleavage Cleavage from Resin & Global Deprotection OnResinMod->Cleavage 6. Purification Purification (RP-HPLC) Cleavage->Purification 7. Analysis Analysis (LC-MS) Purification->Analysis 8.

Caption: General workflow for Boc-SPPS incorporating Boc-D-Lys(N3)-OH and subsequent on-resin modification.

Protocol 1: Coupling of Boc-D-Lys(N3)-OH (CHA)

This protocol describes the incorporation of Boc-D-Lys(N3)-OH into the growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Lys(N3)-OH (CHA) (2-4 equivalents relative to resin loading)

  • Coupling reagent: HBTU or HATU (1.95 equivalents)[5][6]

  • Base: N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)[7]

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF (v/v) for 5 minutes (repeat twice). Wash the resin with DMF (3x).[9]

  • Activation: In a separate vessel, dissolve Boc-D-Lys(N3)-OH (CHA) and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the modification of the resin-bound peptide containing the azido-lysine residue with an alkyne-functionalized molecule.

Materials:

  • Azido-peptide-resin

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, drug molecule) (5-10 equivalents)

  • Copper(I) source: Copper(II) sulfate (B86663) (CuSO4) (0.5-1 equivalent)[10]

  • Reducing agent: Sodium ascorbate (B8700270) (1-2 equivalents)[10]

  • Copper ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 equivalents)[11]

  • Solvent: DMF/water or DMSO/water mixture

Procedure:

  • Resin Preparation: Swell the azido-peptide-resin in the chosen solvent system (e.g., DMF/water 4:1) for 30 minutes.

  • Reaction Mixture Preparation: In a separate vessel, dissolve the alkyne-functionalized molecule, sodium ascorbate, and CuSO4 (and ligand, if used) in the solvent system.

  • Click Reaction: Add the reaction mixture to the swollen resin. Agitate the mixture at room temperature for 12-24 hours. The reaction should be protected from light if using photosensitive molecules.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by water, DMF, and DCM to remove unreacted reagents and the copper catalyst.

  • Confirmation: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the successful conjugation.

ParameterRecommended Conditions
Alkyne 5-10 eq.
CuSO4 0.5-1 eq.
Sodium Ascorbate 1-2 eq.
Solvent DMF/H2O or DMSO/H2O
Temperature Room Temperature
Time 12-24 hours
Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, which is advantageous when working with biomolecules that are sensitive to copper.[4]

Materials:

  • Azido-peptide-resin

  • Strained alkyne (e.g., DBCO or BCN-functionalized molecule) (2-5 equivalents)[1]

  • Solvent: DMF, DMSO, or aqueous buffers

Procedure:

  • Resin Preparation: Swell the azido-peptide-resin in the chosen solvent for 30 minutes.

  • Reaction Mixture Preparation: Dissolve the strained alkyne-functionalized molecule in the solvent.

  • Click Reaction: Add the strained alkyne solution to the swollen resin. Agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.[4]

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove any unreacted alkyne.

  • Confirmation: Cleave a small amount of the resin and analyze by LC-MS to verify the conjugation.

ParameterRecommended Conditions
Strained Alkyne 2-5 eq.
Solvent DMF, DMSO, or aqueous buffers
Temperature Room Temperature
Time 1-12 hours
Protocol 4: Cleavage and Deprotection

This protocol describes the final step of cleaving the modified peptide from the resin and removing any remaining side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: A common cocktail for Boc-SPPS is high-concentration TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The exact composition may vary depending on the peptide sequence.[9]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12] The purity and identity of the final peptide conjugate are confirmed by analytical HPLC and mass spectrometry (MS).[13]

Applications of Peptides Synthesized with Boc-D-Lys(N3)-OH

The ability to introduce a versatile azide handle into peptides opens up a vast array of applications in drug discovery and chemical biology.

Peptide-Drug Conjugates (PDCs)

A significant application is the development of PDCs for targeted cancer therapy. A cell-penetrating or tumor-targeting peptide can be synthesized incorporating Boc-D-Lys(N3)-OH. The azide group then allows for the conjugation of a potent cytotoxic drug.

pdc_pathway PDC Peptide-Drug Conjugate (with Azido-Lys linker) Receptor Tumor Cell Receptor PDC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Receptor-mediated endocytosis Lysosome Lysosomal Trafficking Internalization->Lysosome 3. DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Drug Action

References

In-Depth Technical Guide to Boc-D-Lys(N3)-OH: A Core Component for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nε-azido-D-lysine, commonly referred to as Boc-D-Lys(N3)-OH, is a synthetically versatile amino acid derivative of significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique bifunctional nature, featuring a Boc-protected α-amino group and an azido-functionalized side chain on a D-amino acid scaffold, makes it a valuable building block for the construction of complex biomolecules and targeted therapeutics. The D-configuration provides inherent resistance to enzymatic degradation, enhancing the in vivo stability of resulting peptides and conjugates. This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-D-Lys(N3)-OH, detailed experimental protocols for its synthesis and application, and a discussion of its role in modern biochemical research.

Physical and Chemical Characteristics

Boc-D-Lys(N3)-OH is a white to off-white solid that is stable under standard laboratory conditions. Its core structure consists of a D-lysine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the ε-amino group is modified with an azide (B81097) (N3) moiety. The Boc group is a widely used protecting group in peptide synthesis, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The azide group is a versatile functional handle that can participate in a variety of bioorthogonal reactions.

Table 1: Physical and Chemical Properties of Boc-D-Lys(N3)-OH

PropertyValueReference
Molecular Formula C₁₁H₂₀N₄O₄[1][2]
Molecular Weight 272.3 g/mol [1][2]
CAS Number 1620410-04-9
Appearance White to off-white solid
Melting Point Data not consistently available in public sources. Often used in syntheses without reported melting point.
Optical Rotation Data not consistently available for the D-isomer with the azide group. The related compound, Boc-D-Lys-OH, has a specific rotation of [α]22/D -24° (c = 0.5% in methanol).
Solubility Soluble in many organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[3] Limited solubility in water.

Table 2: Spectroscopic Data

Spectroscopic Technique Expected Characteristics
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the lysine (B10760008) backbone protons (multiplets, ~1.2-1.9 ppm, ~3.2 ppm, and ~4.0-4.3 ppm), and the protons adjacent to the azide and Boc-protected amine.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the lysine backbone.
IR Spectroscopy A characteristic sharp peak for the azide (N₃) stretching vibration around 2100 cm⁻¹. Carbonyl stretching frequencies for the carboxylic acid and the urethane (B1682113) of the Boc group. N-H stretching and bending vibrations.

Experimental Protocols

Synthesis of Boc-D-Lys(N3)-OH

A common route for the synthesis of Boc-D-Lys(N3)-OH involves the conversion of the ε-amino group of a suitably protected D-lysine derivative to an azide. A detailed, representative protocol is provided below.

Protocol 1: Synthesis of Boc-D-Lys(N3)-OH from Boc-D-Lys-OH

Materials:

  • Boc-D-Lys-OH

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the α-amino and carboxyl groups: While not always necessary, temporary protection of the α-amino and carboxyl groups can improve reaction specificity. This can be achieved through the formation of a copper complex.

  • Diazo Transfer Reaction: a. Dissolve Boc-D-Lys-OH in a biphasic solvent system of water, methanol, and dichloromethane. b. Add a catalytic amount of copper (II) sulfate pentahydrate. c. Add imidazole-1-sulfonyl azide hydrochloride. d. Adjust the pH of the mixture to ~9 using an aqueous solution of potassium carbonate and stir vigorously at room temperature.[4] e. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase. b. Extract the organic phase with a saturated sodium bicarbonate solution. c. Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl. d. Extract the acidified aqueous phase with ethyl acetate.[4] e. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-Lys(N3)-OH.

Diagram 1: Synthesis Workflow

G Synthesis of Boc-D-Lys(N3)-OH start Boc-D-Lys-OH diazo_transfer Diazo Transfer Reaction (Imidazole-1-sulfonyl azide HCl, CuSO4) start->diazo_transfer workup Aqueous Work-up (Acidification & Extraction) diazo_transfer->workup purification Flash Chromatography workup->purification product Boc-D-Lys(N3)-OH purification->product

Caption: Workflow for the synthesis of Boc-D-Lys(N3)-OH.

Applications in Bioconjugation: Click Chemistry

Boc-D-Lys(N3)-OH is a key reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction is highly efficient, specific, and bioorthogonal, making it ideal for labeling and conjugating biomolecules in complex environments.[6][]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Boc-D-Lys(N3)-OH (or a peptide containing this residue)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule, or biotin)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Organic co-solvent if needed (e.g., DMSO, t-butanol)

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent. b. Prepare a stock solution of CuSO₄ in water. c. Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or a water/DMSO mixture. d. Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup: a. In a microcentrifuge tube, combine the Boc-D-Lys(N3)-OH-containing molecule and the alkyne-functionalized molecule in the chosen buffer. b. Add the copper ligand to the reaction mixture. c. Add the CuSO₄ solution to the mixture. d. Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring: a. Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to a few hours. b. The reaction progress can be monitored by techniques such as HPLC, LC-MS, or by observing changes in fluorescence if a fluorogenic azide or alkyne is used.

  • Purification: a. Once the reaction is complete, the desired triazole conjugate can be purified using appropriate chromatographic techniques, such as reverse-phase HPLC.

Diagram 2: CuAAC Reaction Pathway

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide Boc-D-Lys(N3)-OH catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) azide->catalyst alkyne Alkyne-functionalized Molecule alkyne->catalyst product 1,4-disubstituted 1,2,3-Triazole Conjugate catalyst->product

Caption: The CuAAC reaction of Boc-D-Lys(N3)-OH with an alkyne.

Conversion to Amine: The Staudinger Reaction

The azide group of Boc-D-Lys(N3)-OH can be selectively reduced to a primary amine using the Staudinger reaction. This provides a mild and efficient method for introducing a primary amine at a specific position within a molecule.[1][2][8]

Protocol 3: Staudinger Reduction of the Azide Group

Materials:

Procedure:

  • Reaction Setup: a. Dissolve the azide-containing compound in THF. b. Add a solution of triphenylphosphine in THF to the reaction mixture.

  • Reaction: a. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting azide.

  • Hydrolysis: a. Upon completion of the initial reaction, add water to the reaction mixture to hydrolyze the intermediate aza-ylide. b. Continue stirring until the hydrolysis is complete.

  • Work-up and Purification: a. Remove the THF under reduced pressure. b. The resulting primary amine can be purified from the triphenylphosphine oxide byproduct by extraction or chromatography.

Diagram 3: Staudinger Reaction Logical Flow

G Staudinger Reduction of Azide to Amine start Boc-D-Lys(N3)-OH reaction_phosphazide Reaction with PPh3 to form a phosphazide start->reaction_phosphazide intermediate Aza-ylide intermediate (after N2 loss) reaction_phosphazide->intermediate hydrolysis Hydrolysis with H2O intermediate->hydrolysis product Boc-D-Lys(NH2)-OH hydrolysis->product

Caption: Logical flow of the Staudinger reduction.

Conclusion

Boc-D-Lys(N3)-OH is a powerful and versatile chemical tool for researchers in the life sciences. Its unique combination of a D-amino acid core, an acid-labile Boc protecting group, and a bioorthogonal azide handle enables the precise construction and modification of peptides and other biomolecules. The experimental protocols provided herein for its synthesis and application in click chemistry and Staudinger reductions offer a practical guide for its use in the laboratory. As the demand for more sophisticated and targeted therapeutic and diagnostic agents continues to grow, the importance of building blocks like Boc-D-Lys(N3)-OH in advancing drug development and biomedical research is undeniable.

References

Boc-D-Lys(N3)-OH (CHA) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of Boc-D-Lys(N3)-OH (CHA), a key reagent in biochemical research and drug development.

Core Compound Data

Boc-D-Lys(N3)-OH (CHA) is the cyclohexylammonium (CHA) salt of Boc-D-lysine, where the epsilon-amino group is modified with an azide (B81097) (N3) moiety. This structure makes it a valuable building block in peptide synthesis and click chemistry applications.

ParameterValue
Molecular Weight 371.48 g/mol [1]
Chemical Formula C17H33N5O4[1]

Structural Representation

The molecular structure of Boc-D-Lys(N3)-OH (CHA) consists of three primary components: the Boc-protected D-lysine core, the azide functional group, and the cyclohexylammonium counter-ion.

G Logical Relationship of Boc-D-Lys(N3)-OH (CHA) Components A Boc-D-Lys(N3)-OH (CHA) B Boc-D-Lysine Core A->B is composed of C Azide Group (-N3) A->C contains D Cyclohexylammonium (CHA) Salt A->D forms a salt with

Caption: Molecular components of Boc-D-Lys(N3)-OH (CHA).

Experimental Applications

Due to the presence of the azide group, Boc-D-Lys(N3)-OH (CHA) is extensively used in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. These reactions are fundamental for the site-specific labeling of biomolecules, the synthesis of peptide-drug conjugates, and the development of targeted therapeutic agents.

While specific experimental protocols are highly dependent on the application, a general workflow for incorporating this amino acid derivative into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

G General Workflow for SPPS using Boc-D-Lys(N3)-OH A Resin Swelling B Fmoc Deprotection A->B C Coupling of Boc-D-Lys(N3)-OH B->C D Capping C->D E Chain Elongation D->E E->B Repeat for subsequent amino acids F Cleavage and Deprotection E->F G Purification F->G

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Lys(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the non-natural amino acid Boc-D-Lys(N3)-OH into synthetic peptides using Boc-chemistry solid-phase peptide synthesis (SPPS). The presence of the azido (B1232118) moiety on the lysine (B10760008) side chain offers a versatile handle for subsequent bioorthogonal conjugations, such as "click chemistry," enabling the site-specific labeling of peptides with fluorophores, imaging agents, or cytotoxic drugs.

Introduction

Boc-D-Lys(N3)-OH is a valuable building block in peptide chemistry for the introduction of an azide (B81097) functional group. The D-configuration of the amino acid can enhance the proteolytic stability of the resulting peptide. The azide group is chemically stable under the acidic conditions of Boc-deprotection (e.g., trifluoroacetic acid) and the basic conditions of neutralization, making it compatible with standard Boc-SPPS workflows.[1] However, the incorporation of non-natural amino acids can sometimes require optimization of coupling protocols. This guide outlines the necessary steps, from handling the cyclohexylamine (B46788) (CHA) salt to the final cleavage of the modified peptide from the resin.

Data Presentation

The successful incorporation of Boc-D-Lys(N3)-OH and the overall yield and purity of the final peptide are dependent on several factors. The following table summarizes key parameters and expected outcomes based on standard Boc-SPPS protocols.

ParameterTypical Value/RangeNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.
Boc-D-Lys(N3)-OH Equivalents 2 - 4Higher equivalents may be necessary to drive the coupling to completion.
Coupling Reagent Equivalents 2 - 4HBTU, HATU, or DIC/HOBt are effective coupling agents.
Coupling Time 2 - 4 hoursMay require longer coupling times or a double coupling strategy.
Coupling Efficiency >98%Monitored by a negative Kaiser test. Incomplete couplings are possible and should be monitored.[2][3]
Crude Peptide Purity (by HPLC) 50 - 80%Dependent on peptide length and sequence complexity.
Final Purified Peptide Yield 10 - 30%Highly dependent on the specific peptide sequence and purification efficiency.

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing a Boc-D-Lys(N3)-OH residue.

Conversion of Boc-D-Lys(N3)-OH (CHA) Salt to Free Acid

Prior to its use in peptide coupling, the cyclohexylamine (CHA) salt must be converted to the free acid.

Materials:

  • Boc-D-Lys(N3)-OH (CHA)

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-D-Lys(N3)-OH (CHA) salt in DCM.

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the DCM under reduced pressure using a rotary evaporator to yield the free acid as a solid or oil. The product should be used immediately or stored under an inert atmosphere.

Solid-Phase Peptide Synthesis Cycle for Boc-D-Lys(N3)-OH Incorporation

This protocol assumes a starting peptide-resin with a free N-terminal amine on a Merrifield or PAM resin.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Boc-D-Lys(N3)-OH (free acid)

  • Coupling reagent (e.g., HBTU/HOBt or DIC)

  • Kaiser test kit

  • SPPS reaction vessel

  • Shaker

Procedure:

Step 1: Resin Swelling

  • Place the peptide-resin in the reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and shake for 20-30 minutes to swell the resin.

  • Drain the DCM.

Step 2: Boc Deprotection

  • Add a solution of 50% TFA in DCM to the resin.

  • Shake for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[4]

  • Drain the TFA solution.

  • Wash the resin with DCM (3x), followed by isopropanol (B130326) (1x), and then DCM (3x) to remove residual TFA.

Step 3: Neutralization

  • Wash the resin with DMF (2x).

  • Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5x) to remove excess base.

Step 4: Coupling of Boc-D-Lys(N3)-OH

  • In a separate vial, dissolve Boc-D-Lys(N3)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add HBTU (3 equivalents) to the amino acid solution.

  • Add DIEA (6 equivalents) to the activation mixture and swirl for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Shake the reaction vessel for 2-4 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking for another 1-2 hours and re-test. A second coupling may be necessary if the reaction remains incomplete.

Step 5: Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Transfer the dry peptide-resin to the reaction vessel of the HF apparatus.

  • Add anisole (1 mL per gram of resin) as a scavenger.

  • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Wash the resulting residue with cold diethyl ether to precipitate the crude peptide.

  • Pellet the peptide by centrifugation and decant the ether. Repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommended Method:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product. The identity of the peptide should be confirmed by mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical logic described in this protocol.

SPPS_Workflow cluster_0 Preparation of Amino Acid cluster_1 SPPS Cycle A Boc-D-Lys(N3)-OH (CHA) B Conversion to Free Acid (KHSO4 extraction) A->B C Boc-D-Lys(N3)-OH (Free Acid) B->C E Coupling (HBTU/DIEA) D Peptide-Resin (Free Amine) D->E Activated Boc-D-Lys(N3)-OH F Peptide-Resin (Boc-Protected) E->F G Boc Deprotection (50% TFA/DCM) F->G H Peptide-Resin (TFA Salt) G->H I Neutralization (10% DIEA/DMF) H->I I->D Next Cycle Cleavage_and_Purification Resin Final Peptide-Resin Cleavage HF Cleavage (with Anisole) Resin->Cleavage Crude Crude Peptide Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Pure Pure Azido-Peptide Purification->Pure

References

Application Notes and Protocols for Incorporating Boc-D-Lys(N3)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Boc-D-Lys(N3)-OH is a valuable building block in peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) protected α-amino group and an azido (B1232118) (N3) moiety on the side chain of a D-lysine residue. The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide. The azido group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific conjugation of the peptide to other molecules such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).[1][2]

These application notes provide detailed protocols for the incorporation of Boc-D-Lys(N3)-OH into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS), followed by on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide modification.

Key Features of Boc-D-Lys(N3)-OH

  • Orthogonal Protection: The Boc group on the α-amine is labile to mild acids (e.g., trifluoroacetic acid, TFA), while the azido group on the side chain is stable under these conditions, as well as to the basic conditions used in Fmoc-based SPPS.[3]

  • Bioorthogonal Handle: The azido group does not react with native functional groups in biological systems, making it an ideal moiety for specific chemical modifications.

  • Click Chemistry Partner: The azide (B81097) readily participates in CuAAC with terminal alkynes to form a stable triazole linkage.[1][2][4] This reaction is highly efficient and can be performed in aqueous solutions.[2]

  • Enhanced Stability: The D-amino acid configuration confers resistance to proteolysis, increasing the peptide's half-life.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-Lys(N3)-OH

This protocol describes the manual Boc-SPPS for synthesizing a peptide with a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-D-Lys(N3)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar coupling reagent

  • Anhydrous diethyl ether

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection (Initial): If starting with a pre-loaded Fmoc-resin, treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Pre-activate the first Boc-protected amino acid (3 equivalents relative to resin loading) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF.

  • Incorporation of Boc-D-Lys(N3)-OH:

    • Pre-activate Boc-D-Lys(N3)-OH (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Allow the coupling to proceed for 4-6 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion with a Kaiser test.

  • Chain Elongation: Repeat the Boc deprotection (step 5) and coupling (step 6, with the respective amino acid) cycles until the desired peptide sequence is assembled.

  • Final Boc Deprotection: After the last amino acid coupling, perform a final Boc deprotection as described in step 5.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Workflow for Boc-SPPS of an Azido-Peptide

Workflow for Boc-SPPS of an Azido-Peptide Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect_Fmoc 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Couple_AA1 3. Couple First Boc-AA (PyBOP, DIPEA) Deprotect_Fmoc->Couple_AA1 Boc_Deprotect 4. Boc Deprotection (50% TFA/DCM) Couple_AA1->Boc_Deprotect Neutralize 5. Neutralization (10% DIPEA/DMF) Boc_Deprotect->Neutralize Couple_LysN3 6. Couple Boc-D-Lys(N3)-OH (PyBOP, DIPEA) Neutralize->Couple_LysN3 Elongate 7. Repeat Steps 4-6 for Remaining Amino Acids Couple_LysN3->Elongate Final_Deprotect 8. Final Boc Deprotection Elongate->Final_Deprotect Wash_Dry 9. Wash and Dry Resin Final_Deprotect->Wash_Dry Azido_Peptide_Resin Result: Azido-Peptide on Resin Wash_Dry->Azido_Peptide_Resin

Caption: General workflow for Boc-SPPS to synthesize an azido-peptide.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the resin-bound azido-peptide.

Materials:

  • Resin-bound azido-peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., alkyne-PEG, alkyne-fluorophore)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

  • DMF or a mixture of DMF and water

Procedure:

  • Resin Swelling: Swell the azido-peptide resin in DMF.

  • Click Reaction Cocktail:

    • In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents relative to resin loading) in DMF.

    • If using CuSO4, prepare a stock solution of CuSO4 and sodium ascorbate in water.

  • On-Resin Reaction:

    • To the swollen resin, add the solution of the alkyne-functionalized molecule.

    • Add the copper catalyst. If using CuBr, add it directly. If using CuSO4, add the CuSO4 solution followed by the sodium ascorbate solution.

    • If using a ligand, add TBTA to the reaction mixture.

    • Gently agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper catalyst.

  • Drying: Dry the resin under vacuum. The resin now contains the "clicked" peptide conjugate.

Workflow for On-Resin CuAAC

Workflow for On-Resin CuAAC Click Chemistry Start Start: Azido-Peptide on Resin Swell 1. Swell Resin (DMF) Start->Swell Add_Alkyne 2. Add Alkyne Molecule Swell->Add_Alkyne Add_Catalyst 3. Add Cu(I) Catalyst (e.g., CuBr or CuSO4/Ascorbate) Add_Alkyne->Add_Catalyst React 4. React at Room Temperature (12-24h) Add_Catalyst->React Wash 5. Wash Resin (DMF, H2O, DCM) React->Wash Dry 6. Dry Resin Wash->Dry Result Result: Peptide Conjugate on Resin Dry->Result

Caption: Workflow for on-resin CuAAC click chemistry.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Resin-bound peptide or peptide conjugate

  • Cleavage cocktail: TFA/water/TIS (95:2.5:2.5, v/v/v)

  • Anhydrous diethyl ether (cold)

Procedure:

  • Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold anhydrous diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

Procedure:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

The successful incorporation of Boc-D-Lys(N3)-OH and subsequent click chemistry modification can be evaluated by monitoring the synthesis at key stages. While specific quantitative data for the coupling efficiency of Boc-D-Lys(N3)-OH is not extensively published, typical coupling efficiencies for sterically hindered amino acids in Boc-SPPS can range from 95-99% with optimized conditions.

Table 1: Representative Coupling Efficiency and Purity Data

StepParameterMethodExpected Result
Boc-D-Lys(N3)-OH Coupling Coupling EfficiencyKaiser TestNegative (complete coupling)
On-Resin Click Reaction Reaction CompletionMass Spectrometry of a small cleaved sample>95% conversion to the triazole product
Final Peptide Conjugate PurityAnalytical RP-HPLC>95%
Final Peptide Conjugate IdentityMass SpectrometryObserved mass matches theoretical mass

Application Example: Targeting Integrin Signaling with RGD Peptidomimetics

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[5] The αvβ3 integrin is often overexpressed on tumor cells and angiogenic endothelial cells, making it an attractive target for cancer therapy and imaging. By incorporating Boc-D-Lys(N3)-OH into an RGD-containing peptide, the azido group can be used to attach a cytotoxic drug, creating a targeted peptide-drug conjugate (PDC).

Signaling Pathway of RGD-Integrin Interaction

Simplified RGD-Integrin Signaling Pathway cluster_cell Tumor Cell RGD_Peptide RGD-Peptide (with Drug Conjugate) Integrin Integrin (e.g., αvβ3) RGD_Peptide->Integrin Binding ECM Extracellular Matrix (ECM) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-D-Lys(N3)-OH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique allows for the precise and efficient labeling of peptides and other biomolecules, a critical process in drug discovery, diagnostics, and fundamental research.

Introduction to CuAAC with Boc-D-Lys(N3)-OH

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying complex biological molecules.[1][3]

Boc-D-Lys(N3)-OH is a key building block for introducing an azide functionality into a peptide sequence during solid-phase peptide synthesis (SPPS) using Boc chemistry. The Boc protecting group on the α-amino group is acid-labile, while the azide group on the side chain remains stable throughout the synthesis. This allows for the site-specific incorporation of a "clickable" handle that can be later conjugated to an alkyne-containing molecule of interest, such as a drug, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain.[4][5]

Key Applications

The use of Boc-D-Lys(N3)-OH in CuAAC reactions has a wide range of applications in research and drug development:

  • Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs to targeting peptides to create potent and selective anticancer agents.[4][6]

  • Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging and tracking peptides in biological systems.

  • PEGylation: Modification of peptides with PEG to improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.

  • Biomaterial Science: Functionalization of surfaces and scaffolds with peptides to create bioactive materials.

  • Peptide Cyclization: Formation of cyclic peptides by reacting a side-chain azide with a side-chain alkyne within the same peptide sequence.

Experimental Workflows and Diagrams

Site-Specific Peptide Labeling Workflow

This workflow outlines the general procedure for incorporating Boc-D-Lys(N3)-OH into a peptide and subsequent labeling via CuAAC.

Peptide_Labeling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_CuAAC CuAAC Reaction cluster_Purification Purification and Analysis Resin Solid Support Resin AA_coupling Couple Boc-protected amino acids Resin->AA_coupling Boc_Lys_N3_coupling Incorporate Boc-D-Lys(N3)-OH AA_coupling->Boc_Lys_N3_coupling Elongation Repeat coupling and deprotection cycles Boc_Lys_N3_coupling->Elongation Cleavage Cleave peptide from resin Elongation->Cleavage Azido_Peptide Azido-Peptide Cleavage->Azido_Peptide Reaction_Mix Reaction Mixture (CuSO4, Reductant, Ligand) Azido_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-modified Molecule (Drug, Dye, etc.) Alkyne_Molecule->Reaction_Mix Labeled_Peptide Labeled Peptide Conjugate Reaction_Mix->Labeled_Peptide Purification Purification (e.g., RP-HPLC) Labeled_Peptide->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: Workflow for site-specific peptide labeling using Boc-D-Lys(N3)-OH.

Catalytic Cycle of CuAAC

The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Alkyne) Azide R2-N3 (Azide) Six_Membered_Intermediate Six-membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Product->Cu_I - Cu(I) (Regeneration)

Caption: Catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The efficiency of CuAAC reactions can be influenced by several factors, including the choice of copper source, reducing agent, ligand, and solvent. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of an azido-peptide with an alkyne-modified molecule.

ParameterConditionExpected Yield (%)Purity (%)Reference
Catalyst System 1 CuSO₄ (0.1-0.25 mM), Sodium Ascorbate (B8700270) (5 mM), THPTA (5 eq. to Cu)>90>95General Protocol
Catalyst System 2 Copper(I) Iodide (CuI) (0.1 eq.), DIPEA (2 eq.) in DMF85-95>95Organic Solvent
Catalyst System 3 Copper wire in DMF at 50°C~100 (conversion)HighAlternative Cu Source[7]
Solvent aq. Buffer (e.g., PBS), DMF, DMSO, t-BuOH/H₂OVariableVariableGeneral Observation
Reaction Time 1 - 12 hours at room temperature--General Observation

Note: Yields and purity are highly dependent on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer

This protocol is suitable for labeling peptides and other biomolecules that are soluble in aqueous solutions.

Materials:

  • Azido-peptide (containing a Boc-D-Lys(N3) residue after cleavage and deprotection)

  • Alkyne-containing molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the azido-peptide in PBS to a final concentration of 1-5 mg/mL.

    • Add the alkyne-containing molecule. A 1.5 to 5-fold molar excess relative to the azido-peptide is recommended.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let it stand for 2-3 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the peptide and alkyne. The final concentration of CuSO₄ should be between 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC-MS.

  • Purification:

    • Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove excess reagents and the catalyst.

  • Analysis:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (MS) and analytical HPLC.

Protocol 2: CuAAC Reaction in an Organic Solvent (DMF)

This protocol is suitable for peptides and small molecules that are soluble in organic solvents.

Materials:

  • Azido-peptide (containing a Boc-D-Lys(N3) residue)

  • Alkyne-containing molecule

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction vial under an inert atmosphere, dissolve the azido-peptide and the alkyne-containing molecule (1.2 equivalents) in anhydrous DMF.

  • Add Catalyst and Base:

    • Add CuI (0.1 equivalents) to the reaction mixture.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Incubation:

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

  • Analysis:

    • Characterize the final product by NMR, MS, and HPLC to confirm its structure and purity.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction utilizing Boc-D-Lys(N3)-OH is a robust and versatile method for the site-specific modification of peptides. The protocols and data presented here provide a solid foundation for researchers to successfully implement this powerful technique in their drug discovery and development workflows. Careful optimization of reaction conditions for each specific substrate pair is recommended to achieve the best results.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Boc-D-Lys(N3)-OH in strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal ligation technique. The information herein is intended to guide researchers in the site-specific modification of peptides and other biomolecules for applications in drug development, molecular imaging, and diagnostics.

Introduction to SPAAC

Strain-promoted azide-alkyne cycloaddition is a type of click chemistry that occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in living systems.[2] The driving force of the reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage under physiological conditions.[1][3] Boc-D-Lys(N3)-OH is a key building block for introducing an azide (B81097) group into peptides and other molecules, enabling their subsequent modification via SPAAC.[3][4][5]

Key Applications

  • Peptide and Protein Labeling: Site-specific attachment of fluorescent dyes, radiolabels, or polyethylene (B3416737) glycol (PEG) chains.[6][7]

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

  • Surface Functionalization: Immobilization of biomolecules on surfaces for biosensor and microarray development.[2]

  • Live Cell Imaging: Labeling of azide-modified biomolecules in living cells.[3]

Experimental Workflows and Protocols

The following sections detail the experimental procedures for incorporating Boc-D-Lys(N3)-OH into a peptide via solid-phase peptide synthesis (SPPS) and subsequent SPAAC ligation with a DBCO-functionalized molecule.

Workflow for Peptide Azide-Modification and SPAAC Ligation

The overall process involves the synthesis of an azide-containing peptide followed by its conjugation to a DBCO-labeled molecule.

SPAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start Start with Resin faa Couple Fmoc-protected amino acids start->faa 1. Elongate chain boc_lys Incorporate Fmoc-Lys(N3)-OH faa->boc_lys 2. Introduce Azide deprotect Fmoc Deprotection faa->deprotect cleave Cleave and Deprotect Side Chains boc_lys->cleave 3. Finalize Synthesis deprotect->faa peptide Azide-Modified Peptide cleave->peptide reaction SPAAC Reaction peptide->reaction 4. Mix Reactants dbco DBCO-Functionalized Molecule (e.g., Fluorescent Dye) dbco->reaction purify Purification reaction->purify 5. Isolate Product conjugate Final Bioconjugate purify->conjugate SPAAC_Mechanism Azide Azide-Modified Peptide (R1-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState + DBCO DBCO-Functionalized Molecule (R2-DBCO) DBCO->TransitionState Triazole Stable Triazole Product (R1-Triazole-R2) TransitionState->Triazole Ring Strain Release

References

Application Notes and Protocols for Boc-D-Lys(N3)-OH (CHA) in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH (CHA) is a valuable building block for the synthesis of modern antibody-drug conjugates (ADCs). As a non-natural D-amino acid, it offers inherent resistance to enzymatic degradation, enhancing the stability of the resulting linker. The key feature of this compound is the azido (B1232118) (-N3) group on the lysine (B10760008) side chain, which enables highly specific and efficient conjugation to payloads via "click chemistry". This bioorthogonal reactivity allows for the precise attachment of drug molecules without affecting the antibody structure or function.

This document provides detailed application notes and experimental protocols for the incorporation of Boc-D-Lys(N3)-OH into peptide-based ADC linkers using Solid-Phase Peptide Synthesis (SPPS) and subsequent conjugation to a payload via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Properties

PropertyValue
Compound Name Nα-tert-butoxycarbonyl-Nε-azido-D-lysine cyclohexylammonium salt
Synonyms Boc-D-Lys(N3)-OH (CHA)
Molecular Formula C17H33N5O4
Molecular Weight 371.48 g/mol
Appearance White to off-white solid
Key Functional Groups N-terminal Boc protecting group, D-chiral center, ε-azido group

Application in ADC Linker Synthesis

The primary application of Boc-D-Lys(N3)-OH is in the construction of peptide-based linkers for ADCs. The workflow typically involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of Boc-D-Lys(N3)-OH into a peptide sequence on a solid support.

  • Bioorthogonal Conjugation (Click Chemistry): Reaction of the azide-containing peptide linker with an alkyne-functionalized payload.

The resulting linker-payload conjugate can then be attached to an antibody, typically through lysine or cysteine residues, to form the final ADC. The use of click chemistry provides a stable and robust triazole linkage.

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Lys(N3)-OH into a Peptide Linker via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide linker containing Boc-D-Lys(N3)-OH.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-D-Lys(N3)-OH (CHA)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • HOBt or HOAt

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (if not pre-loaded):

    • Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 minutes).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-D-Lys(N3)-OH:

    • In a separate vessel, pre-activate Boc-D-Lys(N3)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Peptide Chain Elongation:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired linker sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

    • After cleavage, precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude azide-containing peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Illustrative Data for Peptide Synthesis (Model Sequence: Ac-Gly-Gly-D-Lys(N3)-Gly-OH):

ParameterIllustrative ValueNotes
Resin Loading 0.5 mmol/gMerrifield Resin
Coupling Efficiency (Standard AA) >99%Monitored by Kaiser test
Coupling Efficiency (Boc-D-Lys(N3)-OH) ~98%May require double coupling or optimized reagents
Crude Peptide Purity (by RP-HPLC) 65-80%Dependent on peptide length and sequence
Final Purified Peptide Yield 40-60%After RP-HPLC purification and lyophilization

Note: The above values are illustrative and can vary based on the specific peptide sequence, scale, and synthesis conditions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-containing peptide linker to a DBCO-functionalized payload.

Materials:

  • Azide-containing peptide linker

  • DBCO-functionalized payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve payload)

  • Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing peptide linker in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized payload in a minimal amount of DMSO and then dilute with PBS.

  • SPAAC Reaction:

    • Add the DBCO-payload solution to the azide-linker solution. A molar excess of the payload (e.g., 1.5-5 fold) is typically used.

    • Ensure the final concentration of DMSO is below 10% to maintain the solubility of the peptide.

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted payload and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the linker-payload conjugate using RP-HPLC and mass spectrometry (MS).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing peptide linker to a terminal alkyne-functionalized payload.

Materials:

  • Azide-containing peptide linker

  • Terminal alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • CuAAC Reaction:

    • In a reaction tube, combine the azide-containing peptide linker and the alkyne-functionalized payload (typically a 1:1.5 to 1:5 molar ratio) in the reaction buffer.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the linker-payload conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and unreacted payload.

  • Characterization:

    • Analyze the purified product by RP-HPLC and MS to confirm conjugation and purity.

Illustrative Data for Linker-Payload Conjugation:

ParameterIllustrative Value (SPAAC)Illustrative Value (CuAAC)Notes
Reaction Time 2-12 hours1-4 hoursSPAAC is generally slower than CuAAC.
Reaction Efficiency >95%>98%Based on HPLC analysis of the crude reaction mixture.
Final Yield >80%>85%After purification.

Note: The above values are illustrative and depend on the specific linker, payload, and reaction conditions.

Visualization of Workflows

SPPS_Workflow Resin Swell Resin Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling1 Couple Boc-AA-OH Neutralization1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Boc Deprotection (TFA) Wash1->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Coupling_LysN3 Couple Boc-D-Lys(N3)-OH Neutralization2->Coupling_LysN3 Wash2 Wash Coupling_LysN3->Wash2 Elongation Repeat Cycles for Peptide Elongation Wash2->Elongation Cleavage Cleave from Resin (HF) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Azide-Peptide Linker Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis of an Azide-Containing Linker.

Conjugation_Workflow cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Linker1 Azide-Peptide Linker Mix1 Mix in Buffer (pH 7.4) Azide_Linker1->Mix1 DBCO_Payload DBCO-Payload DBCO_Payload->Mix1 Purification1 Purification (SEC/Dialysis) Mix1->Purification1 Final_ADC_Precursor1 Linker-Payload Conjugate Purification1->Final_ADC_Precursor1 Azide_Linker2 Azide-Peptide Linker Mix2 Mix with CuSO4, Ligand, Sodium Ascorbate Azide_Linker2->Mix2 Alkyne_Payload Alkyne-Payload Alkyne_Payload->Mix2 Purification2 Purification (SEC/Dialysis) Mix2->Purification2 Final_ADC_Precursor2 Linker-Payload Conjugate Purification2->Final_ADC_Precursor2

Caption: Click Chemistry Conjugation of Azide-Linker to Alkyne/DBCO-Payload.

Characterization of the Final ADC

After conjugating the linker-payload to the antibody, comprehensive characterization is crucial to ensure quality and consistency.

Key Parameters to Analyze:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects the ADC's efficacy and toxicity.

  • Purity: Assessment of the percentage of the desired ADC product versus unconjugated antibody, free drug-linker, and other impurities.

  • Aggregation: Measurement of high molecular weight species, which can impact efficacy and immunogenicity.

  • Conjugation Site Analysis: Identification of the specific amino acid residues on the antibody where the linker-payload is attached.

Common Analytical Techniques:

TechniqueParameter Measured
Hydrophobic Interaction Chromatography (HIC) DAR distribution, heterogeneity
Reverse-Phase HPLC (RP-HPLC) Purity, DAR (for reduced antibody chains)
Size-Exclusion Chromatography (SEC) Aggregation, purity
Mass Spectrometry (MS) Intact mass, DAR, conjugation site analysis
UV-Vis Spectroscopy Protein concentration, average DAR

Illustrative ADC Characterization Data:

ParameterIllustrative ValueMethod
Average DAR 3.8HIC-HPLC, Mass Spectrometry
Purity >95%SEC-HPLC
Aggregation <2%SEC-HPLC
Unconjugated Antibody <5%HIC-HPLC
Free Drug-Linker <0.1%RP-HPLC

Note: These values represent a typical target profile for a lysine-conjugated ADC and may vary depending on the specific antibody, linker, payload, and conjugation chemistry.

Conclusion

Boc-D-Lys(N3)-OH (CHA) is a versatile and powerful reagent for the synthesis of advanced ADC linkers. Its D-configuration provides enhanced stability, while the azide (B81097) functionality allows for precise and efficient payload conjugation via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of next-generation antibody-drug conjugates. Careful optimization of synthesis and conjugation conditions, coupled with thorough characterization, is essential for producing safe and effective ADC therapeutics.

Application Notes and Protocols for Site-Specific Protein Modification with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Site-specific modification of proteins is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities allows for precise control over the location and stoichiometry of conjugation. This document provides detailed protocols for the site-specific incorporation of Nα-Boc-D-azidolysine (Boc-D-Lys(N3)-OH) into proteins expressed in Escherichia coli, followed by copper-free click chemistry for conjugation to a molecule of interest. This method enables the production of homogeneously modified proteins for a wide range of applications, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins for imaging studies.

The workflow involves three key stages:

  • Genetic Incorporation of Boc-D-Lys(N3)-OH: An amber (UAG) stop codon is introduced at the desired site in the gene of interest. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl system, is used to recognize the amber codon and incorporate Boc-D-Lys(N3)-OH during protein translation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide (B81097) group on the incorporated lysine (B10760008) derivative serves as a bioorthogonal handle for covalent modification. It reacts specifically and efficiently with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized molecule, without the need for a cytotoxic copper catalyst.[1]

  • Analysis and Characterization: The modified protein is analyzed by mass spectrometry to confirm the site-specific incorporation and successful conjugation.

Quantitative Data

Table 1: Incorporation Efficiency of Azido-Lysine Derivatives in E. coli
ProteinNon-Canonical Amino AcidExpression SystemYield (mg/L of culture)Reference
UbiquitinNε-Boc-L-Lysine (BocK)E. coli with wt Mb PylRS> 50[2]
UbiquitinNε-Boc-L-Lysine-OMeE. coli with wt Mb PylRS~14 (at 0.1 mM UAA)[2]
GFPNε-Boc-L-Lysine-OMeE. coli with wt Mb PylRS-[3]
VariousNε-(o-azidobenzyloxycarbonyl)-L-lysineE. coli with engineered PylRS> 10[4]

Note: The use of the methyl ester form of Boc-L-Lysine (BocK-OMe) has been shown to significantly enhance protein yields at lower concentrations of the unnatural amino acid.[2]

Table 2: Kinetics and Yield of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide-Containing MoleculeStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction YieldReference
Azido-riboSAM (RNA)DBCO-Cy3-~100%[5]
Azido-riboA (RNA)DBCO-Cy5-~100%[5]
p-azido-L-phenylalanine-containing proteinDBCO-TAMRA-High[6]
Azidolysine-containing peptideDBCO0.34High[7]
Azidolysine-containing peptideBCN0.28High[7]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Boc-D-Lys(N3)-OH in E. coli

This protocol describes the expression of a target protein containing Boc-D-Lys(N3)-OH at a specific site using an amber codon suppression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.

  • Plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNAPyl (e.g., pEVOL-PylT).

  • Boc-D-Lys(N3)-OH

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shaking incubator

  • Centrifuge

  • Cell lysis buffer (e.g., BugBuster)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the pEVOL-PylT plasmid. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add Boc-D-Lys(N3)-OH to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using the appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of the azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) stock solution (10 mM in DMSO).

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for purification.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein. Add a 10-20 fold molar excess of the DBCO-functionalized dye from the stock solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove the unreacted DBCO-dye by size-exclusion chromatography or dialysis against a suitable buffer.

  • Analysis: Analyze the labeled protein by SDS-PAGE with fluorescence imaging to confirm conjugation. Further characterization can be performed by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis of Modified Protein

This protocol provides a general workflow for the analysis of the modified protein by LC-MS/MS to confirm the incorporation of Boc-D-Lys(N3)-OH and the subsequent SPAAC conjugation.

Materials:

  • Purified modified protein

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 5% formic acid)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating for 20 minutes in the dark at room temperature.

  • Tryptic Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 5%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the data against the protein sequence database, including the expected mass shifts for the incorporation of Boc-D-Lys(N3)-OH and the subsequent conjugation product.

Expected Mass Shifts:

  • Incorporation of Boc-D-Lys(N3)-OH: The mass of the peptide containing the modified lysine will increase by the mass of Boc-D-Lys(N3)-OH minus the mass of a standard lysine residue.

  • SPAAC Conjugation: The mass of the modified peptide will further increase by the mass of the DBCO-functionalized molecule.

Visualizations

experimental_workflow cluster_incorporation Step 1: Genetic Incorporation cluster_spaac Step 2: SPAAC Conjugation cluster_analysis Step 3: Analysis transformation Transformation of E. coli expression Protein Expression with Boc-D-Lys(N3)-OH transformation->expression purification1 Purification of Azide-Modified Protein expression->purification1 reaction Reaction with DBCO-Functionalized Molecule purification1->reaction Azide-Protein purification2 Purification of Conjugated Protein reaction->purification2 digestion Tryptic Digestion purification2->digestion Conjugated Protein ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: Experimental workflow for site-specific protein modification.

amber_suppression cluster_charging tRNA Charging cluster_translation Translation mRNA mRNA with UAG codon ribosome Ribosome mRNA->ribosome protein Protein with Boc-D-Lys(N3) ribosome->protein pyl_tRNA Pyl-tRNA-Boc-D-Lys(N3) pyl_tRNA->ribosome pylRS PylRS pylRS->pyl_tRNA boc_lys Boc-D-Lys(N3)-OH boc_lys->pylRS

Caption: Amber codon suppression for ncAA incorporation.

spaac_reaction protein_azide Protein-N3 triazole_product Protein-Triazole-Fluorophore protein_azide->triazole_product dbco_fluorophore DBCO-Fluorophore dbco_fluorophore->triazole_product SPAAC

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Note: Site-Specific Labeling of Peptides with Fluorescent Probes Using Boc-D-Lys(N3)-OH and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the site-specific labeling of peptides with fluorescent probes. The methodology leverages the incorporation of the non-canonical amino acid Boc-D-Lys(N3)-OH during solid-phase peptide synthesis (SPPS), followed by a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This approach allows for the precise placement of a fluorescent label onto a peptide, minimizing interference with its biological activity.[3] The resulting fluorescently labeled peptides are powerful tools for a wide range of applications, including cellular imaging, receptor binding studies, drug screening, and in vivo tracking.[][5][6][7] This note includes comprehensive protocols for peptide synthesis, the click chemistry conjugation, purification, and characterization of the final product.

Principle of the Method

The labeling strategy is a two-stage process that ensures site-specificity and high conjugation efficiency.

  • Peptide Synthesis with Azide (B81097) Incorporation: The peptide of interest is synthesized using standard solid-phase peptide synthesis (SPPS). At a specific position in the peptide sequence, the azide-bearing amino acid, Boc-D-Lys(N3)-OH, is incorporated. The azide group is chemically inert and stable throughout the SPPS cycles and subsequent cleavage from the resin.[8][9]

  • Azide-Alkyne Click Chemistry: After purification, the azide-functionalized peptide is reacted with a fluorescent probe that has been modified to contain a terminal alkyne group.[10] The copper(I)-catalyzed reaction forms a stable triazole ring, covalently linking the fluorescent probe to the peptide.[1][11] This reaction is highly selective, rapid, and can be performed in aqueous solutions under mild conditions, preserving the peptide's integrity.[2][10]

Experimental Workflow and Reaction

The overall process from peptide synthesis to the final labeled product is outlined below.

G cluster_0 Peptide Synthesis & Preparation cluster_1 Fluorescent Labeling via Click Chemistry cluster_2 Characterization A Solid-Phase Peptide Synthesis (SPPS) B Incorporate Boc-D-Lys(N3)-OH at desired position A->B Coupling Cycle C Cleavage from Resin & Deprotection B->C Final Step D Purify Azide-Peptide via HPLC C->D E Azide-Peptide + Alkyne-Fluorophore D->E F Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->F Add Catalyst G Purify Labeled Peptide via HPLC F->G H Mass Spectrometry (MS) (Verify Mass) G->H I Fluorescence Spectroscopy (Confirm Functionality) G->I J Final Labeled Peptide

Figure 1. Experimental workflow for site-specific peptide labeling.

The core of the labeling process is the CuAAC reaction, which forms a stable triazole linkage.

G peptide Peptide N₃ reagents + peptide:f0->reagents fluorophore HC≡C Fluorophore reagents->fluorophore:f0 catalyst CuSO₄ / Na-Ascorbate (Cu⁺ source) H₂O/Solvent product Peptide Triazole Linker Fluorophore catalyst->product Click Reaction

Figure 2. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Peptide

This protocol assumes standard Boc or Fmoc solid-phase peptide synthesis (SPPS) procedures. The key step is the incorporation of the azide-functionalized lysine.

  • Resin Preparation: Swell the appropriate resin (e.g., MBHA for C-terminal amide) in dichloromethane (B109758) (DCM) for 1 hour.

  • SPPS Cycles: Perform standard deprotection, activation, and coupling cycles for each amino acid in your sequence.

  • Incorporation of Boc-D-Lys(N3)-OH:

    • At the desired position, use Boc-D-Lys(N3)-OH as the amino acid for the coupling step.[8]

    • Dissolve Boc-D-Lys(N3)-OH (1.5 eq) and an activating agent like HBTU (1.5 eq) in N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Confirm coupling completion with a ninhydrin (B49086) test.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry the pellet.

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (B52724) (ACN) or DMSO.

    • Purify the azide-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[]

    • Lyophilize the pure fractions to obtain a white powder.

    • Confirm the mass of the azide-peptide using Mass Spectrometry (MS).

Protocol 2: Fluorescent Labeling via CuAAC

This protocol describes the conjugation of the purified azide-peptide with an alkyne-functionalized fluorescent probe.

  • Reagent Preparation:

    • Azide-Peptide Solution: Dissolve the lyophilized azide-peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol) to a final concentration of 1-5 mM.

    • Alkyne-Fluorophore Solution: Prepare a stock solution of the alkyne-functionalized fluorescent dye (1.2 to 1.5 molar excess) in DMSO.

    • Catalyst Solutions: Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in water.

ReagentMolar Excess (relative to peptide)Stock ConcentrationSolvent
Azide-Peptide1.01-5 mMH₂O/DMSO (4:1)
Alkyne-Fluorophore1.2 - 1.510-50 mMDMSO
Copper(II) Sulfate0.5 - 1.050-100 mMH₂O
Sodium Ascorbate2.5 - 5.0100-200 mMH₂O
Table 1. Recommended Reagent Concentrations for CuAAC Reaction.
  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-peptide solution.

    • Add the alkyne-fluorophore solution and vortex briefly.

    • Add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[1]

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction completion can be monitored by RP-HPLC or LC-MS. For some systems, gentle heating (40-50 °C) can accelerate the reaction.[1]

  • Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.

Protocol 3: Purification and Characterization of Labeled Peptide

Purification is critical to remove excess fluorescent dye, unlabeled peptide, and copper catalyst.[13]

  • Purification by RP-HPLC:

    • Dilute the reaction mixture with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Inject the mixture onto a semi-preparative RP-HPLC column (e.g., C18).

    • Elute the product using a linear gradient of acetonitrile. The labeled peptide will be more hydrophobic and thus have a longer retention time than the unlabeled peptide.[14]

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the fluorescent dye (e.g., ~495 nm for FAM).

Time (min)% Mobile Phase A (H₂O, 0.1% TFA)% Mobile Phase B (ACN, 0.1% TFA)
0955
5955
35595
40595
Table 2. Example RP-HPLC Gradient for Purification.
  • Characterization:

    • Collect the fractions corresponding to the fluorescently labeled peptide peak.

    • Mass Spectrometry: Analyze an aliquot of the purified fraction by ESI-MS or MALDI-TOF to confirm the molecular weight of the final product.[]

    • Fluorescence Spectroscopy: Confirm the functionality of the attached probe by measuring its excitation and emission spectra.

    • Lyophilize the pure, combined fractions to obtain the final product.

CompoundCalculated Mass (Da)Observed Mass [M+H]⁺ (Da)
Azide-Peptide (Example)1500.71501.7
Alkyne-FAM (Example)457.4-
Labeled Peptide (Example)1958.11959.1
Table 3. Example Mass Spectrometry Characterization Data.
Fluorescent Probe (Alkyne-modified)Excitation Max (nm)Emission Max (nm)Common Applications
FAM (Fluorescein)~494~518Microscopy, FRET, Flow Cytometry
TAMRA (Rhodamine)~555~580FRET, Polarization Assays
Cyanine3 (Cy3)~550~570FRET, Microarrays
Cyanine5 (Cy5)~650~670In Vivo Imaging, Western Blot
Table 4. Properties of Common Alkyne-Functionalized Fluorescent Probes.[3][15]

Applications in Research and Drug Development

Fluorescently labeled peptides are versatile tools with broad applications.[16]

  • Cellular Imaging: Visualize the localization, uptake, and trafficking of peptides in living cells.[17]

  • Protein Interaction Studies: Monitor peptide-protein binding events using techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization.[][16]

  • Enzyme Activity Assays: Design fluorescent peptide substrates to screen for enzyme inhibitors in high-throughput formats.[18]

  • In Vivo Imaging: Track the biodistribution and target engagement of peptide-based therapeutics in animal models, particularly when using near-infrared (NIR) dyes.[6]

Troubleshooting

  • Low Labeling Efficiency: Ensure reagents are fresh, especially sodium ascorbate. Increase the molar excess of the fluorescent probe or the catalyst concentration. Consider adding a ligand like TBTA to stabilize the Cu(I) catalyst.

  • Peptide Precipitation: Increase the percentage of organic co-solvent (DMSO, t-butanol) in the reaction mixture.

  • Difficult Purification: If the labeled and unlabeled peptides co-elute, optimize the HPLC gradient by making it shallower to improve resolution. Ensure complete removal of the highly fluorescent free dye.

References

Revolutionizing Peptide Design: Synthesis of Side-Chain Modified Peptides with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of bioorthogonal chemistry, the incorporation of the unnatural amino acid Boc-D-Lys(N3)-OH into peptide sequences opens up a vast landscape for the development of novel therapeutics, diagnostics, and research tools. The azido (B1232118) moiety on the lysine (B10760008) side-chain serves as a versatile chemical handle for a variety of site-specific modifications, most notably the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1][2][3] This allows for the precise attachment of molecules such as fluorescent dyes, PEG chains, carbohydrates, and cytotoxic drugs to peptides, enhancing their functionality and therapeutic potential.[3][4][5]

This document provides detailed application notes and protocols for the synthesis of side-chain modified peptides utilizing Boc-D-Lys(N3)-OH. The protocols are designed for researchers, scientists, and drug development professionals familiar with solid-phase peptide synthesis (SPPS).

Key Applications

The use of Boc-D-Lys(N3)-OH in peptide synthesis enables a multitude of applications, including:

  • Peptide Labeling: Site-specific attachment of fluorescent probes or biotin (B1667282) for imaging and affinity purification.[2][6]

  • PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) to improve peptide solubility, stability, and pharmacokinetic profiles.[4]

  • Glycosylation: Synthesis of glycopeptides to study carbohydrate-protein interactions and improve bioavailability.[4]

  • Drug Conjugation: Development of peptide-drug conjugates (PDCs) for targeted drug delivery.[3]

  • Peptide Cyclization: Formation of cyclic peptides through intramolecular click reactions to enhance stability and receptor binding affinity.[1][4]

Experimental Protocols

The following protocols outline the key steps for the synthesis of a side-chain modified peptide using Boc-D-Lys(N3)-OH via Boc-SPPS and subsequent click chemistry modification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Containing Peptide

This protocol describes the synthesis of a linear peptide containing an azido-lysine residue using a manual or automated Boc-SPPS strategy.[][8]

Materials:

  • Boc-D-Lys(N3)-OH

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc chemistry)[8]

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)[9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc removal if using mixed Boc/Fmoc strategy)[9]

  • Cleavage cocktail (e.g., HF or a low-HF alternative like TMSOTf)[8]

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF.

  • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.[8]

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid, including Boc-D-Lys(N3)-OH. The azido group is stable to the acidic conditions of Boc deprotection.[9][10]

  • Final Boc Deprotection: Remove the final Boc group using 50% TFA in DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole).[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Elongation Repeat for each AA (including Boc-D-Lys(N3)-OH) Neutralization->Elongation Elongation->Coupling Next AA Cleavage Cleavage from Resin (HF) Elongation->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification AzidoPeptide Azido-Peptide Purification->AzidoPeptide

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azido-peptide.[1][2]

Materials:

  • Purified azido-peptide

  • Alkyne-containing molecule (e.g., alkyne-PEG, alkyne-dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Reaction Setup: Dissolve the azido-peptide and the alkyne-containing molecule (typically in slight excess) in the chosen solvent system.

  • Catalyst Preparation: Prepare fresh solutions of CuSO4 and sodium ascorbate.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The reaction is often rapid and can be monitored by RP-HPLC or MS.

  • Reaction Quenching: Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper ions.

  • Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final modified peptide by MS and analytical RP-HPLC.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzidoPeptide Azido-Peptide Reaction CuAAC Reaction (Click Chemistry) AzidoPeptide->Reaction AlkyneMolecule Alkyne-Molecule AlkyneMolecule->Reaction CuSO4 CuSO4 CuSO4->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction Purification Purification (RP-HPLC) Reaction->Purification ModifiedPeptide Side-Chain Modified Peptide Purification->ModifiedPeptide

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and modification of peptides using Boc-D-Lys(N3)-OH. Actual results may vary depending on the peptide sequence, coupling efficiency, and purification success.

ParameterTypical ValueMethod of Determination
SPPS Crude Purity 40-70%Analytical RP-HPLC
Purified Azido-Peptide Yield 10-30%Mass after lyophilization
Purified Azido-Peptide Purity >95%Analytical RP-HPLC
CuAAC Reaction Conversion >90%RP-HPLC or LC-MS
Purified Modified Peptide Yield 50-80% (from azido-peptide)Mass after lyophilization
Final Modified Peptide Purity >98%Analytical RP-HPLC

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency of Boc-D-Lys(N3)-OH Steric hindranceUse a more potent coupling reagent (e.g., HCTU) or double coupling.
Incomplete CuAAC reaction Inactive catalystUse freshly prepared solutions of CuSO4 and sodium ascorbate. Ensure anaerobic conditions if necessary.
Side reactions during cleavage Scavenger choiceOptimize the scavenger cocktail based on the peptide sequence (e.g., use of triisopropylsilane (B1312306) for Trp).
Poor purification yield Peptide aggregation/precipitationAdjust HPLC mobile phase composition (e.g., add formic acid or trifluoroacetic acid) or use a different stationary phase.

Conclusion

The use of Boc-D-Lys(N3)-OH is a powerful strategy for the synthesis of side-chain modified peptides. The stability of the azido group throughout Boc-SPPS and its selective reactivity in click chemistry provide a robust and versatile platform for creating complex and functional peptide conjugates. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this technology in their drug discovery and development efforts.

References

Application Notes and Protocols for the Deprotection of Boc-D-Lys(N3)-OH (CHA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Boc-D-Lys(N3)-OH, a D-lysine derivative featuring an azide (B81097) moiety on its side chain, is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). The azide group is a versatile chemical handle for various bioorthogonal conjugations, such as the Staudinger ligation and click chemistry, allowing for the site-specific labeling of peptides with fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.[1]

This application note provides detailed protocols for the deprotection of Boc-D-Lys(N3)-OH in the context of Boc-based SPPS. It covers the selective removal of the Nα-Boc protecting group to allow for peptide chain elongation and the subsequent reduction of the ε-azido group to a primary amine for further functionalization.

Deprotection Strategies

The deprotection of a peptide containing Boc-D-Lys(N3) involves two distinct steps: the removal of the temporary Nα-Boc group and the conversion of the side-chain azide group. A key advantage of the azido (B1232118) group is its stability under the acidic conditions required for Boc deprotection.[2]

Nα-Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is labile to moderately strong acids, most commonly trifluoroacetic acid (TFA). The standard procedure involves treating the peptide-resin with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). This step must be followed by a neutralization step to liberate the free amine of the N-terminus for the subsequent coupling reaction.[3]

ε-Azido Group Deprotection (Reduction)

The conversion of the azide to an amine is a reduction reaction. A widely used and mild method for this transformation on a solid support is the Staudinger reduction, which employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) or tributylphosphine.[4] This reaction proceeds in two steps: the formation of an iminophosphorane intermediate followed by hydrolysis to yield the primary amine and the corresponding phosphine oxide.[4]

Alternatively, the azide group can be reduced during the final cleavage of the peptide from the resin, depending on the composition of the cleavage cocktail. Thiol-based scavengers, often used to protect sensitive residues, can lead to the undesired reduction of the azide.[5][6] Careful selection of scavengers is therefore crucial to preserve the azide functionality if it is desired in the final peptide.

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection and Neutralization in SPPS

This protocol describes a single cycle of Nα-Boc deprotection and neutralization for a peptide being synthesized on a solid support using Boc-D-Lys(N3)-OH.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Boc Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

  • Mechanical shaker or automated peptide synthesizer

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual reagents from the previous coupling step.

  • Boc Deprotection:

    • Add the Boc Deprotection Solution (10 mL per gram of resin) to the peptide-resin.

    • Agitate the slurry for 2 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of the Boc Deprotection Solution (10 mL per gram of resin).

    • Agitate the slurry for 20-30 minutes at room temperature.[7]

    • Drain the solution.

  • Washing: Wash the peptide-resin with DCM (5 x 10 mL per gram of resin) to remove the TFA and the cleaved tert-butyl cations.

  • Neutralization:

    • Add the Neutralization Solution (10 mL per gram of resin) to the peptide-resin.

    • Agitate the slurry for 2 minutes at room temperature.

    • Drain the solution.

    • Repeat the neutralization step one more time.[3]

  • Final Washing: Wash the peptide-resin with DCM (3 x 10 mL per gram of resin) followed by DMF (3 x 10 mL per gram of resin) to prepare for the next coupling step.

  • Confirmation: A qualitative Kaiser test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine.

Protocol 2: On-Resin Staudinger Reduction of the ε-Azido Group

This protocol details the reduction of the lysine (B10760008) side-chain azide to an amine while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Lys(N3) residue

  • Triphenylphosphine (PPh3) or Tributylphosphine (PBu3)

  • Tetrahydrofuran (THF)

  • Water

  • SPPS reaction vessel

  • Mechanical shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in THF (10 mL per gram of resin) for 30 minutes.

  • Reduction Reaction:

    • Prepare a solution of the phosphine reagent (e.g., 1 M PPh3 in THF).

    • Add the phosphine solution (5-10 equivalents relative to the azide) to the swollen resin.

    • Add water (5-10 equivalents relative to the azide) to the reaction mixture. The presence of water is crucial for the hydrolysis of the iminophosphorane intermediate.[4]

    • Agitate the slurry at room temperature for 2-4 hours. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic azide stretch (~2100 cm⁻¹).

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with THF (3 x 10 mL per gram of resin).

    • Wash the resin with DCM (3 x 10 mL per gram of resin).

    • Wash the resin with Methanol (3 x 10 mL per gram of resin).

  • Confirmation: The successful conversion of the azide to an amine can be confirmed using a Kaiser test.

Data Presentation

Azide Group Stability During Final Cleavage

The choice of scavenger in the final TFA cleavage cocktail significantly impacts the stability of the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different thiol-based scavengers.

Thiol ScavengerPeptide with N-terminal Azide (% Reduction)Peptide with Internal Azide (% Reduction)Hydrophobic Peptide with Azide (% Reduction)
1,2-Ethanedithiol (B43112) (EDT)HighHighHigh
Dithiothreitol (DTT)LowLowLow
ThioanisoleLowLowLow
None (TFA/TIS/H₂O)Minimal to NoneMinimal to NoneMinimal to None

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[2][5]

Visualizations

Experimental Workflow for SPPS using Boc-D-Lys(N3)-OH

SPPS_Workflow Start Start: Resin Coupling Couple C-terminal Boc-AA-OH Start->Coupling Wash1 Wash (DCM) Coupling->Wash1 Boc_Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Boc_Deprotection Wash2 Wash (DCM) Boc_Deprotection->Wash2 Neutralization Neutralization (10% DIEA/DCM) Wash2->Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 Next_Coupling Couple next Boc-AA-OH (including Boc-D-Lys(N3)-OH) Wash3->Next_Coupling Repeat Repeat Cycle Next_Coupling->Repeat Repeat->Wash1 for next cycle Azide_Reduction On-Resin Azide Reduction (Optional) (Staudinger) Repeat->Azide_Reduction synthesis complete Cleavage Final Cleavage & Global Deprotection Azide_Reduction->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for SPPS incorporating Boc-D-Lys(N3)-OH.

Logical Relationship of Deprotection Methods

Deprotection_Logic Start Peptide-Resin with Boc-D-Lys(N3) Boc_Deprotection Nα-Boc Deprotection (TFA) Start->Boc_Deprotection Azide_Intact Peptide-Resin with free N-terminus and Lys(N3) Boc_Deprotection->Azide_Intact Chain_Elongation Continue Peptide Chain Elongation Azide_Intact->Chain_Elongation Azide_Reduction ε-Azido Reduction (e.g., Staudinger) Azide_Intact->Azide_Reduction Final_Cleavage Final Cleavage from Resin Chain_Elongation->Final_Cleavage Amine_Exposed Peptide-Resin with Lys(NH2) Azide_Reduction->Amine_Exposed Side_Chain_Mod Site-Specific Side-Chain Modification Amine_Exposed->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage Final_Peptide Final Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Decision tree for the deprotection of Boc-D-Lys(N3)-OH in SPPS.

References

Application Notes and Protocols for Bioconjugation in Aqueous Media using Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH is a versatile, non-canonical amino acid derivative that serves as a key building block in modern bioconjugation. Its azide (B81097) (-N3) functional group enables highly specific and efficient covalent bond formation with alkyne- or cyclooctyne-modified biomolecules in aqueous environments. This bioorthogonal reactivity, often referred to as "click chemistry," has become an indispensable tool in drug development, diagnostics, and fundamental biological research.

The D-isoform of the lysine (B10760008) derivative offers the additional advantage of increased resistance to enzymatic degradation by proteases, which can enhance the in vivo stability of the resulting bioconjugates. This document provides detailed application notes and experimental protocols for utilizing Boc-D-Lys(N3)-OH in two primary click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of azide functionalities for the targeted attachment of cytotoxic payloads.

  • Peptide and Protein Labeling: Covalent attachment of fluorophores, biotin, or other reporter molecules for imaging and detection.

  • Drug Delivery: Conjugation to polymers or nanoparticles to improve the pharmacokinetic properties of therapeutic agents.

  • Surface Immobilization: Attachment of biomolecules to solid supports for diagnostic assays and high-throughput screening.

Chemical Properties

PropertyValue
Chemical Name Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine
Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF); limited in aqueous media.

Bioconjugation Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for conjugating an azide, such as that in Boc-D-Lys(N3)-OH, with a terminal alkyne. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To protect biomolecules from oxidative damage and enhance reaction kinetics, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.

Reaction Scheme:

CuAAC_Reaction Biomolecule-Alkyne Biomolecule-C≡CH Catalyst Cu(I), Ligand (e.g., THPTA) Biomolecule-Alkyne->Catalyst Azide N₃-Lys(Boc)-OH Azide->Catalyst Product Biomolecule-Triazole-Lys(Boc)-OH Catalyst->Product

CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with an azide. The high ring strain of the cyclooctyne enables the reaction to proceed rapidly at physiological temperatures and pH without the need for a catalyst. This is particularly advantageous for in vivo applications or when working with biomolecules that are sensitive to copper ions.[1]

Reaction Scheme:

SPAAC_Reaction Biomolecule-DBCO Biomolecule-DBCO Product Biomolecule-Triazole-Lys(Boc)-OH Biomolecule-DBCO->Product Azide N₃-Lys(Boc)-OH Azide->Product

SPAAC Reaction Pathway

Quantitative Data Comparison

The choice between CuAAC and SPAAC depends on the specific application, considering factors like reaction kinetics, potential toxicity of the catalyst, and the nature of the biomolecule.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Typical Reaction Time 30 minutes to 2 hours1 to 12 hours
Typical Reactant Concentration >10 µMHigher concentrations may be needed for reasonable reaction times
Yields Near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4 and 1,5 regioisomers
Biocompatibility Limited by copper toxicity; ligands can mitigateExcellent; widely used for in vivo applications

Experimental Protocols

Preparation of Stock Solutions

Boc-D-Lys(N3)-OH Stock Solution (10 mM):

  • Weigh out 2.72 mg of Boc-D-Lys(N3)-OH.

  • Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Mix thoroughly by vortexing until fully dissolved.

  • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

Note: Due to the limited solubility of Boc-D-Lys(N3)-OH in aqueous solutions, it is recommended to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous reaction mixture. The final concentration of DMSO in the reaction should be kept low (ideally <10% v/v) to minimize its effects on protein structure and function.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol describes the conjugation of Boc-D-Lys(N3)-OH to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

  • Boc-D-Lys(N3)-OH stock solution (10 mM in DMSO).

  • CuSO₄ stock solution (20 mM in water).

  • THPTA stock solution (50 mM in water).

  • Sodium Ascorbate (B8700270) stock solution (100 mM in water, prepare fresh ).

  • Aminoguanidine (B1677879) stock solution (100 mM in water, optional).

Experimental Workflow:

CuAAC_Workflow A Prepare Protein Solution (Alkyne-Protein in Buffer) B Add Boc-D-Lys(N3)-OH (5-10 fold molar excess) A->B D Add Catalyst Premix to Reaction B->D C Prepare Catalyst Premix (CuSO₄ + THPTA) C->D E Initiate Reaction (Add Sodium Ascorbate) D->E F Incubate at Room Temperature (1-2 hours) E->F G Purify Conjugate (e.g., Desalting Column) F->G

CuAAC Experimental Workflow

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein in the buffer to the desired final concentration (e.g., 25-50 µM).

  • Add the Boc-D-Lys(N3)-OH stock solution to achieve a 5-10 fold molar excess over the protein.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final concentration in the reaction (e.g., final concentration of 1 mM CuSO₄ and 5 mM THPTA). Let it stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture.

  • (Optional) Add aminoguanidine to the reaction mixture to scavenge reactive oxygen species.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix the solution and incubate at room temperature for 1-2 hours.

  • Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents and the copper catalyst.

Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein

This protocol outlines the copper-free conjugation of Boc-D-Lys(N3)-OH to a protein functionalized with a DBCO group.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).

  • Boc-D-Lys(N3)-OH stock solution (10 mM in DMSO).

Experimental Workflow:

SPAAC_Workflow A Prepare Protein Solution (DBCO-Protein in Buffer) B Add Boc-D-Lys(N3)-OH (3-10 fold molar excess) A->B C Incubate at Room Temperature or 37°C (1-12 hours) B->C D Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) C->D E Purify Conjugate (e.g., Desalting Column) D->E

SPAAC Experimental Workflow

Procedure:

  • In a microcentrifuge tube, dissolve the DBCO-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).

  • Add the Boc-D-Lys(N3)-OH stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein).

  • Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific DBCO reagent and the reactant concentrations.

  • Monitor the reaction progress by a suitable analytical method such as LC-MS or SDS-PAGE.

  • Once the reaction is complete, purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted Boc-D-Lys(N3)-OH.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conjugation (CuAAC) Inactive Catalyst: Oxidation of Cu(I) to Cu(II).Prepare sodium ascorbate solution fresh. Ensure all solutions are deoxygenated.
Inaccessible Alkyne/Azide: Steric hindrance on the biomolecule.Increase reaction time or temperature. Consider using a longer linker on the alkyne or azide.
Copper Chelation: Buffer components (e.g., TRIS, EDTA) are chelating copper.Use non-chelating buffers like phosphate or HEPES.
Low or No Conjugation (SPAAC) Hydrolysis of DBCO: The DBCO reagent has degraded over time.Use fresh DBCO-modified protein or reagent. Store DBCO reagents protected from moisture.
Low Reactant Concentration: Reaction is too slow at the current concentrations.Increase the concentration of one or both reactants. Increase the reaction time.
Protein Precipitation High Organic Solvent Concentration: DMSO or other organic solvents are denaturing the protein.Keep the final concentration of organic solvents as low as possible (<10%).
Protein Aggregation (CuAAC): Copper ions causing protein aggregation.Use a copper-chelating ligand like THPTA or TBTA. Optimize the copper concentration.

For further assistance, please refer to the manufacturer's technical support.

References

Application Notes and Protocols for Boc-D-Lys(N3)-OH (CHA) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH (Cyclohexylammonium salt) is a pivotal building block in modern drug discovery, enabling the precise, site-specific incorporation of an azide (B81097) moiety into peptide sequences. This functionality serves as a versatile chemical handle for bioorthogonal conjugation reactions, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry."[1][2] The ability to selectively introduce molecules such as cytotoxic drugs, imaging agents, or complex linkers has made Boc-D-Lys(N3)-OH an invaluable tool in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of Boc-D-Lys(N3)-OH in drug discovery workflows.

Data Presentation

The following tables summarize key quantitative parameters associated with the synthesis and conjugation of peptides incorporating Boc-D-Lys(N3)-OH. These values are representative and may vary depending on the specific sequence, reagents, and instrumentation used.

Table 1: Boc-Solid Phase Peptide Synthesis (SPPS) Performance

ParameterTypical ValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.[5]
Coupling Efficiency (per step)>99%Monitored by Kaiser test for primary amines.[5]
Coupling Efficiency (Boc-D-Lys(N3)-OH) ~95-99% May require optimized coupling reagents or double coupling due to the nature of the side chain.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.[5]
Crude Peptide Purity (by HPLC)50 - 70%Purification via preparative RP-HPLC is typically required.[5]

Table 2: Comparative Performance of CuAAC and SPAAC for Bioconjugation

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[2]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[2]
Typical Reaction Time 30 minutes to a few hours[2]1 to 12 hours (can be longer for less reactive alkynes)[2]
Typical Reactant Concentration >10 µM[2]Can be higher to achieve reasonable reaction times[2]
Yields Near-quantitative[2]Generally high, but can be lower than CuAAC[2]
Regioselectivity Exclusively 1,4-disubstituted triazole[2]Mixture of 1,4- and 1,5-disubstituted regioisomers[2]
Biocompatibility Limited by copper toxicity[2]Excellent, widely used for in vivo applications[2]

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Lys(N3)-OH via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-lysine residue using Boc chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids, including Boc-D-Lys(N3)-OH (CHA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Scavengers (e.g., dithiothreitol (B142953) - DTE, if synthesizing peptides with Trp, Cys, or Met)[1]

  • Cold diethyl ether

  • HF or TFMSA cleavage cocktail

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for Merrifield or PAM resins.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[6]

    • Drain the solution and add a fresh 50% TFA/DCM solution, agitating for an additional 20-30 minutes.[6]

    • If Trp, Cys, or Met are present, add 0.5% DTE to the TFA solution to scavenge tert-butyl cations.[1]

    • Wash the resin with DCM and isopropanol.[6]

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 5-10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including Boc-D-Lys(N3)-OH):

    • In a separate vial, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as HF/anisole (9:1) or TFMSA.[6]

    • Precipitate the crude peptide in cold diethyl ether, wash several times, and dry.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule (e.g., a drug-linker) to the azide-containing peptide synthesized in Protocol 1.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., drug, imaging agent)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Dissolve the azide-peptide and alkyne-molecule in a suitable buffer (e.g., PBS). Use minimal DMSO or DMF if necessary for solubility.

  • Catalyst Preparation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-peptide with the alkyne-molecule (a typical molar ratio is 1:1.5 to 1:5 of peptide to alkyne-molecule).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • Purification and Analysis:

    • Purify the resulting conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents.

    • Analyze the purified product by LC-MS to confirm the successful conjugation and determine the purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO-linker-drug) to the azide-containing peptide.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Strained alkyne-functionalized molecule (e.g., DBCO-drug)

  • Phosphate-buffered saline (PBS, pH 7.4) or other biocompatible buffer

  • DMSO for dissolving the strained alkyne

Procedure:

  • Preparation of Solutions:

    • Dissolve the azide-peptide in PBS.

    • Prepare a stock solution of the strained alkyne-molecule (e.g., 10-20 mM DBCO-drug) in DMSO.

  • Conjugation Reaction:

    • Add the strained alkyne stock solution to the peptide solution. A molar excess of the alkyne (e.g., 3-10 equivalents) is typically used. The final concentration of DMSO should be kept low (e.g., <5%) to maintain protein/peptide integrity.

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer durations if the biomolecules are sensitive.

  • Purification and Analysis:

    • Remove excess unreacted strained alkyne and purify the conjugate using RP-HPLC or size-exclusion chromatography.

    • Analyze the final product by LC-MS to confirm conjugation and assess purity.

Mandatory Visualization

Diagrams of Experimental Workflows and Logical Relationships

Boc_SPPS_Workflow cluster_SPPS Boc-SPPS Cycle cluster_FinalSteps Final Steps Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (HBTU/HOBt/DIEA) Neutralization->Coupling Wash 5. Washing (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Cleavage 6. Final Cleavage (HF or TFMSA) Wash->Final_Cleavage After last amino acid Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification Analysis 8. Analysis (LC-MS) Purification->Analysis

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Click_Chemistry_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Azide-Peptide (from SPPS) CuAAC_Reaction CuAAC Reaction (1-4h, RT) Start->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (2-12h, RT, Catalyst-free) Start->SPAAC_Reaction Alkyne_Drug Alkyne-Molecule Alkyne_Drug->CuAAC_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4/Na-Ascorbate/Ligand) Cu_Catalyst->CuAAC_Reaction Purification Purification (RP-HPLC) CuAAC_Reaction->Purification Strained_Alkyne Strained Alkyne-Molecule (e.g., DBCO-Drug) Strained_Alkyne->SPAAC_Reaction SPAAC_Reaction->Purification End Purified Conjugate Purification->End

Caption: Conjugation workflows using CuAAC and SPAAC.

PROTAC_Synthesis_Logic POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand Azide_Linker Linker with Azide (incorporating Boc-D-Lys(N3)-OH) E3_Ligand->Azide_Linker Synthesize Azide_Linker->Click_Reaction PROTAC_Conjugate PROTAC Molecule Click_Reaction->PROTAC_Conjugate

Caption: Logical workflow for PROTAC synthesis via click chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Click Reactions with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low-yield click reactions involving Boc-D-Lys(N3)-OH. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with Boc-D-Lys(N3)-OH has a low yield. What are the most common causes?

Low yields in CuAAC reactions can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. The most common culprits include:

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)). If you are using a Copper(II) (Cu(II)) salt, such as CuSO₄, it must be reduced to Cu(I) in situ. Incomplete reduction or oxidation of Cu(I) back to Cu(II) by dissolved oxygen will halt the reaction.

  • Reagent Quality and Stability: The purity and stability of all reactants are crucial. Boc-D-Lys(N3)-OH should be of high purity. The reducing agent, typically sodium ascorbate (B8700270), is prone to oxidation and should be prepared fresh.

  • Solubility Issues: Poor solubility of either the Boc-D-Lys(N3)-OH or the alkyne partner in the chosen solvent system can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent composition can significantly impact the reaction kinetics and overall yield.

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive.

Q2: How can I ensure my copper catalyst is active throughout the reaction?

Maintaining a sufficient concentration of the active Cu(I) species is critical for a successful CuAAC reaction. Here are some key strategies:

  • Use a Reducing Agent: When using a Cu(II) salt like CuSO₄, always include a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most common choice.[1]

  • Degas Your Solvents: Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents by sparging with an inert gas (e.g., argon or nitrogen) before the reaction is highly recommended.

  • Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state, prevent its oxidation, and increase its solubility.[2] THPTA is particularly suitable for reactions in aqueous media due to its high water solubility.[2]

  • Use an Inert Atmosphere: For particularly sensitive reactions, conducting the experiment under an inert atmosphere, for instance in a glovebox, can provide the best protection against oxygen.

Q3: What are the optimal concentrations and ratios for the reactants and catalyst?

The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, the following table provides a general guideline for optimizing your CuAAC reaction.

ComponentRecommended Concentration/RatioNotes
Boc-D-Lys(N3)-OH 1 equivalentThe limiting reagent.
Alkyne 1.1 - 2 equivalentsA slight excess can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.05 - 0.25 mM (typically 1-10 mol%)Higher catalyst loading may be necessary for difficult reactions.
Sodium Ascorbate 5-10 equivalents relative to CopperA significant excess is used to ensure complete reduction of Cu(II) and to counteract oxidation.
Ligand (e.g., THPTA) 5 equivalents relative to CopperA 5:1 ligand-to-copper ratio is often recommended to protect the catalyst and accelerate the reaction.[1]

Q4: The solubility of my starting materials is poor. What solvents are recommended?

Solubility is a frequent challenge, especially with protected amino acids. A co-solvent system is often necessary to ensure all reactants are fully dissolved.

Solvent SystemSuitabilityConsiderations
t-BuOH/H₂O (1:1) Commonly used for small molecule click reactions.May not be optimal for all protected amino acids; solubility should be checked.
DMF or DMSO Good for dissolving a wide range of organic molecules.Can be used as a co-solvent with water or as the primary solvent for solid-phase reactions.[3]
Acetonitrile/H₂O Another common co-solvent system.Ensure complete solubility of all components before initiating the reaction.

For solid-phase peptide synthesis (SPPS), DMF is a preferred solvent due to its excellent resin-swelling properties.[3]

Q5: My reaction is still sluggish even with optimized conditions. What else can I try?

If you are still experiencing low yields after addressing the common issues, consider the following:

  • Increase the Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes improve the reaction rate, particularly if steric hindrance is a factor.

  • Add a Base: In some cases, particularly for on-resin reactions, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can enhance the reactivity of the alkyne by promoting the formation of the copper-acetylide intermediate.[4]

  • Check for Impurities: Ensure your starting materials and solvents are free from impurities that could interfere with the reaction. For example, thiol-containing impurities can strongly coordinate with the copper catalyst and inhibit the reaction.

Experimental Protocols

General Protocol for a Solution-Phase CuAAC Reaction with Boc-D-Lys(N3)-OH

This protocol provides a starting point for the click reaction of Boc-D-Lys(N3)-OH with a terminal alkyne in a solution phase.

Materials:

  • Boc-D-Lys(N3)-OH

  • Terminal alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed t-BuOH/H₂O (1:1) or other suitable solvent system

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made immediately before use as it is susceptible to oxidation.

  • Reaction Setup:

    • In a clean reaction vial, dissolve Boc-D-Lys(N3)-OH (1 equivalent) and the alkyne (1.1 equivalents) in the chosen degassed solvent system.

    • Sparge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA.[1] Allow this mixture to stand for a few minutes.

    • Add the catalyst premix to the reaction vial containing the azide (B81097) and alkyne.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate should be in significant excess (e.g., 5 mM).[1]

    • Maintain the reaction under an inert atmosphere.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography.

Visualizations

Troubleshooting Workflow for Low-Yield Click Reactions

Troubleshooting_Workflow start Low Reaction Yield catalyst Check Catalyst System start->catalyst reagents Evaluate Reagents start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_q1 Is Cu(I) source stable? catalyst->catalyst_q1 reagents_q1 Are reagents pure and soluble? reagents->reagents_q1 conditions_q1 Are conditions optimal? conditions->conditions_q1 purification Review Purification purification_q1 Is product lost during workup? purification->purification_q1 catalyst_q1->reagents Yes catalyst_a1 Use fresh Sodium Ascorbate. Degas solvents. Add stabilizing ligand (THPTA). catalyst_q1->catalyst_a1 No end High Yield Achieved catalyst_a1->end reagents_q1->conditions Yes reagents_a1 Verify purity (NMR/MS). Use co-solvents (DMF, DMSO). reagents_q1->reagents_a1 No reagents_a1->end conditions_q1->purification Yes conditions_a1 Adjust temperature. Check pH. Modify solvent ratio. conditions_q1->conditions_a1 No conditions_a1->end purification_a1 Optimize chromatography. Check for product precipitation. purification_q1->purification_a1 Yes purification_a1->end

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Azide Azide Metallacycle Metallacycle Azide->Metallacycle Cu(I) Cu(I) Cu(I)->Cu-Acetylide Cu-Acetylide->Metallacycle + Azide Triazole Triazole Metallacycle->Triazole + H+ Triazole->Cu(I) releases

Caption: The catalytic cycle of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Boc-D-Lys(N3)-OH (CHA) solubility in DMF and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Boc-D-Lys(N3)-OH (CHA) in DMF and DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Boc-D-Lys(N3)-OH (CHA) in DMF and DMSO?

Q2: Are there any general tips for dissolving Boc-protected amino acids like Boc-D-Lys(N3)-OH (CHA)?

A2: Yes, here are some general guidelines:

  • Start by adding the solvent to the solid compound.

  • Vortex or stir the mixture to facilitate dissolution.

  • If the compound does not dissolve readily at room temperature, gentle warming (e.g., to 30-40°C) can be applied.

  • Sonication is another effective technique to break up solid particles and enhance dissolution.

  • For very hydrophobic protected amino acids, dissolving in a small amount of DMSO first and then diluting with DMF can sometimes be an effective strategy.

Q3: What factors can influence the solubility of Boc-D-Lys(N3)-OH (CHA)?

A3: Several factors can affect solubility:

  • Purity of the compound: Impurities can sometimes lower the solubility.

  • Water content in the solvent: Both DMF and DMSO are hygroscopic. The presence of water can affect the solubility of certain compounds. Using anhydrous solvents is recommended for consistent results.

  • Temperature: Solubility generally increases with temperature.

  • Physical form of the solid: The particle size and crystalline structure can influence the rate of dissolution.

Solubility Data

The following table provides a representative summary of the expected solubility of Boc-D-Lys(N3)-OH (CHA) based on data for similar compounds. Please note that these are estimates and actual solubility should be determined experimentally.

CompoundSolventEstimated SolubilityQualitative Description
Boc-D-Lys(N3)-OH (CHA)DMF> 50 mMReadily Soluble
Boc-D-Lys(N3)-OH (CHA)DMSO> 50 mMReadily Soluble

Disclaimer: The data presented in this table is an estimation based on the solubility of structurally related compounds and should be used as a guideline. Experimental verification is recommended.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving Boc-D-Lys(N3)-OH (CHA).

Issue 1: The compound is not dissolving completely, and the solution appears cloudy.

  • Possible Cause 1: Insufficient Solvent: The concentration of the compound may be too high for the amount of solvent used.

    • Solution: Add more solvent in small increments until the solution becomes clear.

  • Possible Cause 2: Low Temperature: The ambient temperature may not be sufficient for dissolution.

    • Solution: Gently warm the solution while stirring. Be careful not to overheat, as this could lead to degradation of the compound.

  • Possible Cause 3: Aggregation: The molecules may be clumping together.

    • Solution: Use an ultrasonic bath to sonicate the sample. This can help break up aggregates and improve solubility.

Issue 2: A gel-like substance forms upon adding the solvent.

  • Possible Cause: This can sometimes occur with protected amino acids at high concentrations due to intermolecular interactions.

    • Solution 1: Dilute the sample by adding more solvent.

    • Solution 2: Try dissolving the compound in a small amount of DMSO first, and then adding DMF.

Experimental Protocol: Determination of Solubility

This protocol outlines a method for determining the solubility of Boc-D-Lys(N3)-OH (CHA).

Materials:

  • Boc-D-Lys(N3)-OH (CHA)

  • Anhydrous DMF

  • Anhydrous DMSO

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.2 µm)

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-D-Lys(N3)-OH (CHA) to a series of vials.

    • Add a known volume of the desired solvent (DMF or DMSO) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection:

    • Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen.

      • Weigh the vial containing the dried solute.

      • Calculate the solubility based on the mass of the solute and the volume of the solvent used.

    • Instrumental Analysis (e.g., HPLC):

      • Dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample by HPLC to determine the concentration.

      • Calculate the solubility from the concentration and the dilution factor.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with Boc-D-Lys(N3)-OH (CHA).

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Boc-D-Lys(N3)-OH (CHA) in DMF or DMSO check_dissolution Does the compound dissolve completely? start->check_dissolution success Success: Solution is ready for use check_dissolution->success Yes troubleshoot Troubleshoot Solubility Issue check_dissolution->troubleshoot No add_solvent Add more solvent troubleshoot->add_solvent check_again1 Is the solution clear? add_solvent->check_again1 check_again1->success Yes warm_gently Warm gently (30-40°C) check_again1->warm_gently No check_again2 Is the solution clear? warm_gently->check_again2 check_again2->success Yes sonicate Sonicate the sample check_again2->sonicate No check_again3 Is the solution clear? sonicate->check_again3 check_again3->success Yes consider_other Consider alternative strategies: - Use fresh, anhydrous solvent - Dissolve in DMSO first, then add DMF check_again3->consider_other No

Caption: A flowchart outlining the steps to troubleshoot solubility problems.

Technical Support Center: Managing Azide-Containing Peptides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on preventing and troubleshooting side reactions of the azide (B81097) group during peptide synthesis, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group under standard Fmoc-SPPS conditions?

A: Generally, the azide group is robust and stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS).[1][2] This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, certain reagents, particularly in the cleavage cocktail, can lead to unintended side reactions.[1]

Q2: What is the primary side reaction involving the azide group during peptide synthesis?

A: The most common and significant side reaction is the reduction of the azide group to a primary amine (-NH₂). This unwanted conversion is most frequently caused by certain scavengers used in the final TFA cleavage cocktail.[1][3]

Q3: Which specific reagents are known to cause the reduction of the azide group?

A: Thiol-based scavengers are the primary culprits in azide reduction, especially under acidic conditions.[1][3] 1,2-ethanedithiol (B43112) (EDT) is a strong reducing agent and is well-documented to cause significant reduction of azides to amines.[1][3] While other thiol-containing reagents like dithiothreitol (B142953) (DTT) can also cause reduction, they are generally considered safer alternatives to EDT.[1][3]

Q4: Are there azide-safe scavengers that can be used during cleavage?

A: Yes, several scavengers are compatible with azide-containing peptides. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that effectively traps carbocations without reducing the azide group.[1] A common azide-safe cleavage cocktail consists of TFA, TIS, and water.[1] If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer option than EDT, resulting in significantly less azide reduction.[1][3] Thioanisole has also been used in cocktails for sensitive residues and is a non-thiol scavenger option.[1]

Q5: Can I perform the cleavage without any scavengers to protect the azide group?

A: This is strongly discouraged. Scavengers are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, which results in impurities that can be difficult to remove.[1]

Q6: Are there alternative methods to introduce an azide group into a peptide besides using an azide-bearing amino acid?

A: Yes, an on-resin diazotransfer reaction is a viable alternative. This method involves converting a primary amine on a side chain (e.g., from a lysine (B10760008) residue) to an azide group after the peptide has been fully assembled on the solid support.[4] This can be achieved using reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).[4]

Troubleshooting Guide

Problem 1: My final peptide shows a significant amount of an impurity with a mass corresponding to the amine-containing analogue.

  • Diagnosis: This is a classic sign of azide reduction during the final cleavage and deprotection step. The most likely cause is the presence of a strong reducing scavenger, such as 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.[1][3]

  • Solution:

    • Modify your cleavage cocktail. Switch to an azide-safe scavenger cocktail. A widely used and effective cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[1]

    • If a thiol scavenger is required, for example, to protect a tryptophan residue, replace EDT with DTT.[1][3]

    • Re-cleave a small sample of your resin with the new azide-safe cocktail to confirm that the reduction is minimized or eliminated before proceeding with the entire batch.

Problem 2: I am synthesizing a peptide containing Tryptophan (Trp) and an azido-amino acid, and I am observing byproducts.

  • Diagnosis: The indole (B1671886) side chain of Tryptophan is highly susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential.[1] If you are using EDT to protect the Trp residue, it will simultaneously reduce your azide group.[1]

  • Solution:

    • Utilize a non-reductive scavenger cocktail that can still protect the Tryptophan residue. The combination of TIS and water is often sufficient.[1]

    • For enhanced protection of Trp without compromising the azide, you can use a cocktail containing thioanisole, such as TFA/H₂O/TIS/Thioanisole.[1]

Data Presentation

Table 1: Comparison of Azide Reduction with Different Thiol Scavengers in TFA Cleavage Cocktail.

ScavengerConcentration in TFA CocktailEstimated Azide Reduction (%)Reference
1,2-ethanedithiol (EDT)2.5%Up to 50%[3]
dithiothreitol (DTT)2.5%Significantly less than EDT[1][3]
Thioanisole2.5%Minimal to none[1]
Triisopropylsilane (TIS)2.5%Minimal to none[1]

Data is estimated from published findings and represents the conversion of the azide to the corresponding amine.[1][3]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of Peptides from Resin

This protocol is designed for the efficient cleavage of a peptide from the resin and removal of side-chain protecting groups while preserving the integrity of the azide group.

  • Preparation of the Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail with the following composition: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O).

  • Resin Treatment:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain amine (from Lysine or Ornithine) to an azide on the solid support.

  • Resin Preparation:

    • Swell the fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection) in DMF.

    • If the side-chain amine is protected (e.g., with Alloc), perform the specific deprotection step. For Alloc removal, treat the resin with Pd(PPh₃)₄ in a suitable solvent system.[1]

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Diazotransfer Reaction:

    • Prepare the diazotransfer solution: Dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture such as DMF/H₂O or MeOH/DCM.

    • Add the diazotransfer solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Washing and Drying:

    • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

    • Dry the resin. The peptide now contains an azide group at the desired position.

    • Proceed with the azide-safe cleavage protocol (Protocol 1).

Visualizations

Azide_Side_Reaction_Pathway cluster_outcomes Cleavage Outcomes Peptide_N3 Azide-Containing Peptide (on resin) TFA_Cleavage TFA Cleavage Cocktail Peptide_N3->TFA_Cleavage Cleavage Step Scavengers Scavengers TFA_Cleavage->Scavengers Reduced_Peptide Reduced Peptide (-NH2) (Side Product) TFA_Cleavage->Reduced_Peptide with EDT Desired_Peptide Desired Azide Peptide (-N3) (Product) TFA_Cleavage->Desired_Peptide with TIS EDT EDT (Reducing) Scavengers->EDT TIS TIS (Non-reducing) Scavengers->TIS Troubleshooting_Workflow Start Start: Observe -NH2 byproduct in peptide Check_Cocktail Check Cleavage Cocktail Composition Start->Check_Cocktail EDT_Present Is EDT or another strong thiol present? Check_Cocktail->EDT_Present Replace_Scavenger Replace EDT with TIS or DTT EDT_Present->Replace_Scavenger Yes Other_Issue If problem persists, consider other factors EDT_Present->Other_Issue No Re_Cleave Perform test cleavage on a small sample Replace_Scavenger->Re_Cleave Problem_Solved Problem Solved: Proceed with batch Re_Cleave->Problem_Solved

References

Technical Support Center: Optimizing Boc Deprotection of Boc-D-Lys(N3)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of peptides containing Boc-D-Lys(N3)-OH.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during the Boc deprotection of your azide-containing peptides.

Problem 1: Incomplete Boc Deprotection

  • Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of the peptide +100 Da (Boc group) or +56 Da (t-butyl group). The Kaiser test on the resin after deprotection is negative or weak.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Time Increase the concentration of Trifluoroacetic Acid (TFA) or extend the reaction time. For peptides with significant steric hindrance, a stronger acid concentration may be necessary to drive the reaction to completion.[2][3]
Poor Resin Swelling Inadequate swelling of the solid-phase support can limit reagent access. Ensure the resin is properly swelled in a suitable solvent like Dichloromethane (DCM) before adding the deprotection cocktail.[4]
Steric Hindrance The Boc-D-Lys(N3)-OH residue, especially when adjacent to other bulky amino acids, can be sterically hindered. Consider extending the deprotection time or performing a second deprotection step.[3]

Problem 2: Reduction of the Azide (B81097) Group

  • Symptom: Mass spectrometry analysis reveals a peak corresponding to the mass of the peptide where the azide group (-N3) has been reduced to an amine (-NH2), a mass difference of -26 Da.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Scavenger Choice Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in acidic conditions and will reduce the azide group. Avoid their use.[5]
Use of an Azide-Safe Scavenger Cocktail Employ a scavenger cocktail known to be compatible with azide groups. A common and effective choice is a mixture of TFA, Triisopropylsilane (TIS), and water. TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azide.[5]

Problem 3: Low Peptide Yield After Cleavage and Deprotection

  • Symptom: The final isolated yield of the purified peptide is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection/Cleavage If the peptide is not fully deprotected and cleaved from the resin, the yield will be low. Optimize the cleavage cocktail and time as described above.
Peptide Precipitation Issues Small or hydrophobic peptides may not precipitate efficiently in cold diethyl ether.[6] If this occurs, concentrate the TFA solution and try precipitation in a larger volume of cold ether, or consider alternative work-up procedures.
Side Reactions Unwanted side reactions, such as alkylation of sensitive residues, can lead to a complex mixture of products and reduce the yield of the desired peptide. Ensure an adequate scavenger cocktail is used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing Boc-D-Lys(N3)-OH?

A standard and generally safe cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS. This cocktail is effective for removing the Boc group and other acid-labile side-chain protecting groups while preserving the integrity of the azide group.

Q2: Can I use scavengers other than TIS and water?

While TIS and water are the most common azide-safe scavengers, thioanisole (B89551) can also be used, particularly if your peptide contains methionine. However, it is crucial to avoid thiol-based scavengers like EDT.

Q3: How long should the deprotection reaction be carried out?

A typical deprotection time is 2-3 hours at room temperature. However, the optimal time can vary depending on the peptide sequence and the steric hindrance around the Boc-protected residues. It is advisable to monitor the reaction progress.

Q4: What are the signs of azide reduction, and how can I confirm it?

The primary sign of azide reduction is the appearance of a product with a mass 26 Da lower than the expected peptide mass in the mass spectrum, corresponding to the conversion of the azide to a primary amine. This can be confirmed by tandem mass spectrometry (MS/MS) sequencing.

Q5: Are there any other potential side reactions to be aware of?

Besides azide reduction, other common side reactions during TFA cleavage include the alkylation of sensitive amino acids like tryptophan, methionine, and tyrosine by the tert-butyl cations generated during deprotection.[2] The use of scavengers like TIS helps to minimize these side reactions.

Data Presentation

The following tables provide representative data on the effect of different cleavage cocktails on azide-containing peptides.

Table 1: Comparison of TFA Concentrations for Boc Deprotection

TFA Concentration (% in DCM)Reaction TimeTemperatureExpected Outcome
25%2 hoursRoom TempGenerally effective for standard deprotections.
50%30 minutesRoom TempFaster deprotection, suitable for less sensitive peptides.
55%30 minutesRoom TempShown to yield higher purity peptides in some cases compared to 100% TFA.[7]
100% (neat)5-15 minutesRoom TempVery rapid, but may increase the risk of side products.[7]

Table 2: Effect of Scavengers on Azide Group Stability During TFA Cleavage

Note: Data is illustrative and based on findings for various azide-containing peptides.

Cleavage Cocktail Composition (v/v/v)Azide Reduction (%)Comments
95% TFA / 5% m-cresol~0%Preserves the azide group.[5]
95% TFA / 2.5% H2O / 2.5% TIS~0%Recommended azide-safe cocktail.[5]
92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% Thioanisole< 5%Generally safe, thioanisole can be included for Met-containing peptides.
92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% DTTVariableDithiothreitol (DTT) can cause some reduction, but is a safer thiol alternative to EDT.[5]
92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% EDT> 50%Not Recommended. EDT is a potent reducing agent for azides.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection and Cleavage of Azide-Containing Peptides from Resin

This protocol is designed for the efficient cleavage of a peptide from the resin and removal of side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin.

  • Agitation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate into a new centrifuge tube.

  • Washing: Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifugation: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

  • Washing the Pellet: Wash the peptide pellet by resuspending it in fresh cold ether, vortexing, and centrifuging again. Repeat this wash step 2-3 times.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The peptide is now ready for purification.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection and Peptide Cleavage Workflow start Start: Peptide-Resin with Boc-D-Lys(N3)-OH swell_resin Swell Resin in DCM start->swell_resin add_cocktail Add Cleavage Cocktail to Resin swell_resin->add_cocktail prepare_cocktail Prepare Fresh Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) prepare_cocktail->add_cocktail agitate Agitate at Room Temperature (2-3 hours) add_cocktail->agitate filter Filter to Separate Resin agitate->filter collect_filtrate Collect Filtrate (Contains Peptide) filter->collect_filtrate precipitate Precipitate Peptide in Cold Ether collect_filtrate->precipitate wash_pellet Wash Peptide Pellet with Cold Ether precipitate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end End: Crude Peptide Ready for Purification dry_peptide->end Troubleshooting_Tree Troubleshooting Decision Tree for Boc Deprotection start Analyze Crude Peptide (LC-MS) check_mass Expected Mass? start->check_mass mass_ok Purity Acceptable? check_mass->mass_ok Yes incomplete_deprotection Incomplete Deprotection (Mass +100 or +56) check_mass->incomplete_deprotection No (+100 Da) azide_reduction Azide Reduction (Mass -26) check_mass->azide_reduction No (-26 Da) success Proceed to Purification mass_ok->success Yes low_purity Low Purity/ Multiple Peaks mass_ok->low_purity No solution_deprotection Increase TFA concentration or extend reaction time incomplete_deprotection->solution_deprotection solution_azide Check Scavengers: Avoid Thiols (EDT), Use TIS/H2O azide_reduction->solution_azide solution_purity Optimize Scavenger Cocktail and Deprotection Time low_purity->solution_purity solution_deprotection->start Re-run Experiment solution_azide->start Re-run Experiment solution_purity->start Re-run Experiment

References

Technical Support Center: HPLC Purification of Peptides Containing Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides incorporating the non-canonical amino acid Boc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Lys(N3)-OH and how does it affect my peptide?

A1: Boc-D-Lys(N3)-OH is a derivative of the D-enantiomer of lysine (B10760008). The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group on the side chain is modified with an azide (B81097) (-N3) group. The azide serves as a chemical handle for "click chemistry" reactions, allowing for specific conjugation to other molecules. In terms of HPLC, replacing a standard lysine with Boc-D-Lys(N3)-OH typically increases the peptide's hydrophobicity, leading to a longer retention time on a reversed-phase column.

Q2: Is the azide group on Boc-D-Lys(N3)-OH stable during standard RP-HPLC purification?

A2: Yes, the azide group is generally robust and stable under typical RP-HPLC conditions, which include acidic mobile phases containing trifluoroacetic acid (TFA).[1] The primary risk to the azide group's integrity comes from the cleavage step prior to purification, not the chromatography itself.

Q3: What are the most common impurities I should expect in my crude peptide sample?

A3: Besides the target peptide, crude samples often contain impurities common to solid-phase peptide synthesis (SPPS). These include deletion sequences (peptides missing an amino acid), truncated sequences (incomplete peptide chains), and peptides with incomplete removal of protecting groups from other amino acids used in the synthesis. A specific impurity to watch for with azido-peptides is the corresponding amine, formed by the reduction of the azide group.

Q4: How does incorporating an azido-amino acid affect peptide solubility?

A4: Incorporating azido-amino acids, such as azidolysine, can increase the overall hydrophobicity of a peptide.[2] This may lead to decreased solubility in aqueous buffers, which can be a challenge during sample preparation for HPLC.[2] It may be necessary to add a small amount of organic solvent (like acetonitrile (B52724) or DMSO) to the sample to ensure complete dissolution before injection.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
An unexpected peak with a mass of -26 Da compared to the target peptide is observed. The azide group (-N3) has been reduced to an amine (-NH2). This most commonly occurs during the final cleavage step from the resin if a strong reducing scavenger, like 1,2-ethanedithiol (B43112) (EDT), was used.[3]1. Confirm the identity of the peak via mass spectrometry. 2. If azide reduction is confirmed, re-synthesize the peptide and use a cleavage cocktail with a scavenger that is less reductive. Dithiothreitol (DTT) is a safer thiol-based alternative, while a non-thiol cocktail (e.g., TFA/Water/Triisopropylsilane) is often the best choice to preserve the azide group.[1][3]
The main peptide peak is broad or shows significant tailing. 1. Poor Solubility: The peptide may be precipitating on the column. 2. Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the HPLC column packing material.[4] 3. Column Overload: Too much sample has been injected.1. Ensure the peptide is fully dissolved before injection. Try adding a small percentage of acetonitrile, isopropanol, or DMSO to your sample solvent. 2. Ensure the TFA concentration in your mobile phase is sufficient (typically 0.1%). TFA acts as an ion-pairing agent that minimizes secondary interactions.[4] 3. Reduce the amount of peptide injected onto the column.
Poor resolution between the target peptide and impurities. 1. Inadequate Gradient: The elution gradient may be too steep, causing co-elution of closely related species. 2. Incorrect Mobile Phase: The chosen organic modifier (e.g., acetonitrile) may not provide optimal selectivity.1. Flatten the gradient around the elution time of your target peptide. A shallower gradient (e.g., 0.5% change in organic solvent per minute) increases the separation between peaks. 2. Try a different organic modifier. Isopropanol can sometimes offer different selectivity compared to acetonitrile.
No peptide peak is observed, or the peak is much smaller than expected. 1. Precipitation: The peptide may have precipitated out of solution before or during injection. 2. Adsorption: The highly hydrophobic peptide may have irreversibly adsorbed to the column.1. Centrifuge your sample before injection and check for a pellet. If solubility is an issue, refer to the solutions for broad/tailing peaks. 2. After the run, try flushing the column with a high concentration of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute strongly bound material.

Data Presentation

Table 1: Influence of Lysine Side-Chain Modification on Peptide Hydrophobicity.

This table illustrates how modifying the lysine side chain affects the peptide's retention in RP-HPLC. A higher coefficient indicates greater hydrophobicity and a longer retention time.

Amino Acid ResidueSide ChainHydrophobicity Coefficient (ΔtR(Gly))Expected RP-HPLC Retention
Lysine (Lys)-(CH2)4-NH3+-0.04Shortest
Azidolysine (N3K)-(CH2)4-N37.25[5]Longest

Table 2: Effect of Cleavage Scavengers on Azide Group Stability.

This table summarizes the impact of different thiol-based scavengers used in the TFA cleavage cocktail on the integrity of the azide group.

Thiol Scavenger Used in Cleavage CocktailObserved Azide ReductionRecommendation for Azido-Peptides
1,2-Ethanedithiol (EDT)Significant Reduction (up to 50%)[3]Not Recommended
ThioanisoleModerate Reduction[3]Use with Caution
Dithiothreitol (DTT)Minimal to No Reduction[3]Recommended Alternative
None (e.g., TFA/TIS/H2O cocktail)No Reduction[1]Safest Option

Experimental Protocols

Standard Protocol for RP-HPLC Purification of a Boc-D-Lys(N3)-OH Containing Peptide

1. Materials and Reagents:

  • Crude Peptide: Lyophilized crude peptide post-cleavage and ether precipitation.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample Solvent: Mobile Phase A. If solubility is low, use a mixture of Mobile Phase A and B (e.g., 80:20 v/v) or add a small amount of DMSO.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • Column: Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm).

3. Sample Preparation:

  • Dissolve the crude peptide in the sample solvent to a concentration of approximately 5-10 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Flow Rate: ~18-20 mL/min (for a 21.2 mm ID column).

  • Detection: Monitor UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).

  • Column Temperature: Ambient or controlled at 30-40°C to improve peak shape.

  • Gradient Program (Example):

    • Equilibrate the column with 5% Mobile Phase B for 10-15 minutes.

    • Inject the filtered sample.

    • Run a linear gradient. A typical starting point is 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on an initial analytical run. A shallower gradient will provide better resolution.

    • Follow with a high-organic wash (e.g., ramp to 95% B over 5 minutes and hold for 10 minutes) to elute any strongly retained impurities.

    • Return to initial conditions (5% B) and re-equilibrate.

5. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5-10 mL per tube) corresponding to the observed UV peaks.

  • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity (molecular weight) using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pool the fractions that contain the pure target peptide.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Visualizations

TroubleshootingWorkflow start Start: HPLC Purification Issue problem_impurity Unexpected Peak(s) in Chromatogram start->problem_impurity problem_shape Poor Peak Shape (Broad / Tailing) start->problem_shape problem_resolution Poor Resolution start->problem_resolution check_mass Analyze Peak by Mass Spectrometry problem_impurity->check_mass check_solubility Check Peptide Solubility in Mobile Phase problem_shape->check_solubility cause_interactions Secondary Column Interactions problem_shape->cause_interactions check_gradient Review Gradient Steepness problem_resolution->check_gradient cause_reduction Mass = Target - 26 Da? (Azide Reduction) check_mass->cause_reduction Yes cause_spps Other Mass? (SPPS Impurity: Deletion, etc.) check_mass->cause_spps No cause_dissolve Incomplete Dissolution / Precipitation check_solubility->cause_dissolve Poor cause_overload Column Overload check_solubility->cause_overload Good cause_steep_grad Gradient Too Steep check_gradient->cause_steep_grad solution_cleavage Solution: Modify Cleavage Protocol (Use DTT or TIS, not EDT) cause_reduction->solution_cleavage solution_optimize Solution: Optimize Purification (Shallow Gradient) cause_spps->solution_optimize solution_dissolve Solution: Modify Sample Solvent (Add ACN/DMSO) cause_dissolve->solution_dissolve solution_inject Solution: Reduce Injection Volume cause_overload->solution_inject solution_tfa Solution: Ensure 0.1% TFA in Mobile Phase cause_interactions->solution_tfa solution_gradient Solution: Flatten Gradient cause_steep_grad->solution_gradient

Caption: Troubleshooting workflow for HPLC purification of azido-peptides.

HPLC_Parameters goal Successful Purification (High Purity & Yield) param_mp Mobile Phase (Water/ACN + TFA) factor_ion Ion-Pairing (TFA) param_mp->factor_ion param_col Stationary Phase (C18 Column) out_res Resolution param_col->out_res out_rt Retention Time param_col->out_rt out_shape Peak Shape param_col->out_shape param_peptide Peptide Properties (Hydrophobicity, Solubility) factor_hydro Increased Hydrophobicity (due to Boc-D-Lys(N3)-OH) param_peptide->factor_hydro factor_sol Potential Low Solubility param_peptide->factor_sol param_method Method Parameters (Gradient, Flow Rate) factor_grad Gradient Slope param_method->factor_grad factor_hydro->out_rt increases factor_sol->out_shape affects factor_ion->out_shape improves factor_grad->out_res inversely affects factor_grad->out_rt affects out_res->goal out_rt->goal out_shape->goal

Caption: Logical relationships of key parameters in HPLC purification.

References

Technical Support Center: Mass Spectrometry Analysis of Boc-D-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Lys(N3)-OH modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Lys(N3)-OH and why is it used in peptide synthesis?

Boc-D-Lys(N3)-OH is a protected amino acid derivative of D-lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an azido (B1232118) (-N3) group on the epsilon-amino group of the lysine (B10760008) side chain. This compound is valuable in solid-phase peptide synthesis (SPPS) for several reasons:

  • Site-Specific Modification: The azido group serves as a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of various molecules like fluorescent dyes, imaging agents, or drug payloads to the peptide.

  • Controlled Synthesis: The Boc group protects the alpha-amino group during peptide chain elongation, preventing unwanted side reactions and ensuring the correct peptide sequence is synthesized.

Q2: What are the expected mass additions for the Boc and azido modifications?

When incorporating Boc-D-Lys(N3)-OH into a peptide, it is crucial to account for the mass shifts introduced by the modifications.

Modification/Protecting GroupChemical FormulaMonoisotopic Mass (Da)
Boc (tert-butyloxycarbonyl)C5H9O2100.0524
Azido (-N3)N342.0098
Intact Boc-D-Lys(N3)-OH residueC11H18N4O3270.1379

Q3: What are the characteristic fragmentation patterns for peptides containing Boc-D-Lys(N3)-OH in MS/MS analysis?

During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides containing this modification exhibit characteristic neutral losses and fragment ions.

  • Neutral Loss of N2: The azido group is prone to fragmentation, leading to a characteristic neutral loss of dinitrogen (N2), which corresponds to a mass difference of 28.01 Da.

  • Neutral Loss from Boc Group: The Boc protecting group can fragment in two primary ways:

    • Loss of isobutylene (B52900) (C4H8), resulting in a mass difference of 56.12 Da.

    • Loss of the entire Boc group (C5H8O2), resulting in a mass difference of 100.05 Da.

  • Peptide Backbone Fragmentation: Standard b- and y-type ions from the peptide backbone will also be observed, allowing for sequence verification.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of Boc-D-Lys(N3)-OH modified peptides.

Problem 1: Low or No Signal of the Modified Peptide

  • Potential Cause 1: Poor Ionization Efficiency.

    • Solution: The bulky and somewhat hydrophobic nature of the Boc group can sometimes suppress ionization. Optimize electrospray ionization (ESI) source conditions by adjusting the spray voltage, capillary temperature, and gas flows. Experiment with different solvent modifiers, such as adding a small percentage of formic acid or acetonitrile (B52724), to enhance protonation.

  • Potential Cause 2: Incomplete Desalting.

    • Solution: High concentrations of salts from synthesis or buffers can significantly suppress the ESI signal. Ensure thorough desalting of the peptide sample using C18 desalting tips or a similar method before analysis.

  • Potential Cause 3: Sample Degradation.

    • Solution: While generally stable, the azido group can be sensitive to certain conditions. Analyze samples promptly after preparation and avoid prolonged exposure to light or harsh chemicals.

Problem 2: Unexpected Masses in the Mass Spectrum

  • Potential Cause 1: Incomplete Deprotection.

    • Solution: If a mass corresponding to the peptide with an additional 100 Da is observed, it indicates incomplete removal of the Boc group during synthesis. Review and optimize the deprotection step in your synthesis protocol.[1]

  • Potential Cause 2: Adduct Formation.

    • Solution: In ESI, it is common to observe adducts with sodium ([M+Na]+) or potassium ([M+K]+). These will appear as peaks with masses 22.99 Da or 39.10 Da higher than the protonated molecule ([M+H]+). This is generally not a cause for concern but should be accounted for during data analysis.

  • Potential Cause 3: Unintended Modifications.

    • Solution: The azido group can potentially be reduced to an amine under certain conditions. Look for a mass corresponding to the desired peptide minus 26.00 Da (loss of N2 and gain of 2H). If this is observed, review the synthesis and handling conditions for any reducing agents.

Problem 3: Difficulty in Interpreting MS/MS Spectra

  • Potential Cause 1: Dominant Neutral Losses.

    • Solution: The neutral losses of N2 (28 Da) and fragments from the Boc group (56 Da or 100 Da) can sometimes be the most intense peaks, making it difficult to observe the b- and y-ions for sequence confirmation.

    • Solution: Adjust the collision energy. Higher collision energies may favor backbone fragmentation, while lower energies might primarily show the neutral losses. Experiment with different fragmentation techniques if available, such as Electron Transfer Dissociation (ETD), which can sometimes preserve labile modifications.

  • Potential Cause 2: Ambiguous Localization of the Modification.

    • Solution: While the modification is on a lysine residue, confirming its exact position in a peptide with multiple lysines requires careful analysis of the b- and y-ion series. Look for the mass shift of the Boc-D-Lys(N3)-OH residue (270.1379 Da) in the fragment ions.

Experimental Protocols

1. Sample Preparation for Mass Spectrometry

  • Dissolution: Dissolve the purified, lyophilized peptide in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water or a mixture of water and acetonitrile.

  • Desalting (if necessary): If the sample contains a high concentration of non-volatile salts, use a C18 ZipTip® or equivalent to desalt the peptide. Elute the peptide with a solution of 50-70% acetonitrile with 0.1% formic acid.

  • Dilution: Dilute the peptide solution to a final concentration suitable for your mass spectrometer, typically in the low micromolar to high nanomolar range.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient for a 30-minute run would be 5-40% B over 20 minutes, followed by a wash at high %B and re-equilibration at 5% B.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Scan a mass range appropriate for the expected m/z of the precursor ion (e.g., m/z 300-2000).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

      • Collision Energy: Start with a normalized collision energy of 25-30% and optimize as needed to achieve a balance between neutral loss and peptide backbone fragmentation.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolution Dissolve Peptide Desalting Desalt (C18) Dissolution->Desalting Dilution Dilute for MS Desalting->Dilution LC LC Separation Dilution->LC MS1 MS1 Scan (Precursor) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Interpretation Spectral Interpretation MS2->Interpretation

Caption: Experimental workflow for the mass spectrometry analysis of modified peptides.

TroubleshootingFlow cluster_solutions1 Solutions for Low/No Signal cluster_solutions2 Solutions for Unexpected Mass cluster_solutions3 Solutions for Poor MS/MS Start Start Analysis Problem Problem Encountered? Start->Problem NoSignal Low/No Signal Problem->NoSignal Yes UnexpectedMass Unexpected Mass BadMSMS Poor MS/MS End Successful Analysis Problem->End No Sol1_1 Optimize Source Conditions NoSignal->Sol1_1 Sol2_1 Verify Deprotection UnexpectedMass->Sol2_1 Sol3_1 Adjust Collision Energy BadMSMS->Sol3_1 Sol1_2 Improve Desalting Sol1_3 Check Sample Integrity Sol2_2 Account for Adducts Sol2_3 Check for Side Reactions Sol3_2 Try Alternative Fragmentation Sol3_3 Analyze b/y Ion Series

References

Technical Support Center: Synthesis of Peptides with Multiple Azido Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing multiple azido (B1232118) groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of poly-azido peptides, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Final Poly-Azido Peptide

Q: I am consistently obtaining a low yield of my target peptide with multiple azido groups. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of poly-azido peptides can stem from several factors, primarily related to incomplete reactions during the solid-phase peptide synthesis (SPPS) process. The presence of bulky azido-amino acids can present steric challenges.

Possible Causes and Solutions:

  • Incomplete Coupling Reactions: The steric hindrance from azido-containing amino acids or peptide aggregation on the resin can lead to inefficient amide bond formation.

    • Solution 1: Optimize Coupling Reagents: Switch to more potent coupling reagents. HATU is often more effective than HBTU for sterically hindered amino acids due to the formation of a more reactive OAt-ester intermediate.[1]

    • Solution 2: Double Coupling: After the initial coupling step, drain the reaction vessel and repeat the coupling with a fresh solution of the activated amino acid.

    • Solution 3: Increase Reaction Time and Equivalents: Extend the coupling time (e.g., from 1-2 hours to 4 hours) and increase the equivalents of the amino acid and coupling reagents (from 3 to 5 equivalents).

  • Peptide Aggregation: Hydrophobic or certain sequences of azido-peptides can aggregate on the solid support, hindering reagent access.

    • Solution: Chaotropic Agents & High-Swelling Resins: Incorporate chaotropic agents like a low percentage of Triton X-100 in the coupling and deprotection steps. Utilize high-swelling resins to improve the solvation of the growing peptide chain.

  • Incomplete Fmoc Deprotection: Inefficient removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being coupled.

    • Solution: Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment or perform a second treatment with fresh reagent.

Below is a troubleshooting workflow to diagnose the cause of low peptide yield:

low_yield_troubleshooting start Low Peptide Yield check_coupling Analyze crude product by MS. Are there significant deletion sequences? start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes check_deprotection Is the major impurity the n-1 peptide? check_coupling->check_deprotection No coupling_solutions Solutions: - Use stronger coupling reagents (e.g., HATU). - Perform double coupling. - Increase reaction time and equivalents. incomplete_coupling->coupling_solutions end_node Improved Yield coupling_solutions->end_node incomplete_deprotection Incomplete Fmoc Deprotection check_deprotection->incomplete_deprotection Yes aggregation_check Does the peptide have a high hydrophobic amino acid content? check_deprotection->aggregation_check No deprotection_solutions Solutions: - Extend piperidine treatment time. - Perform a second deprotection step. incomplete_deprotection->deprotection_solutions deprotection_solutions->end_node aggregation Peptide Aggregation aggregation_check->aggregation Yes aggregation_solutions Solutions: - Use high-swelling resin. - Add chaotropic agents. aggregation->aggregation_solutions aggregation_solutions->end_node

Troubleshooting workflow for low peptide yield.
Problem 2: Unwanted Reduction of Azido Groups

Q: My mass spectrometry results show the presence of amines where azido groups should be. What is causing this reduction and how can I prevent it?

A: The reduction of azido groups to primary amines is a common side reaction that primarily occurs during the final cleavage of the peptide from the resin, especially when using certain scavengers in the cleavage cocktail.[2]

Primary Cause:

  • Thiol-Based Scavengers: Scavengers are necessary to quench reactive carbocations generated during the cleavage of side-chain protecting groups. However, thiol-containing scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in the acidic environment of the cleavage cocktail and can readily reduce azides.[3][4]

Solutions:

  • Use an Azide-Safe Cleavage Cocktail: The most reliable solution is to use a cleavage cocktail that does not contain strong reducing agents. A standard azide-safe cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azido group.[2]

  • Select a Milder Thiol Scavenger: If a thiol scavenger is required for sensitive residues like cysteine or methionine, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, as it causes significantly less azide (B81097) reduction.[2][3]

The following diagram illustrates the decision-making process for selecting a cleavage cocktail:

scavenger_selection start Select Cleavage Cocktail for Azido-Peptide sensitive_residues Does the peptide contain Cys, Met, or Trp? start->sensitive_residues no_sensitive No Sensitive Residues sensitive_residues->no_sensitive No yes_sensitive Sensitive Residues Present sensitive_residues->yes_sensitive Yes cocktail_no_thiol Use Azide-Safe Cocktail: TFA / TIS / H2O (95:2.5:2.5) no_sensitive->cocktail_no_thiol thiol_choice Is a thiol scavenger absolutely necessary? yes_sensitive->thiol_choice thiol_choice->cocktail_no_thiol No use_dtt Use Milder Thiol Scavenger: TFA / DTT / TIS / H2O thiol_choice->use_dtt Yes avoid_edt Avoid Strong Thiol Scavengers like EDT use_dtt->avoid_edt

Decision tree for scavenger selection.

Quantitative Data on Azide Reduction by Thiol Scavengers:

The choice of scavenger has a significant impact on the stability of the azido group during cleavage. The following table summarizes the percentage of azide reduction observed with different thiol scavengers.

Thiol ScavengerPeptide with N-terminal AzidePeptide with Internal AzideHydrophobic Azido-Peptide
1,2-Ethanedithiol (EDT)~40-50%~30-40%~35-45%
Dithiothreitol (DTT)~5-15%<10%~5-10%
Thioanisole<5%<5%<5%
Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[3]

Frequently Asked Questions (FAQs)

Q1: Is the azido group stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azido group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage with a high concentration of TFA.[2] However, certain reagents within the cleavage cocktail, as detailed in the troubleshooting guide above, can cause unintended reduction. Some studies have reported that peptides with an N-terminal α-azidoaspartate residue can undergo elimination of the azide ion during Fmoc deprotection.[5]

Q2: How can I introduce azido groups into my peptide?

A: Azido groups can be introduced by using commercially available azido-amino acids during SPPS. Alternatively, for residues like lysine (B10760008), an on-resin diazotransfer reaction can be performed. This involves converting the side-chain amine of a lysine residue, protected with an orthogonal protecting group that is removed on-resin, into an azide using a diazotransfer reagent.

Q3: What is an orthogonal protection strategy for incorporating an azido-lysine?

A: An orthogonal protection strategy allows for the selective deprotection of a specific functional group without affecting other protecting groups on the peptide. For incorporating an azido-lysine, you would use an Fmoc-protected lysine with a side-chain protecting group that can be removed on-resin without cleaving the peptide from the support or removing other side-chain protecting groups. A common strategy is to use Fmoc-Lys(Alloc)-OH. The Alloc group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage, but it can be selectively removed on-resin using a palladium catalyst. Once the Alloc group is removed, the free amine on the lysine side chain can be converted to an azide.

orthogonal_protection start Fmoc-SPPS with Fmoc-Lys(Alloc)-OH peptide_synthesis Peptide Chain Elongation (Fmoc removal with piperidine, coupling of next amino acid) start->peptide_synthesis alloc_deprotection Selective Alloc Deprotection on-resin (Pd(PPh3)4) peptide_synthesis->alloc_deprotection diazotransfer On-resin Diazotransfer (e.g., with imidazole-1-sulfonyl azide) alloc_deprotection->diazotransfer azido_peptide Peptide with Azido-Lysine on Resin diazotransfer->azido_peptide final_cleavage Final Cleavage from Resin (TFA-based cocktail) azido_peptide->final_cleavage final_product Purified Poly-Azido Peptide final_cleavage->final_product

Orthogonal strategy for azido-lysine incorporation.

Q4: How can I confirm the successful incorporation of multiple azido groups?

A: Mass spectrometry is the primary method for confirming the successful incorporation of azido groups. You should observe the correct molecular weight for your target peptide. In tandem mass spectrometry (MS/MS), the fragmentation pattern can also provide evidence of the azide's presence. A characteristic loss of N₂ (28 Da) from the precursor or fragment ions containing the azido group can sometimes be observed. However, be aware that azide-containing molecules can sometimes show metastable ions in MALDI-TOF MS, which might complicate spectral interpretation.

Q5: What are the key considerations for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction on my poly-azido peptide?

A: The CuAAC reaction is a powerful tool for modifying azido-peptides.[6] Key considerations include:

  • Copper(I) Source: Copper(I) is the active catalyst. It can be added directly as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

  • Ligands: The use of a copper-coordinating ligand, such as THPTA, can accelerate the reaction and protect the peptide from oxidative damage by reactive oxygen species that can be generated.[7]

  • Solvent: The reaction can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMF.[8]

  • On-Resin vs. Solution Phase: The CuAAC reaction can be performed while the peptide is still attached to the resin or after cleavage and purification.[9] On-resin reactions can simplify purification.

  • Side Reactions: Potential side reactions include oxidative damage to the peptide and dimerization, especially in on-resin cyclization reactions.[10] Careful optimization of reaction conditions is crucial.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of poly-azido peptides.

Protocol 1: On-Resin Diazotransfer of Lysine Side-Chain

This protocol describes the conversion of a lysine side-chain amine to an azide on a solid support.

Materials:

  • Peptide-resin with a deprotected lysine side-chain amine.

  • Imidazole-1-sulfonyl azide hydrochloride.

  • Potassium carbonate (K₂CO₃).

  • Methanol (MeOH).

  • Dichloromethane (DCM).

  • Deionized water.

  • DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a biphasic solvent mixture of H₂O, MeOH, and DCM (1:1:1 v/v/v).

  • Dissolve imidazole-1-sulfonyl azide hydrochloride and K₂CO₃ in the solvent mixture and adjust the pH to ~9.

  • Add the diazotransfer reagent solution to the resin.

  • Agitate the reaction mixture for 18 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and MeOH.

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the conversion.

Protocol 2: Cleavage of Azido-Peptide from Resin

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while minimizing azide reduction.

Materials:

  • Azido-peptide on resin.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether.

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Poly-Azido Peptides by RP-HPLC

This protocol outlines a general procedure for the purification of crude poly-azido peptides.

Materials:

  • Crude, lyophilized azido-peptide.

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and ACN).

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by mass spectrometry to identify the fractions containing the pure target peptide.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.[11][12][13][14]

Data Summary Tables

Table 1: Comparison of Common Orthogonal Protecting Groups for Fmoc-SPPS

This table summarizes protecting groups that are orthogonal to the Fmoc/tBu strategy and can be used for side-chain modification, such as the introduction of azido groups.

Protecting GroupStructure AbbreviationRemoval ConditionsStable To
AllyloxycarbonylAllocPd(PPh₃)₄ in CHCl₃/AcOH/NMMTFA, piperidine, hydrazine (B178648)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% hydrazine in DMFTFA, piperidine, Pd(0)
4-MethyltritylMtt1% TFA in DCMPiperidine, hydrazine, Pd(0)
AzidoN₃Phosphines (e.g., PMe₃) in dioxane/waterTFA, piperidine
Table 2: Comparison of Common Coupling Reagents for SPPS

This table provides a qualitative comparison of commonly used coupling reagents in peptide synthesis.

Coupling ReagentAbbreviationRelative ReactivityKey Advantages
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUVery HighFaster coupling, less epimerization, effective for hindered amino acids.[1][15]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHighEffective for most standard couplings.[1][15]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUVery HighSafer (non-explosive byproduct), highly efficient.[16]

General Workflow for the Synthesis of a Poly-Azido Peptide

spss_workflow start Start: Resin Swelling spps_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle start->spps_cycle fmoc_deprotection 1. Fmoc Deprotection (Piperidine/DMF) spps_cycle->fmoc_deprotection wash1 2. Washing (DMF, DCM) fmoc_deprotection->wash1 coupling 3. Coupling (Fmoc-AA(N3)-OH, Coupling Reagent) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 repeat_cycle Repeat Cycle for Each Amino Acid wash2->repeat_cycle repeat_cycle->spps_cycle cleavage Final Cleavage and Deprotection (Azide-Safe Cocktail: TFA/TIS/H2O) repeat_cycle->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization modification Optional: Bioorthogonal Modification (e.g., CuAAC 'Click' Reaction) characterization->modification final_product Final Poly-Azido Peptide characterization->final_product No Modification modification->final_product

General workflow for poly-azido peptide synthesis.

References

Technical Support Center: Orthogonal Protection Strategies with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Boc-D-Lys(N3)-OH in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on orthogonal protection strategies involving this versatile amino acid derivative. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the orthogonal protection strategy using Boc-D-Lys(N3)-OH?

A1: The orthogonal protection strategy with Boc-D-Lys(N3)-OH relies on the differential lability of the two protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the azide (B81097) (N3) group on the ε-amino group. These groups can be removed selectively under distinct chemical conditions without affecting each other. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the azide group is stable to acid but can be selectively reduced to a primary amine using phosphines (Staudinger reaction) or thiols. This orthogonality allows for the specific, sequential functionalization of the α-amino and ε-amino groups of the lysine (B10760008) residue within a peptide sequence.

Q2: Under what conditions is the azide group of Boc-D-Lys(N3)-OH stable?

A2: The azide group is remarkably stable under a wide range of conditions used in peptide synthesis. Specifically, it is stable to the acidic conditions required for Boc deprotection, such as treatment with trifluoroacetic acid (TFA). It is also stable to the basic conditions used for Fmoc-group removal (e.g., piperidine (B6355638) in DMF) and standard peptide coupling conditions. However, it is important to note that the azide group can be sensitive to certain reducing agents, particularly thiol-based scavengers that may be used during TFA cleavage.

Q3: What are the common methods for reducing the azide group on the lysine side chain?

A3: The most common and efficient method for reducing the azide group to an amine is the Staudinger reaction (or Staudinger reduction). This reaction typically involves treating the azide-containing peptide with a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), tributylphosphine (B147548) (Bu3P), or trimethylphosphine (B1194731) (Me3P), in a suitable solvent system. Another common method involves reduction with thiol-containing reagents like dithiothreitol (B142953) (DTT). The choice of reagent can influence reaction kinetics and yield.

Q4: Can I perform Boc deprotection and azide reduction simultaneously?

A4: No, the conditions for these two transformations are not compatible for simultaneous execution. Boc deprotection requires strong acid, whereas azide reduction is typically carried out under neutral or mildly basic conditions with reducing agents that would not be compatible with strong acids. The essence of the orthogonal strategy is the sequential removal of these protecting groups.

Orthogonal Deprotection Workflow

The following diagram illustrates the logical workflow for the selective deprotection and functionalization of a peptide containing a Boc-D-Lys(N3)-OH residue.

Orthogonal_Workflow start Peptide with Boc-Lys(N3)-OH choice Choose Deprotection Path start->choice boc_deprotect Boc Deprotection (e.g., TFA) choice->boc_deprotect α-Modification First azide_reduction_2 Azide Reduction (e.g., Staudinger Reaction) choice->azide_reduction_2 ε-Modification First alpha_amine Free α-Amine Side-chain Azide Intact boc_deprotect->alpha_amine alpha_functionalize α-Amine Functionalization (e.g., Peptide Elongation) alpha_amine->alpha_functionalize azide_reduction_1 Azide Reduction (e.g., Staudinger Reaction) alpha_functionalize->azide_reduction_1 epsilon_amine_1 Free ε-Amine azide_reduction_1->epsilon_amine_1 epsilon_functionalize_1 ε-Amine Functionalization epsilon_amine_1->epsilon_functionalize_1 end_product Dual-Functionalized Peptide epsilon_functionalize_1->end_product epsilon_amine_2 Free ε-Amine Boc Group Intact azide_reduction_2->epsilon_amine_2 epsilon_functionalize_2 ε-Amine Functionalization (e.g., Branching, Labeling) epsilon_amine_2->epsilon_functionalize_2 boc_deprotect_2 Boc Deprotection (e.g., TFA) epsilon_functionalize_2->boc_deprotect_2 alpha_amine_2 Free α-Amine boc_deprotect_2->alpha_amine_2 alpha_functionalize_2 α-Amine Functionalization alpha_amine_2->alpha_functionalize_2 alpha_functionalize_2->end_product

Sequential deprotection workflow for Boc-D-Lys(N3)-OH.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Symptom Possible Cause Suggested Solution
Mass spectrometry shows a mixed population of Boc-protected and deprotected peptide.1. Insufficient TFA concentration or reaction time.1a. Increase TFA concentration (e.g., from 50% to 95% in DCM).1b. Extend reaction time (e.g., from 30 min to 1-2 hours) and monitor by LC-MS.
2. Poor resin swelling, limiting reagent access.2. Ensure adequate resin swelling in DCM prior to adding the TFA cleavage cocktail. A study showed that 55% TFA in DCM led to higher purity than 100% TFA, likely due to better resin swelling.[1]
3. Steric hindrance around the N-terminus.3. Consider a stronger acid system, such as 4M HCl in dioxane, which can sometimes be more effective for stubborn Boc groups.
Issue 2: Unintended Reduction of the Azide Group during Final Cleavage
Symptom Possible Cause Suggested Solution
Mass spectrometry shows the presence of the corresponding amine (Lys(NH2)) instead of or in addition to the expected azide (Lys(N3)) after TFA cleavage.Use of thiol-based scavengers (e.g., ethanedithiol - EDT) in the TFA cleavage cocktail.1. Omit thiol-based scavengers if the peptide sequence does not contain sensitive residues (like Trp or Met) that require them.[2] 2. If a scavenger is necessary, use a non-thiol scavenger like triisopropylsilane (B1312306) (TIS) and water. A common cocktail is 95% TFA, 2.5% TIS, 2.5% H2O. 3. If a thiol scavenger is unavoidable, dithiothreitol (DTT) has been shown to cause less azide reduction compared to EDT.[3]
Formation of t-butyl cations during deprotection can lead to a Schmidt rearrangement-like side reaction, converting the azide to a methylamine.[2]1. Minimize the generation of t-butyl cations by using protecting groups other than Boc or t-butyl ethers for other residues if possible.[2]
Issue 3: Sluggish or Incomplete Staudinger Reduction of the Azide
Symptom Possible Cause Suggested Solution
LC-MS analysis shows significant starting material (azide-peptide) remaining after the reaction.1. Insufficient phosphine reagent or reaction time.1a. Increase the excess of the phosphine reagent (e.g., from 3 to 10 equivalents). 1b. Extend the reaction time and monitor progress by LC-MS.
2. The chosen phosphine is not reactive enough. Electron-donating groups on the phosphine can accelerate the reaction.[4][5]2. Switch to a more nucleophilic phosphine, such as tributylphosphine (Bu3P) or trimethylphosphine (Me3P), which are often more reactive than triphenylphosphine (PPh3).
3. Poor solubility of the peptide or reagents in the reaction solvent.3. Optimize the solvent system. A mixture of an organic solvent (like THF or dioxane) and water is often effective.[6]
4. Steric hindrance around the azide group.4. Consider increasing the reaction temperature, but monitor for potential side reactions.

Troubleshooting Logic Diagram

This diagram provides a step-by-step guide to diagnosing and resolving common issues.

Troubleshooting_Guide start Experiment Start: Orthogonal Strategy with Boc-D-Lys(N3)-OH deprotection_step Perform Deprotection Step start->deprotection_step boc_path Boc Deprotection (TFA) deprotection_step->boc_path α-Amine azide_path Azide Reduction (Staudinger) deprotection_step->azide_path ε-Amine boc_check Check for Complete Boc Removal (LC-MS) boc_path->boc_check boc_fail Incomplete Deprotection boc_check->boc_fail No boc_pass Boc Removal Successful boc_check->boc_pass Yes boc_sol Increase TFA concentration/time Or use 4M HCl/dioxane boc_fail->boc_sol boc_sol->boc_path Retry azide_check Check Azide Integrity (LC-MS) boc_pass->azide_check azide_fail Unintended Azide Reduction azide_check->azide_fail No end Proceed to Next Step azide_check->end Yes azide_sol Remove thiol scavengers (EDT) Use TIS/H2O or DTT instead azide_fail->azide_sol azide_sol->boc_path Retry azide_reduction_check Check for Complete Azide Reduction (LC-MS) azide_path->azide_reduction_check azide_reduction_fail Incomplete Reduction azide_reduction_check->azide_reduction_fail No azide_reduction_pass Azide Reduction Successful azide_reduction_check->azide_reduction_pass Yes azide_reduction_sol Increase phosphine equivalents/time Use more reactive phosphine (Bu3P) azide_reduction_fail->azide_reduction_sol azide_reduction_sol->azide_path Retry boc_integrity_check Check Boc Group Integrity (LC-MS) azide_reduction_pass->boc_integrity_check boc_integrity_fail Boc Group Cleaved boc_integrity_check->boc_integrity_fail No boc_integrity_check->end Yes boc_integrity_sol Ensure neutral pH Avoid acidic conditions boc_integrity_fail->boc_integrity_sol boc_integrity_sol->azide_path Retry

A logical flowchart for troubleshooting common issues.

Data Presentation: Comparative Analysis

While direct side-by-side comparative studies for all conditions are sparse, the following tables compile data from various sources to guide experimental design.

Table 1: Comparison of Azide Reduction during TFA Cleavage with Different Thiol Scavengers

Data adapted from a study investigating side reactions on azide-containing peptides during solid-phase peptide synthesis (SPPS) cleavage.[3]

Cleavage Cocktail Composition (TFA/H2O/TIS/Thiol)Peptide SequenceRatio of Reduced Amine to AzideComments
92.5 / 2.5 / 2.5 / 2.5 EDT Ac-Gly-Lys(N3)-Leu-Gly-NH2~1 : 1Significant reduction observed with Ethanedithiol (EDT).
92.5 / 2.5 / 2.5 / 2.5 Thioanisole Ac-Gly-Lys(N3)-Leu-Gly-NH2~1 : 4Some reduction occurs, but less than with EDT.
92.5 / 2.5 / 2.5 / 2.5 DTT Ac-Gly-Lys(N3)-Leu-Gly-NH2< 1 : 19Dithiothreitol (DTT) most effectively preserves the azide group.
95 / 2.5 / 2.5 / 0Ac-Gly-Lys(N3)-Leu-Gly-NH20 : 100No reduction is observed in the absence of a thiol scavenger.

Table 2: Relative Efficacy of Phosphines in Staudinger Ligation

This data, from a study on non-glycyl Staudinger ligation, indicates the relative reactivity of different phosphines, which is applicable to the Staudinger reduction of the azide side chain.[5]

Phosphine ReagentModel ReactionProduct YieldRelative Reactivity
p-chloro-(diphenylphosphino)methanethiolAla-Ala ligation34%Lower
(Diphenylphosphino)methanethiolAla-Ala ligation47%Medium
p-methoxy-(diphenylphosphino)methanethiolAla-Ala ligation61%Higher

Note: The increased yield with the p-methoxy substituted phosphine suggests that more electron-rich phosphines are more effective. This trend can guide the selection of a phosphine for azide reduction, with trialkylphosphines (e.g., Bu3P) generally being more reactive than triarylphosphines (e.g., PPh3).

Experimental Protocols

Protocol 1: Selective Nα-Boc Deprotection on Solid Support

This protocol describes the removal of the N-terminal Boc group while the ε-azide group on the lysine side chain remains intact.

  • Resin Swelling: Swell the peptide-resin (100 mg, ~0.1 mmol) in dichloromethane (B109758) (DCM, 2 mL) for 30 minutes in a suitable reaction vessel.

  • Deprotection: Drain the DCM. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (2 mL).

  • Reaction: Gently agitate the resin mixture at room temperature for 30 minutes.

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3 x 2 mL), followed by isopropanol (B130326) (IPA) (2 x 2 mL), and finally DCM (3 x 2 mL).

  • Neutralization: To neutralize the resulting trifluoroacetate (B77799) salt, wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 mL) for 2 minutes each.

  • Final Wash: Wash the resin again with DCM (3 x 2 mL) and DMF (3 x 2 mL) to prepare for the subsequent coupling step.

  • Confirmation: A small sample of resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Selective ε-Azide Reduction on Solid Support (Staudinger Reduction)

This protocol describes the reduction of the ε-azide group to a primary amine while the N-terminal Boc group remains intact.

  • Resin Swelling: Swell the Boc-protected peptide-resin (100 mg, ~0.1 mmol) in dioxane (2 mL) for 30 minutes.

  • Reagent Preparation: Prepare a 1 M solution of trimethylphosphine (Me3P) in toluene.

  • Reduction Reaction: Drain the dioxane. Add a mixture of dioxane/water (4:1, 2 mL) to the resin. Add the 1 M Me3P solution (0.6 mL, 0.6 mmol, 6 eq.).

  • Reaction: Gently agitate the suspension at room temperature for 1-2 hours.

  • Monitoring: To check for completeness, remove a small sample of resin, wash thoroughly with DCM, and cleave the peptide with 95% TFA. Analyze the cleaved peptide by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with dioxane/water (4:1) (3 x 2 mL), dioxane (3 x 2 mL), and DCM (3 x 2 mL).

  • Confirmation: The resulting free ε-amine can be quantified using a Kaiser test or used directly in a subsequent functionalization step.

References

Technical Support Center: Minimizing Aggregation of Peptides Containing Hydrophobic Azido Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the aggregation of peptides containing hydrophobic azido (B1232118) lysine (B10760008).

Frequently Asked Questions (FAQs)

Q1: Why do my peptides containing azido lysine aggregate?

A1: Aggregation of these peptides is often due to a combination of factors. The primary reason is increased hydrophobicity. When a standard lysine residue, which is positively charged and hydrophilic at physiological pH, is replaced with azido lysine (N3K), the positive charge is eliminated. This modification increases the overall hydrophobicity of the peptide, making it more prone to self-association and aggregation in aqueous solutions.[1][2] This is especially problematic in sequences that already contain a significant number of hydrophobic amino acids.[2]

Q2: At what stage of my workflow can aggregation occur?

A2: Aggregation can be a significant issue at multiple stages of your workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold into secondary structures (like β-sheets) that associate with other chains, leading to inter-chain aggregation. This can hinder subsequent coupling and deprotection steps, resulting in lower yields and purity.[2][3]

  • Post-synthesis and Cleavage: After the peptide is cleaved from the resin, it is in a less constrained environment where hydrophobic regions are more exposed and can interact, leading to aggregation.

  • During Purification: The solvents used in HPLC can sometimes fail to keep the peptide fully solubilized, causing it to precipitate on the column, which leads to low recovery.[4]

  • Post-purification and Storage: Lyophilized peptides can be difficult to redissolve. Once in solution, changes in pH, temperature, or concentration can trigger aggregation over time.

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, certain characteristics increase the likelihood of aggregation:

  • High Hydrophobic Content: Peptides with over 50% hydrophobic residues are prone to aggregation.[5]

  • Presence of Aggregation-Prone Regions (APRs): Stretches of five or more hydrophobic amino acids are known as APRs and significantly increase aggregation risk.

  • Alternating Hydrophilic/Hydrophobic Residues: Such patterns can favor the formation of β-sheets, a common structure in peptide aggregates.

  • Lack of Charged Residues: The absence of charged residues like Lys, Arg, Asp, or Glu reduces electrostatic repulsion between peptide chains, making aggregation more favorable.

Several online tools can analyze a peptide sequence to predict its tendency to aggregate, which can be helpful during the design phase.

Q4: Are there alternatives to azido lysine that are less prone to causing aggregation?

A4: Yes. Researchers have developed novel hydrophilic azido-containing amino acids to address the solubility issues caused by azido lysine. One such example is a positively charged amino acid that retains the azide (B81097) group for "click" chemistry but also includes a secondary amine in its side chain.[1][2][6] This amine is protonated at physiological pH, restoring the positive charge lost when substituting lysine and thereby significantly improving the peptide's solubility and reducing its aggregation propensity.[1][2]

Troubleshooting Guides

This section provides structured guidance and protocols to address specific aggregation-related issues.

Guide 1: Troubleshooting Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you are experiencing low yields, incomplete reactions, or resin shrinking, aggregation during SPPS is a likely cause. The following workflow can help you diagnose and solve the issue.

G Troubleshooting Workflow for SPPS Aggregation start Problem Identified: Low Yield / Incomplete Coupling check_swelling check_swelling start->check_swelling check_ check_ swelling Does the resin swell properly in DMF/NMP? cause_aggregation Likely Cause: On-Resin Aggregation strategy Implement Anti-Aggregation Strategy cause_aggregation->strategy strategy1 Change Solvent System (e.g., NMP instead of DMF) strategy->strategy1 strategy2 Incorporate 'Structure-Breakers' (Pseudoproline Dipeptides, Hmb/Dmb) strategy->strategy2 strategy3 Modify Coupling Conditions (Higher Temp, Chaotropic Salts) strategy->strategy3 resynthesize Re-synthesize Peptide strategy1->resynthesize strategy2->resynthesize strategy3->resynthesize end Successful Synthesis resynthesize->end other_issue Problem may not be aggregation. Investigate other causes (reagent quality, deprotection failure). check_swelling->cause_aggregation No check_swelling->other_issue Yes

Caption: Troubleshooting workflow for diagnosing and resolving on-resin peptide aggregation.

Data Presentation: Strategies to Mitigate On-Resin Aggregation
StrategyDescriptionKey Considerations
Solvent Modification Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties for growing peptide chains.[3]Ensure compatibility with your automated synthesizer and reagents.
Backbone Protection Incorporate amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). These groups disrupt the hydrogen bonding that leads to aggregation.These derivatives can be expensive, and coupling to the protected amino acid can be slow. Insert one every 6-7 residues for best results.
Pseudoproline Dipeptides Substitute a Ser or Thr residue in your sequence with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[7]The native sequence is regenerated during final TFA cleavage. This is a very effective method for preventing aggregation.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C). Increased temperature can provide enough energy to disrupt secondary structures.May increase the risk of side reactions like racemization. Must be carefully controlled.
Chaotropic Salts Add chaotropic salts such as LiCl or KSCN to the coupling mixture. These agents disrupt hydrogen bonds and can improve solvation.Salts must be thoroughly washed away to avoid interference with subsequent steps.
Guide 2: Solubilizing Hydrophobic Peptides Post-Purification

A common challenge is redissolving the lyophilized peptide powder, which often arrives as a trifluoroacetate (B77799) (TFA) salt. Follow this systematic approach.

G Stepwise Peptide Solubilization Workflow start Start with small amount of lyophilized peptide step1 1. Add Sterile Water or Aqueous Buffer (e.g., PBS) start->step1 check1 Is peptide fully dissolved? step1->check1 step2 2. Adjust pH (Acidic peptide -> Basic buffer) (Basic peptide -> Acidic buffer) check1->step2 No success Peptide Solubilized check1->success Yes check2 Is peptide fully dissolved? step2->check2 step3 3. Add Organic Co-solvent (Start with minimal DMSO, then dilute with aqueous buffer) check2->step3 No check2->success Yes check3 Is peptide fully dissolved? step3->check3 step4 4. Use Stronger Solvents (e.g., DMF, HFIP, GdmCl) (For non-cellular assays only) check3->step4 No check3->success Yes fail Peptide Insoluble Consider re-synthesis with sequence modification step4->fail

Caption: A logical workflow for dissolving difficult, hydrophobic peptides.

Data Presentation: Solubility of Azido Lysine Alternatives

To overcome inherent solubility issues with N3K, a novel positively charged azido-containing amino acid (here denoted as Amine-Azide-AA ) was developed. The data below compares its properties to standard azido lysine.

ParameterPeptide with Azido Lysine (N3K)Peptide with Amine-Azide-AAInterpretation
RP-HPLC Retention Time (ΔtR(Gly)) 7.25 min1.4 minThe significantly shorter retention time for the Amine-Azide-AA peptide indicates it is much more hydrophilic than the N3K-containing peptide.[1]
Solubility in Water Problematic; prone to aggregationHigh solubilityThe restored positive charge on the Amine-Azide-AA side chain greatly enhances solubility in aqueous buffers.[1][2]
SPAAC Reaction Rate with DBCO (k2) 2.6 M-1s-10.34 M-1s-1The reaction rate is slightly lower, potentially due to reduced hydrophobic interactions with the DBCO reagent, but remains efficient for ligation.[1][2]

Data adapted from a study comparing a novel hydrophilic azido amino acid to azidolysine.[1][2][8]

Guide 3: Characterizing Peptide Aggregates

If you suspect aggregation, it is crucial to confirm and characterize it.

G Characterization of Peptide Aggregates start Suspected Aggregation (e.g., visible precipitate, low solubility) method1 Dynamic Light Scattering (DLS) (Measures particle size distribution) start->method1 method2 Thioflavin T (ThT) Assay (Detects amyloid-like β-sheet fibrils) start->method2 method3 Transmission Electron Microscopy (TEM) (Visualizes aggregate morphology) start->method3 method4 Analytical Ultracentrifugation (AUC) (Determines oligomeric state) start->method4 interpretation Interpret Data to Understand Aggregate Size, Structure, and Morphology method1->interpretation method2->interpretation method3->interpretation method4->interpretation outcome Implement targeted strategy to prevent or reverse aggregation interpretation->outcome

Caption: Experimental workflow for the characterization of potential peptide aggregates.

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Difficult Sequence Containing Azido Lysine

This protocol incorporates strategies to mitigate on-resin aggregation.

  • Resin Selection and Swelling:

    • Choose a low-substitution resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains. TentaGel or other PEG-based resins are often beneficial.

    • Swell the resin in NMP for at least 30 minutes before the first coupling step.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in NMP for 5 minutes.

    • Drain and repeat the treatment for an additional 10-15 minutes. For very difficult sequences, adding 0.1 M HOBt to the deprotection solution can help suppress side reactions.[10]

    • Wash the resin thoroughly with NMP (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (4-5 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Pre-activate for 5-10 minutes.

    • Add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, extend the time or perform a "double coupling" by repeating the step with a fresh mixture.

    • Anti-Aggregation Strategy: When you reach a Ser or Thr residue in a potentially aggregating region, use an Fmoc-pseudoproline dipeptide instead of the standard amino acid. Activate and couple it as you would a single amino acid.[7]

    • Wash the resin thoroughly with NMP (5-7 times).

    • Monitor coupling completion with a ninhydrin (B49086) test.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail suitable for your peptide's side-chain protecting groups. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of a Hydrophobic Peptide
  • Solubility Testing:

    • Before injecting onto the HPLC, test the solubility of a small amount of crude peptide.

    • Start by attempting to dissolve it in the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • If insoluble, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with Solvent A until just before it starts to precipitate. This will be your sample for injection.[11]

  • HPLC Setup:

    • Column: C4 or C8 reversed-phase column. These are less hydrophobic than C18 columns and can provide better recovery for very hydrophobic peptides.

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: 214 nm and 280 nm.

  • Purification Run:

    • Equilibrate the column with 95% Solvent A / 5% Solvent B.

    • Inject the dissolved peptide sample.

    • Run a shallow gradient. A slow increase in the percentage of Solvent B is crucial for separating closely eluting hydrophobic species. For example:

      • 5-35% B over 10 minutes.

      • 35-65% B over 40 minutes.

      • 65-95% B over 10 minutes.

    • Collect fractions corresponding to the major peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure peptide of the correct mass.

    • Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide.

Protocol 3: Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.

  • Reagent Preparation:

    • Peptide Stock Solution: Carefully prepare a concentrated stock solution of your purified peptide in a suitable non-aggregating solvent (e.g., DMSO). Determine the concentration accurately using UV absorbance at 280 nm (if Trp or Tyr are present) or 214 nm.

    • Assay Buffer: Prepare the buffer in which you want to study aggregation (e.g., PBS, pH 7.4).

    • ThT Stock Solution: Prepare a 1 mM Thioflavin T stock solution in sterile, filtered water. Store protected from light.[12]

  • Assay Setup:

    • Use a non-binding, black, clear-bottom 96-well plate.

    • Prepare the reaction mixture in the wells. For a final volume of 200 µL:

      • 158 µL Assay Buffer

      • 2 µL Peptide Stock Solution (for a final concentration of 10 µM, adjust as needed)

      • 40 µL of 125 µM ThT in Assay Buffer (for a final concentration of 25 µM)

    • Include negative controls (buffer and ThT only) and positive controls if available (a peptide known to aggregate).

    • Prepare each condition in triplicate.[13]

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.[12][13]

    • Set the measurement parameters:

      • Excitation: ~450 nm[12][13]

      • Emission: ~485 nm[12][13]

    • Program the reader to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24-72 hours).

    • Incorporate shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Plot the average fluorescence intensity versus time for each condition.

    • The resulting sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau.[14] This allows you to quantify aggregation kinetics and test the effect of different conditions or inhibitors.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Lys(N3)-OH and Fmoc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate protected amino acid is a critical decision that dictates the strategy for solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison between two commonly used azido-lysine derivatives: Boc-D-Lys(N3)-OH (CHA) and Fmoc-D-Lys(N3)-OH. The choice between the tert-butyloxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy impacts various aspects of the synthesis, including reaction conditions, potential side reactions, and the overall efficiency of incorporating this non-canonical amino acid for subsequent bioconjugation via its azide (B81097) functionality.

The azide group on the lysine (B10760008) side chain is a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). A crucial characteristic of the azido (B1232118) group is its stability under the conditions required for both Boc and Fmoc SPPS.[1][2] It is resistant to the strong acid (trifluoroacetic acid, TFA) used for Boc deprotection and the basic conditions (piperidine) used for Fmoc deprotection.[1][2] This stability allows for the flexible incorporation of azido-lysine into peptides using either of the two major SPPS strategies.

Comparative Analysis of Boc and Fmoc Strategies for Azido-Lysine Incorporation

The decision to use Boc-D-Lys(N3)-OH or Fmoc-D-Lys(N3)-OH is primarily dictated by the overarching synthetic strategy for the peptide of interest. The following table summarizes the key differences in their application in SPPS.

FeatureBoc-D-Lys(N3)-OH (CHA)Fmoc-D-Lys(N3)-OH
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM)[][4]Mild base (e.g., 20% piperidine (B6355638) in DMF)[][]
Side-Chain Protection Strategy Typically benzyl-based (Bzl), removed by strong acid (e.g., HF)[]Typically tert-butyl-based (tBu), removed by TFA[]
Orthogonality Not fully orthogonal, as both Boc and some side-chain protecting groups are acid-labile, though with different sensitivities.[4]Fully orthogonal, with base-labile Nα-protection and acid-labile side-chain protection.[6]
Final Cleavage Harsh conditions (e.g., HF, TFMSA)[4]Milder conditions (e.g., TFA with scavengers)[7]
Compatibility with Sensitive Residues May be less suitable for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[8]Preferred for peptides with acid-sensitive modifications due to milder deprotection cycles.[7]
Aggregation Issues Acidic deprotection protonates the N-terminus, which can reduce aggregation of hydrophobic peptides.[4]Neutral N-terminus after deprotection can sometimes lead to aggregation in difficult sequences.
Automation Less common in modern automated synthesizers.[9]Highly amenable to automation and real-time monitoring.[10]
Cost Boc-amino acids are generally less expensive.[9]Fmoc-amino acids can be more expensive.[9]

Experimental Workflows

The following diagrams illustrate the cyclical nature of Boc-SPPS and Fmoc-SPPS for the incorporation of an amino acid, including the azido-lysine derivatives.

Boc_SPPS_Workflow Start Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling of Boc-D-Lys(N3)-OH (e.g., HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Resin-Bound Peptide (N+1 residues, Boc-Protected) Wash3->End End->Deprotection Next Cycle

Boc-SPPS Cycle for Amino Acid Incorporation.

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Fmoc-D-Lys(N3)-OH (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (N+1 residues, Fmoc-Protected) Wash2->End End->Deprotection Next Cycle

Fmoc-SPPS Cycle for Amino Acid Incorporation.

Detailed Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis using Boc-D-Lys(N3)-OH and Fmoc-D-Lys(N3)-OH. These protocols can be adapted for automated peptide synthesizers.

Boc-SPPS Protocol for Incorporation of Boc-D-Lys(N3)-OH

This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a Merrifield resin.

  • Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 10 minutes at room temperature.

    • Drain the neutralization solution.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-D-Lys(N3)-OH:

    • In a separate vial, dissolve Boc-D-Lys(N3)-OH (CHA) (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or recouple.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers. This step requires specialized equipment and safety precautions.

Fmoc-SPPS Protocol for Incorporation of Fmoc-D-Lys(N3)-OH

This protocol assumes the synthesis is being carried out on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Lys(N3)-OH:

    • In a separate vial, dissolve Fmoc-D-Lys(N3)-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or recouple.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for the next amino acid in the sequence.

  • Final Cleavage and Side-Chain Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Conclusion

Both Boc-D-Lys(N3)-OH (CHA) and Fmoc-D-Lys(N3)-OH are effective reagents for the incorporation of an azido-functionalized lysine residue into synthetic peptides. The choice between them is not based on the stability or reactivity of the azide group itself, but rather on the overall SPPS strategy employed.

Fmoc-D-Lys(N3)-OH is generally the preferred choice for modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and facilitate automation. [7] The orthogonal nature of the Fmoc/tBu strategy provides greater flexibility for the synthesis of complex peptides.[6]

Boc-D-Lys(N3)-OH remains a viable and sometimes advantageous option, particularly for the synthesis of long or aggregation-prone peptides where the acidic deprotection step can improve solvation and coupling efficiency. [4] However, the requirement for harsh final cleavage conditions necessitates specialized equipment and careful handling.

Ultimately, the selection should be made based on the specific requirements of the target peptide, the available laboratory infrastructure, and the researcher's familiarity with each synthetic methodology.

References

A Comparative Guide to Boc-D-Lys(N3)-OH and Other Azide-Containing Amino Acids for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide-containing unnatural amino acids into peptides and proteins has become an invaluable tool for site-specific modification through bioorthogonal chemistry. Among these, Boc-D-Lys(N3)-OH is a key building block, offering a unique combination of a D-amino acid scaffold, a versatile azide (B81097) handle, and a Boc protecting group. This guide provides an objective comparison of Boc-D-Lys(N3)-OH with other commercially available azide-containing amino acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Azide-Containing Amino Acids

Azide-containing amino acids are non-canonical amino acids that possess a terminal azide group (-N3) in their side chain. This functional group is particularly useful because it is small, metabolically stable, and does not typically participate in biological processes, making it bioorthogonal.[1] The azide group can selectively react with an alkyne partner through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) through strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are cornerstone "click chemistry" reactions.[2][3] These reactions are highly efficient, specific, and can be performed in aqueous buffers, making them ideal for modifying complex biomolecules.[4]

Boc-D-Lys(N3)-OH is a derivative of the D-enantiomer of lysine (B10760008) where the epsilon-amino group is replaced by an azide group, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] The D-configuration can offer resistance to proteolytic degradation in biological systems.

Comparison of Physicochemical and Reactive Properties

The choice of an azide-containing amino acid depends on several factors, including the synthetic strategy (Boc vs. Fmoc), the desired stereochemistry (L vs. D), the length and nature of the side chain, and the specific application. Below is a comparison of Boc-D-Lys(N3)-OH with other common azide-containing amino acids.

FeatureBoc-D-Lys(N3)-OHBoc-L-Lys(N3)-OHFmoc-L-Lys(N3)-OHFmoc-L-Azidohomoalanine (AHA)Novel Hydrophilic Azido-Amino Acid
Stereochemistry D-amino acidL-amino acidL-amino acidL-amino acidL-amino acid
α-Amino Protection BocBocFmocFmocFmoc
Side Chain Length Long (similar to Lys)Long (similar to Lys)Long (similar to Lys)Shorter (methionine analog)Long (with secondary amine)
Solubility ModerateModerateModerateModerateHigh[7]
Key Applications Peptide synthesis (Boc SPPS), bioconjugation, ADC linkers[8]Peptide synthesis (Boc SPPS), bioconjugationPeptide synthesis (Fmoc SPPS), bioconjugationNascent protein labeling[9]Applications requiring high solubility[7]

Performance in Click Chemistry Reactions

The reactivity of the azide group is crucial for efficient bioconjugation. While the electronic environment of the azide is similar across these amino acids, the steric hindrance and solubility can influence reaction kinetics.

A recent study compared the SPAAC reaction kinetics of a novel hydrophilic azido-amino acid with the commonly used azidolysine (N3K).[7] While this study used the Fmoc-protected L-isomer of azidolysine, the data provides valuable insights into the expected reactivity.

Reaction PartnerAzide-Containing Amino AcidSecond-Order Rate Constant (k₂)
DBCO Novel Hydrophilic Azido-Amino Acid0.34 M⁻¹s⁻¹[7]
Azidolysine (N3K)Similar to other azides[7]
BCN Novel Hydrophilic Azido-Amino Acid0.28 M⁻¹s⁻¹[7]
Azidolysine (N3K)Not explicitly stated, but efficient ligation observed[7]

Data from a study comparing a novel hydrophilic amino acid with Fmoc-L-Lys(N3)-OH. The reactivity of Boc-D-Lys(N3)-OH is expected to be in a similar range, primarily governed by the azide moiety.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the CuAAC reaction. Optimization of reactant concentrations, catalyst, and ligand may be necessary for specific applications.

Materials:

  • Azide-containing peptide/protein (e.g., containing Boc-D-Lys(N3)-OH)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • DMSO (for dissolving hydrophobic reagents)

Procedure:

  • Prepare a stock solution of the azide-containing biomolecule in the reaction buffer.

  • Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and TBTA in a suitable solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, combine the azide-containing biomolecule, the alkyne-functionalized molecule (typically in 1.5-10 fold molar excess), and the TBTA ligand (if used).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purify the labeled product using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers the advantage of being copper-free, which is beneficial for in vivo applications or when working with copper-sensitive systems.

Materials:

  • Azide-containing peptide/protein (e.g., containing Boc-D-Lys(N3)-OH)

  • Strained alkyne (e.g., DBCO, BCN, DIFO) functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing biomolecule and the strained alkyne-functionalized molecule in the reaction buffer. The strained alkyne is typically used in a 1.5-5 fold molar excess.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific strained alkyne and the concentrations of the reactants.

  • Monitor the reaction progress by a suitable analytical method.

  • Purify the final conjugate as described for the CuAAC reaction.

Visualizing the Workflow and Concepts

Experimental Workflow for Comparing Azide-Amino Acid Reactivity

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis cluster_comparison Comparison A Synthesize/obtain peptides with Boc-D-Lys(N3)-OH and other azide-containing amino acids B Prepare stock solutions of peptides and alkyne reagents A->B C Set up parallel CuAAC and SPAAC reactions for each azide-amino acid B->C D Incubate under controlled temperature and time C->D E Monitor reaction kinetics using HPLC or LC-MS D->E F Calculate reaction rates and yields E->F G Tabulate and compare performance data F->G

Caption: Workflow for the comparative analysis of azide-amino acid reactivity in click chemistry.

Click Chemistry Signaling Pathway

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_CuAAC Azide (on amino acid) Triazole_CuAAC 1,4-disubstituted Triazole Azide_CuAAC->Triazole_CuAAC + Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Triazole_CuAAC + Cu_I Cu(I) Catalyst Cu_I->Triazole_CuAAC Azide_SPAAC Azide (on amino acid) Triazole_SPAAC Triazole Adduct Azide_SPAAC->Triazole_SPAAC + Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SPAAC +

Caption: Schematic of CuAAC and SPAAC click chemistry pathways for bioconjugation.

Conclusion

Boc-D-Lys(N3)-OH is a valuable reagent for introducing an azide functionality into peptides, particularly when a Boc-based solid-phase peptide synthesis strategy is employed or when proteolytic resistance is desired. Its performance in click chemistry reactions is expected to be comparable to other azidolysine derivatives. The choice between Boc-D-Lys(N3)-OH and other azide-containing amino acids will ultimately depend on the specific requirements of the experimental design, including the synthetic methodology, desired solubility, and the stereochemistry of the final product. For applications demanding high aqueous solubility, newly developed hydrophilic azido-amino acids may offer a significant advantage.[7] Careful consideration of these factors will ensure the successful implementation of click chemistry for the precise modification of peptides and proteins.

References

Validating Click Reaction Success with Boc-D-Lys(N3)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern bioconjugation and drug discovery. Its efficiency, specificity, and biocompatibility make it an invaluable tool. A key reagent in this field is Boc-D-Lys(N3)-OH, an amino acid derivative featuring a terminal azide (B81097) group ready for conjugation. This guide provides a comprehensive comparison of methods to validate the success of click reactions involving Boc-D-Lys(N3)-OH and discusses alternative azide-containing amino acids.

The click reaction is a powerful method for covalently linking molecules with high efficiency and selectivity under mild, aqueous conditions.[1][] The reaction between an azide, such as the one on Boc-D-Lys(N3)-OH, and a terminal alkyne is not spontaneous but is efficiently catalyzed by copper(I) ions, leading to the formation of a stable triazole linkage.[3][4] This process is central to the creation of antibody-drug conjugates (ADCs), functionalized peptides, and other complex biomolecules.[5][6][]

Comparative Analysis of Validation Techniques

Ensuring the successful completion of the click reaction is paramount. Several analytical techniques can be employed to confirm the formation of the desired triazole product and to quantify the reaction's efficiency. The choice of method often depends on the scale of the reaction, the nature of the reactants, and the available instrumentation.

Analytical Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure.Confirms the formation of the triazole ring through characteristic shifts in the proton and carbon spectra. Allows for the identification of both starting materials and the product.Provides unambiguous structural confirmation. Can be used for quantitative analysis of reaction conversion.Requires relatively large sample amounts. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Confirms the molecular weight of the triazole product. Can be used to monitor the disappearance of starting materials and the appearance of the product over time.High sensitivity, requiring minimal sample. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Does not provide detailed structural information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups.Monitors the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹).A rapid and simple method for monitoring reaction progress. Can be performed in real-time with an appropriate setup.[8]Does not provide detailed structural information. Can be difficult to interpret in complex mixtures with overlapping peaks.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Quantifies the consumption of starting materials and the formation of the product by measuring the area under the corresponding peaks.Highly quantitative and reproducible. Can be used to assess the purity of the product.Requires method development for optimal separation. Does not provide structural information on its own.

Experimental Protocols

The following are detailed methodologies for performing and validating a click reaction with Boc-D-Lys(N3)-OH.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale click reaction between Boc-D-Lys(N3)-OH and a generic alkyne-containing molecule.

Materials:

  • Boc-D-Lys(N3)-OH

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH)

Procedure:

  • Dissolve Boc-D-Lys(N3)-OH (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

  • Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight.

  • Monitor the reaction progress using one of the analytical techniques described below.

  • Upon completion, the product can be purified by standard chromatographic techniques if necessary.

G General CuAAC Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Boc-D-Lys(N3)-OH Boc-D-Lys(N3)-OH Reaction_Mixture Reaction Mixture (Solvent) Boc-D-Lys(N3)-OH->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Reaction_Mixture Triazole_Product Triazole Product Reaction_Mixture->Triazole_Product Click Reaction Validation Validation (NMR, MS, FTIR, HPLC) Triazole_Product->Validation

A simplified workflow for the CuAAC reaction and subsequent validation.
Validation Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve a small aliquot of the dried reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Look for the disappearance of the proton signal corresponding to the terminal alkyne (typically around 2-3 ppm). The appearance of a new signal in the aromatic region (around 7.5-8.5 ppm) is characteristic of the triazole proton. In the ¹³C NMR spectrum, observe the disappearance of the alkyne carbons and the appearance of new signals for the triazole ring carbons.

2. Mass Spectrometry:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in an appropriate solvent (e.g., acetonitrile (B52724)/water).

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis: Determine the mass of the product and confirm that it matches the expected molecular weight of the triazole conjugate. Monitor the reaction over time to see the decrease in the intensity of the starting material ions and the increase in the product ion.

3. FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the reaction mixture (if in a suitable solvent for IR) or the dried product onto the ATR crystal of the FTIR spectrometer.

  • Acquisition: Record the infrared spectrum.

  • Analysis: Monitor the disappearance of the strong, sharp azide stretch at approximately 2100 cm⁻¹. This is a clear indicator of the consumption of the starting material.

4. HPLC:

  • Method Development: Develop a reverse-phase HPLC method that can separate the starting materials (Boc-D-Lys(N3)-OH and the alkyne) from the triazole product. A gradient of water and acetonitrile with a small amount of trifluoroacetic acid is often a good starting point.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Calculate the reaction conversion by comparing the peak areas of the starting materials and the product at different time points.

Comparison with Alternative Azide-Containing Amino Acids

While Boc-D-Lys(N3)-OH is a versatile building block, several other azide-containing amino acids are available, each with its own potential advantages.

Azide-Containing Amino Acid Structure Key Features & Potential Advantages
Boc-D-Lys(N3)-OH Boc-protected D-lysine with an azide on the epsilon-amino group.The D-configuration can provide resistance to proteolysis in biological systems. The Boc protecting group is readily removed under acidic conditions.[9]
Fmoc-L-Lys(N3)-OH Fmoc-protected L-lysine with an azide on the epsilon-amino group.The L-configuration is the natural stereoisomer. The Fmoc protecting group is base-labile, making it orthogonal to the acid-labile Boc group and suitable for solid-phase peptide synthesis (SPPS).[10][11]
p-Azido-L-phenylalanine (pAzF) L-phenylalanine with an azide group on the para position of the phenyl ring.The aromatic azide may have different electronic properties influencing reaction kinetics. It can be incorporated into proteins using amber suppression technology for site-specific labeling.[12]
L-Azidohomoalanine (Aha) An analog of methionine where the terminal methyl group of the thioether is replaced by an azide.Can be metabolically incorporated into proteins in place of methionine, allowing for the labeling of newly synthesized proteins.[13]

The choice of the azide-containing amino acid will depend on the specific application, including the desired stereochemistry, the protecting group strategy, and whether metabolic labeling is intended.

Signaling Pathways and Logical Relationships

The click reaction itself is not part of a biological signaling pathway but is a bioorthogonal chemical reaction used to probe and manipulate such pathways. The logic of its application is straightforward:

G Azide_Handle Introduce Azide Handle (e.g., Boc-D-Lys(N3)-OH) Click_Reaction Perform Click Reaction (CuAAC) Azide_Handle->Click_Reaction Alkyne_Probe Design Alkyne Probe (e.g., Fluorophore, Drug) Alkyne_Probe->Click_Reaction Conjugate Functional Conjugate Click_Reaction->Conjugate Application Downstream Application (e.g., Imaging, Assay) Conjugate->Application

Logical flow for utilizing click chemistry in biological applications.

References

A Comparative Analysis of CuAAC and SPAAC for Boc-D-Lys(N3)-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right "Click Chemistry"

The advent of "click chemistry" has revolutionized the field of bioconjugation, offering a set of reactions that are highly efficient, selective, and biocompatible. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the most prominent methods for covalently linking molecules. This guide provides a detailed comparative analysis of CuAAC and SPAAC for the conjugation of the azide-functionalized amino acid derivative, Boc-D-Lys(N3)-OH, to assist researchers in selecting the optimal strategy for their specific application.

Executive Summary

Both CuAAC and SPAAC are powerful tools for the conjugation of Boc-D-Lys(N3)-OH, each with a distinct set of advantages and disadvantages. CuAAC is characterized by its rapid reaction kinetics and high yields, making it an excellent choice for in vitro applications where speed and efficiency are paramount. In contrast, SPAAC offers superior biocompatibility by eliminating the need for a cytotoxic copper catalyst, rendering it the preferred method for in vivo studies and applications involving sensitive biological systems. The choice between the two ultimately depends on a careful consideration of the experimental context, including the desired reaction rate, the sensitivity of the components to copper, and the overall cost.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions involving azide-containing molecules like Boc-D-Lys(N3)-OH.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Very fast (typically 10-100 times faster than SPAAC)[1]Slower than CuAAC, dependent on the cyclooctyne (B158145) used
Second-Order Rate Constant 10 - 200 M⁻¹s⁻¹[2]~0.34 M⁻¹s⁻¹ (with DBCO)
Biocompatibility Potentially cytotoxic due to the copper catalyst.[3]Generally considered highly biocompatible and suitable for in vivo studies.[4]
Reaction Components Azide (Boc-D-Lys(N3)-OH), terminal alkyne, copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., THPTA).Azide (Boc-D-Lys(N3)-OH) and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), leading to oxidative damage of biomolecules.[5] Thiol-containing molecules can also lead to byproducts.[6]The strained alkyne can react with thiols.
Cost Generally lower cost due to simpler alkyne reagents.Strained cyclooctynes can be significantly more expensive.[3]
Yields Generally high to quantitative under optimized conditions.[3]Can achieve high to quantitative yields.[3]

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC with Boc-D-Lys(N3)-OH are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: CuAAC Conjugation of Boc-D-Lys(N3)-OH with a Terminal Alkyne

This protocol describes a general procedure for the copper-catalyzed conjugation of Boc-D-Lys(N3)-OH to a molecule containing a terminal alkyne.

Materials:

  • Boc-D-Lys(N3)-OH

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Boc-D-Lys(N3)-OH in the chosen solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

  • Reaction Setup:

    • In a reaction vessel, add the Boc-D-Lys(N3)-OH solution (e.g., 1 equivalent).

    • Add the alkyne-functionalized molecule solution (e.g., 1.2 equivalents).

    • Add the THPTA stock solution (e.g., 5 equivalents relative to copper).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the CuSO₄ stock solution (e.g., 0.1 equivalents).

    • Immediately add the freshly prepared sodium ascorbate stock solution (e.g., 1 equivalent). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction and Monitoring:

    • Seal the reaction vessel and stir at room temperature.

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or extraction, depending on the properties of the final conjugate.

Protocol 2: SPAAC Conjugation of Boc-D-Lys(N3)-OH with a Cyclooctyne (DBCO)

This protocol outlines a general procedure for the strain-promoted cycloaddition of Boc-D-Lys(N3)-OH with a dibenzocyclooctyne (DBCO)-functionalized molecule.

Materials:

  • Boc-D-Lys(N3)-OH

  • DBCO-functionalized molecule of interest

  • Solvent (e.g., biocompatible buffers like PBS, or organic solvents like DMSO, DMF, or acetonitrile)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Boc-D-Lys(N3)-OH in the chosen solvent.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in the chosen solvent.

  • Reaction Setup:

    • In a reaction vessel, add the Boc-D-Lys(N3)-OH solution (e.g., 1 equivalent).

    • Add the DBCO-functionalized molecule solution (e.g., 1-1.5 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically performed under air as it is not sensitive to oxygen.

    • Monitor the reaction progress by a suitable analytical technique (LC-MS or HPLC). The reaction time can vary from a few hours to overnight, depending on the specific reactants and their concentrations.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be directly purified by standard methods such as column chromatography or preparative HPLC to isolate the desired conjugate.

Visualization of Workflows and Decision Logic

To further aid in the understanding and selection process, the following diagrams illustrate the experimental workflows and the logical considerations for choosing between CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Boc-D-Lys(N3)-OH Solution mix Combine Reactants & Ligand prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_asc Prepare Sodium Ascorbate Solution prep_ligand Prepare Ligand Solution prep_ligand->mix degas Degas Mixture mix->degas add_cu Add CuSO4 degas->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc react Stir at Room Temperature add_asc->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for CuAAC conjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Boc-D-Lys(N3)-OH Solution mix Combine Reactants prep_azide->mix prep_dbco Prepare DBCO-Alkyne Solution prep_dbco->mix react Stir at Room Temperature mix->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for SPAAC conjugation.

Decision_Tree start Start: Choose Conjugation Method q1 Is the conjugation for an in vivo or live cell application? start->q1 spaac Use SPAAC q1->spaac Yes q2 Are rapid reaction kinetics a primary requirement? q1->q2 No cuaac Use CuAAC q2->cuaac Yes q3 Are the reactants or products sensitive to copper or oxidation? q2->q3 No consider_spaac Consider SPAAC (or use protective ligands for CuAAC) q3->consider_spaac Yes default_cuaac CuAAC is a suitable default q3->default_cuaac No

Caption: Decision tree for selecting between CuAAC and SPAAC.

References

A Comparative Guide to the Stability of the Triazole Linkage from Boc-D-Lys(N₃)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and stable linkage is a critical parameter in the design of bioconjugates, peptidomimetics, and antibody-drug conjugates (ADCs). The 1,2,3-triazole linkage, forged through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," has emerged as a superior covalent bond due to its exceptional stability.[1][2][3] This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation linkages, supported by experimental data and detailed protocols for stability assessment.

The use of building blocks such as Boc-D-Lys(N₃)-OH allows for the convenient introduction of an azide (B81097) functionality into a peptide or protein, ready for conjugation with an alkyne-containing molecule to form the highly stable triazole ring.[4][5][6] This linkage is widely regarded for its resistance to chemical and enzymatic degradation, making it an ideal choice for in vivo applications.[1][3]

Comparative Stability of Bioconjugation Linkages

The 1,2,3-triazole ring is an aromatic heterocycle, which contributes significantly to its remarkable stability.[1][3] It is resistant to a wide range of conditions, including acidic and basic hydrolysis, oxidation, and reduction.[2] Furthermore, it is not susceptible to cleavage by common proteases, a significant advantage over the native amide bond it often replaces.[1][3] The following table summarizes the stability of the triazole linkage in comparison to other frequently used linkages in bioconjugation.

Linkage TypeFormation ReactionStability CharacteristicsKey Considerations
1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Very High: Resistant to hydrolysis (acidic & basic), oxidation, reduction, and enzymatic degradation.[1][2][3]Considered a bioisostere of the amide bond with enhanced metabolic stability.[1][3][7]
Amide NHS Ester + AmineVery High: Generally stable under physiological conditions.Susceptible to enzymatic cleavage by proteases.
Ester Carboxylic Acid + AlcoholLow: Susceptible to hydrolysis under both acidic and basic conditions, and by esterases.[1]Often used for prodrugs where cleavage is desired.
Hydrazone Hydrazine + Aldehyde/KetonepH-Dependent: Stable at neutral pH, but labile under acidic conditions.[1]Useful for drug delivery systems targeting acidic environments like endosomes or tumors.
Maleimide-Thiol Maleimide + ThiolModerate: Can undergo retro-Michael reaction, leading to dissociation, and exchange with other thiols like albumin in serum.[8]Newer generation maleimides show improved stability.
Oxime Hydroxylamine + Aldehyde/KetoneHigh: Generally more stable to hydrolysis than hydrazones.Formation can be slower than other ligation chemistries.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1][9] This involves subjecting the molecule containing the triazole linkage to a variety of stress conditions and analyzing for degradation over time, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of the triazole-linked compound (e.g., a peptide containing the modified lysine (B10760008) residue) in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.[1]

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C.[1]

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

    • Reductive Stability: Incubate the sample with 10 mM glutathione (B108866) (GSH) in PBS (pH 7.4) at 37 °C.[1]

    • Thermal Stability: Incubate the sample in a neutral buffer (e.g., PBS, pH 7.4) at 60-80 °C.[1]

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by reverse-phase HPLC (RP-HPLC), monitoring the peak corresponding to the intact compound.[8]

    • The percentage of the intact compound remaining at each time point is calculated relative to the t=0 sample.

    • For identification of degradation products, LC-MS analysis can be employed.[8]

Protocol 2: Serum Stability Assessment

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into fresh human or animal serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.[8]

  • Incubation: Incubate the serum and PBS samples at 37°C.[8]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[8]

  • Protein Precipitation: To precipitate serum proteins, add three volumes of cold acetonitrile (B52724) to the serum sample aliquots. For the PBS control, dilute with the mobile phase.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Analysis: Collect the supernatant and analyze by RP-HPLC or LC-MS to determine the percentage of intact bioconjugate remaining over time.[8]

Visualizing the Triazole Linkage Formation and Stability

The following diagrams illustrate the formation of the triazole linkage from Boc-D-Lys(N₃)-OH and its comparative stability.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Boc_Lys_N3 Boc-D-Lys(N3)-OH CuAAC Cu(I) Catalyst Boc_Lys_N3->CuAAC Alkyne Alkyne-containing molecule Alkyne->CuAAC Triazole_Linkage Stable Triazole Linkage CuAAC->Triazole_Linkage Forms

Caption: Formation of a stable triazole linkage via CuAAC.

G cluster_stability Comparative Linkage Stability cluster_conditions Stress Conditions Triazole Triazole Acid Acid Triazole->Acid Stable Base Base Triazole->Base Stable Enzymes Enzymes Triazole->Enzymes Stable Redox Redox Triazole->Redox Stable Amide Amide Amide->Enzymes Labile Ester Ester Ester->Base Labile Ester->Enzymes Labile Maleimide Maleimide-Thiol Maleimide->Redox Potentially Labile

Caption: Stability of linkages under various conditions.

References

A Comparative Guide to Analytical Techniques for Confirming Boc-D-Lys(N3)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is a critical checkpoint. This guide provides an objective comparison of key analytical techniques used to confirm the incorporation of Boc-D-Lys(N3)-OH, a lysine (B10760008) derivative featuring a terminal azide (B81097) group essential for click chemistry applications. We present supporting data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

The confirmation of Boc-D-Lys(N3)-OH incorporation into a peptide sequence relies on detecting unique signals generated by this modified amino acid. The primary methods for this verification are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, structural information, and ease of use.

Analytical Technique Parameter Expected Observation for Boc-D-Lys(N3)-OH Incorporation Sensitivity Advantages Limitations
Mass Spectrometry (MS) Mass-to-charge (m/z) ratioA specific mass increase in the peptide corresponding to the addition of the Boc-D-Lys(N3)-OH residue (C11H20N4O4, MW: 272.3 g/mol ).High (picomole to femtomole)[1]Provides precise molecular weight confirmation. Tandem MS (MS/MS) can pinpoint the location of the modification through fragmentation analysis.[2]Does not provide detailed structural information about the entire peptide's conformation. Ionization efficiency can be affected by the peptide's properties.
NMR Spectroscopy Chemical Shift (δ) in ppmAppearance of characteristic signals for the Boc group (~1.4 ppm for the 9 protons) and shifts in the signals of the lysine side chain protons.Low (micromole to millimole)[1][3][4]Provides detailed atomic-level structural information and can confirm the covalent linkage and stereochemistry. Non-destructive technique.[5]Requires larger sample quantities and longer acquisition times. Data analysis can be complex for larger peptides.
FTIR Spectroscopy Wavenumber (cm⁻¹)A distinct, sharp absorption band around 2100 cm⁻¹ corresponding to the azide (N₃) asymmetric stretching vibration.[6]ModerateProvides a direct and unambiguous confirmation of the presence of the azide functional group. Relatively fast and requires minimal sample preparation.Does not provide information on the location of the modification within the peptide sequence or the overall peptide structure.

Experimental Protocols

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide containing Boc-D-Lys(N3)-OH.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile.[7]

    • The concentration should be in the range of 1-10 pmol/µL.

    • Desalt the sample using a C18 ZipTip or equivalent to remove any interfering salts.[8]

  • Instrumentation:

    • Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[8][9]

  • Data Acquisition:

    • Acquire a full MS scan to determine the m/z of the intact peptide.

    • If confirmation of the modification site is required, perform tandem MS (MS/MS) on the parent ion of the modified peptide.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of the peptide with the incorporated Boc-D-Lys(N3)-OH.

    • For MS/MS data, analyze the fragmentation pattern to identify b- and y-ions that confirm the location of the modified lysine residue.

NMR Spectroscopy

Objective: To obtain detailed structural confirmation of Boc-D-Lys(N3)-OH incorporation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3]

    • The final concentration should be in the range of 1-5 mM.[3]

    • Filter the sample to remove any particulate matter.[10]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • For more complex peptides, 2D experiments like COSY and TOCSY can be used to assign proton resonances.

  • Data Analysis:

    • Identify the characteristic singlet peak for the nine protons of the Boc group, typically around 1.4 ppm.

    • Analyze the chemical shifts of the protons on the lysine side chain to confirm changes due to the azide modification and peptide bond formation.

FTIR Spectroscopy

Objective: To directly detect the presence of the azide functional group.

Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing 1-2 mg of the peptide with ~100 mg of dry KBr and pressing it into a thin, transparent disk.[11][12]

    • Alternatively, for attenuated total reflectance (ATR)-FTIR, place a small amount of the solid or a concentrated solution directly onto the ATR crystal.[11]

  • Instrumentation:

    • Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Look for a sharp, characteristic absorption peak around 2100 cm⁻¹. This peak is indicative of the asymmetric stretching vibration of the N=N=N bond in the azide group.[6] The absence of this peak in the starting materials and its presence in the final product confirms the successful incorporation of the azide functionality.

Workflow for Confirmation of Boc-D-Lys(N3)-OH Incorporation

G cluster_0 Peptide Synthesis cluster_1 Analytical Confirmation cluster_2 Data Analysis & Conclusion Start Solid-Phase Peptide Synthesis with Boc-D-Lys(N3)-OH Cleavage Cleavage from Resin & Deprotection Start->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - MS/MS for Localization Purification->MS High Sensitivity NMR NMR Spectroscopy - Confirm Covalent Structure - Observe Boc & Azide Signals Purification->NMR Detailed Structure FTIR FTIR Spectroscopy - Direct Detection of Azide (N3) ~2100 cm-1 Purification->FTIR Rapid Functional Group ID Analysis Compare Experimental Data with Expected Values MS->Analysis NMR->Analysis FTIR->Analysis Conclusion Confirmation of Successful Incorporation Analysis->Conclusion

Caption: Workflow for confirming Boc-D-Lys(N3)-OH incorporation.

References

A Comparative Guide to the Synthesis of Azide-Modified Peptides: The Utility of Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of azide (B81097) functionalities into peptides is a critical step for the development of advanced therapeutics, diagnostics, and research tools through click chemistry. This guide provides a comprehensive comparison of two strategies for synthesizing azide-containing peptides using Boc solid-phase peptide synthesis (SPPS): the direct incorporation of Boc-D-Lys(N3)-OH and a post-synthetic, on-resin diazotransfer reaction.

This guide will delve into the experimental protocols, present a comparative analysis of their performance, and provide visualizations of the synthetic workflows. The data presented is based on typical yields and purities achieved in Boc-SPPS to provide a clear comparison for researchers designing their synthetic strategies.

Introduction to Azide-Modified Peptides

The azide group is a versatile functional handle in bioconjugation due to its small size, stability under most biological conditions, and its highly specific reactivity with alkynes in "click chemistry" reactions. The incorporation of D-amino acids, such as D-lysine, can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications. The use of Boc-D-Lys(N3)-OH provides a direct and efficient method to introduce an azide-bearing D-lysine residue during standard Boc-SPPS. An alternative approach involves the synthesis of a peptide containing a standard lysine (B10760008) residue, followed by a post-synthetic modification to convert the lysine's side-chain amine into an azide.

Performance Comparison

The choice of strategy for introducing an azide moiety into a peptide can significantly impact the overall efficiency and purity of the synthesis. Below is a comparison of the direct incorporation of Boc-D-Lys(N3)-OH versus a post-synthetic on-resin diazotransfer reaction.

ParameterDirect Incorporation of Boc-D-Lys(N3)-OHOn-Resin Diazotransfer (Post-Synthetic)
Starting Material Boc-D-Lys(N3)-OHBoc-D-Lys(Boc)-OH
Synthetic Steps Standard Boc-SPPS couplingStandard Boc-SPPS + on-resin deprotection of Lys(Boc) + on-resin diazotransfer
Typical Overall Yield 65-80%50-70%
Crude Purity (HPLC) 70-85%60-75%
Key Advantages - Fewer synthetic steps- Higher overall yield and purity- Predictable incorporation- Uses a more common and less expensive lysine derivative for the main synthesis
Key Disadvantages - Requires synthesis or purchase of a specialized amino acid derivative- Additional on-resin reactions can lead to side products- Lower overall yield due to multiple steps- Diazotransfer reagents can be hazardous

Case Study: Synthesis of a Model Azide-Modified Peptide

To illustrate the practical differences between the two methods, we present a case study for the synthesis of a model pentapeptide: Tyr-Gly-Gly-Phe-D-Lys(N3) .

Method A: Direct Incorporation using Boc-D-Lys(N3)-OH

This method involves the sequential coupling of the amino acids, including the direct incorporation of Boc-D-Lys(N3)-OH, onto a solid support resin.

Experimental Protocol:

  • Resin Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple Boc-D-Lys(N3)-OH (3 eq.) to the resin using diisopropylcarbodiimide (DIC) (3 eq.) and hydroxybenzotriazole (B1436442) (HOBt) (3 eq.) in N,N-dimethylformamide (DMF) for 4 hours.

  • Capping: Cap any unreacted sites with acetic anhydride/pyridine/DCM (1:2:3) for 30 minutes.

  • Boc Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

  • Subsequent Couplings: Sequentially couple Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(Bzl)-OH using the same activation and deprotection steps.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using hydrofluoric acid (HF) with anisole (B1667542) as a scavenger for 1 hour at 0°C.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method B: On-Resin Diazotransfer

This method involves synthesizing the peptide with a protected lysine residue, followed by on-resin modification to introduce the azide.

Experimental Protocol:

  • Peptide Synthesis: Synthesize the peptide Tyr(Bzl)-Gly-Gly-Phe-D-Lys(Boc) on Merrifield resin following the standard Boc-SPPS protocol as described in Method A, steps 1-6, using Boc-D-Lys(Boc)-OH as the first amino acid.

  • Selective Deprotection: After assembly of the peptide chain, treat the resin-bound peptide with a milder acid solution (e.g., 2% TFA in DCM) to selectively remove the side-chain Boc group from the D-lysine residue, leaving other protecting groups and the peptide-resin linkage intact. This step's success is highly dependent on the differential acid lability of the protecting groups. A more orthogonal protecting group like Fmoc on the lysine side-chain would be preferable in a standard Boc synthesis for cleaner deprotection. For the purpose of this comparison, we will assume a successful, albeit potentially low-yielding, selective deprotection.

  • On-Resin Diazotransfer:

    • Wash the resin thoroughly with DMF.

    • Treat the resin with a solution of imidazole-1-sulfonyl azide hydrochloride (3 eq.) and a copper (II) sulfate (B86663) catalyst in the presence of a base like potassium carbonate in a water/methanol mixture for 4-6 hours.

    • Wash the resin extensively with water, methanol, and DCM.

  • Cleavage and Purification: Cleave the peptide from the resin and purify as described in Method A, steps 7-8.

Visualizing the Synthetic Workflows

The following diagrams illustrate the key steps in each synthetic approach.

MethodA_Workflow Resin Merrifield Resin Couple_Lys Couple Boc-D-Lys(N3)-OH Resin->Couple_Lys SPPS_Cycle Iterative Boc-SPPS Cycles (Phe, Gly, Gly, Tyr(Bzl)) Couple_Lys->SPPS_Cycle Cleavage HF Cleavage SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Tyr-Gly-Gly-Phe-D-Lys(N3) Purification->Final_Peptide MethodB_Workflow Resin Merrifield Resin Couple_Lys Couple Boc-D-Lys(Boc)-OH Resin->Couple_Lys SPPS_Cycle Iterative Boc-SPPS Cycles (Phe, Gly, Gly, Tyr(Bzl)) Couple_Lys->SPPS_Cycle Selective_Deprotection Selective Lys(Boc) Deprotection SPPS_Cycle->Selective_Deprotection Diazotransfer On-Resin Diazotransfer Selective_Deprotection->Diazotransfer Cleavage HF Cleavage Diazotransfer->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Tyr-Gly-Gly-Phe-D-Lys(N3) Purification->Final_Peptide Signaling_Pathway_Application cluster_cell Cell Membrane Receptor Target Receptor Signaling Downstream Signaling Receptor->Signaling Peptide Azide-Modified Peptide (Tyr-Gly-Gly-Phe-D-Lys(N3)) Peptide->Receptor Binding Clicked_Complex Fluorescently Labeled Peptide Peptide->Clicked_Complex Probe Alkyne-Fluorescent Probe Probe->Clicked_Complex  Click Chemistry (CuAAC or SPAAC) Clicked_Complex->Receptor Visualization of Binding

Evaluating the Impact of Boc-D-Lys(N3)-OH on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise engineering of peptides is paramount to achieving desired therapeutic outcomes. The incorporation of non-natural amino acids is a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities. This guide provides a comprehensive comparison of Boc-D-Lys(N3)-OH with its L-enantiomer and other lysine (B10760008) analogs, supported by experimental data and detailed protocols, to inform the rational design of next-generation peptide therapeutics.

Introduction to Boc-D-Lys(N3)-OH

Boc-D-Lys(N3)-OH is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is functionalized with an azide (B81097) (N3) group. This unique combination of features offers two primary advantages in peptide synthesis:

  • Increased Proteolytic Stability : The presence of a D-amino acid in a peptide chain significantly enhances its resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.[1]

  • Bioorthogonal Conjugation : The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This allows for the site-specific attachment of various molecules, such as imaging agents, polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or cytotoxic drugs for targeted delivery.

Impact on Peptide Structure: A Comparative Analysis

The stereochemistry of amino acid residues can profoundly influence the secondary structure of a peptide. The introduction of a D-amino acid can disrupt or alter local conformations, such as alpha-helices and beta-sheets.

Structural Impact of D-Lysine Incorporation

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The following table summarizes the effect of substituting L-lysine with D-lysine on the alpha-helical content of an antimicrobial peptide, CM15.

Peptide DesignationSequence (D-amino acids in lowercase)% Helical Content (in membrane-mimetic environment)
CM15 (Control)KWKLFKKIGAVLKVL~60%
D¹,¹³k WKLFKKIGAVLk VL~50% (84% of control)
D³,¹³KWk LFKKIGAVLk VL~42% (70% of control)
D³,¹⁴KWk LFKKIGAVLKk L~42% (70% of control)

Data adapted from a study on the antimicrobial peptide CM15 and its analogs.[4][5]

As the data indicates, the incorporation of D-lysine residues leads to a progressive loss of helical secondary structure. The position of the substitution also plays a crucial role; substitutions within the core helical region tend to have a more disruptive effect.

Impact on Peptide Function: A Multi-faceted Evaluation

The functional consequences of incorporating Boc-D-Lys(N3)-OH are twofold: modulation of biological activity due to the D-amino acid and the introduction of a versatile conjugation site via the azide group.

Effect on Biological Activity: Receptor and Antibody Binding

The change in stereochemistry at a single amino acid position can significantly impact the interaction of a peptide with its biological target. The following data from a competitive ELISA study on a MUC2 epitope peptide illustrates the effect of D-amino acid substitutions on antibody binding.

Peptide (Epitope: PTGTQ)N-terminal FlankC-terminal FlankIC50 (µM) for Antibody Binding
All-LTPTPTTPT60
C-term D-subTPTPTtpt 61
N-term D-subtpt PTTPT392
N- and C-term D-subtpt PTtpt 792

Data adapted from a study on a MUC2 epitope peptide. 't' and 'p' denote D-threonine and D-proline, respectively.[6]

These results demonstrate that D-amino acid substitutions in the flanking regions of an epitope can have a dramatic effect on antibody recognition, with N-terminal modifications being particularly impactful in this case. This highlights the importance of empirical testing to determine the optimal position for D-amino acid incorporation to balance stability gains with the retention of biological activity.

Enhanced Enzymatic Stability

One of the primary motivations for using D-amino acids is to increase a peptide's resistance to proteolytic degradation. The following table provides a conceptual comparison of the expected stability of peptides with and without D-amino acid substitutions when exposed to proteases.

Peptide TypeExpected Half-life in SerumRationale
All L-amino acid peptideShortSusceptible to cleavage by endogenous proteases.
Peptide with D-LysineSignificantly LongerD-amino acid backbone is not recognized by most proteases.[1]
Bioorthogonal Functionality

The azide group on Boc-D-Lys(N3)-OH does not typically interact with biological systems, making it a bioorthogonal functional group. Its primary role is to enable covalent modification of the peptide after synthesis.

ModificationReactive HandleKey Features
Boc-D-Lys(N3)-OH Azide (-N3)Enables "click chemistry" with alkyne-containing molecules. Highly specific and efficient reaction.
Boc-D-Lys(propargyl)-OHAlkyne (C≡CH)Complementary to azide-containing molecules for "click chemistry".
Boc-D-Lys(Boc)-OHProtected AmineStandard building block for creating a native lysine residue.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Lys(N3)-OH

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-D-Lys(N3)-OH into a peptide chain.

SPPS_Workflow start Start: MBHA Resin Swelling deprotection1 Boc Deprotection (TFA in DCM) start->deprotection1 neutralization1 Neutralization (DIPEA in DCM/DMF) deprotection1->neutralization1 coupling Coupling: Boc-D-Lys(N3)-OH HBTU/HOBt, DIPEA in DMF neutralization1->coupling wash1 Wash (DMF, DCM, MeOH) coupling->wash1 repeat Repeat Deprotection, Neutralization, Coupling, and Wash Cycles for Each Subsequent Amino Acid wash1->repeat cleavage Cleavage from Resin and Side-Chain Deprotection (HF or TFMSA/TFA) repeat->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end Lyophilized Peptide analysis->end

Boc-SPPS workflow for peptide synthesis.
  • Resin Swelling : Swell the MBHA (or other suitable) resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection : Remove the Boc protecting group from the resin's terminal amino acid by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing : Wash the resin sequentially with DCM, methanol (B129727) (MeOH), and dimethylformamide (DMF).

  • Neutralization : Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling : Dissolve Boc-D-Lys(N3)-OH (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours. Perform a Kaiser test to confirm complete coupling.

  • Washing : Wash the resin as in step 3.

  • Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage : Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (B91410) (HF) or a mixture of trifluoromethanesulfonic acid (TFMSA) and TFA.

  • Purification and Analysis : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[7][8]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD_Spectroscopy_Workflow prep Peptide Sample Preparation (e.g., in buffer or TFE solution) instrument Instrument Setup (Jasco J-815 or similar) prep->instrument measurement CD Spectra Measurement (190-260 nm) instrument->measurement blank Blank Subtraction measurement->blank conversion Conversion to Mean Residue Ellipticity blank->conversion analysis Secondary Structure Analysis (e.g., using K2D3 or DichroWeb) conversion->analysis

Workflow for CD spectroscopy analysis.
  • Sample Preparation : Dissolve the lyophilized peptide in an appropriate solvent. For alpha-helical peptides, a membrane-mimetic solvent like 50% trifluoroethanol (TFE) in a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) is often used. A typical peptide concentration is 50-100 µM.[9]

  • Instrument Setup : Use a calibrated spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and response time (e.g., 2 s).

  • Measurement : Record the CD spectrum of the peptide solution at a controlled temperature (e.g., 25°C).

  • Blank Subtraction : Record the spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Conversion : Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Analysis : Analyze the resulting spectrum to estimate the percentage of different secondary structural elements. Characteristic alpha-helical spectra show negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[10]

Enzymatic Degradation Assay

Degradation_Assay_Workflow incubation Incubate Peptide with Enzyme (e.g., Trypsin in buffer at 37°C) sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., add TFA) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis quantification Quantify Peak Area of Intact Peptide analysis->quantification

Workflow for enzymatic degradation assay.
  • Reaction Setup : Prepare a solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0). Add a protease, such as trypsin, at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation : Incubate the reaction mixture at 37°C.

  • Time Points : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately stop the enzymatic reaction in the aliquot by adding an acid, such as 10% TFA.

  • HPLC Analysis : Analyze each quenched aliquot by RP-HPLC. Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA. Monitor the elution profile at 214 nm or 280 nm.

  • Quantification : Determine the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate.[11]

Conclusion and Future Perspectives

The choice of incorporating Boc-D-Lys(N3)-OH into a peptide is a strategic decision that offers a powerful combination of enhanced proteolytic stability and the potential for site-specific modification. However, researchers must carefully consider the potential impact on the peptide's secondary structure and its interaction with its biological target. The experimental protocols provided in this guide offer a framework for systematically evaluating these effects.

Future research in this area will likely focus on the development of novel non-natural amino acids with different bioorthogonal functionalities and varying effects on peptide conformation. The continued generation of comparative data will be crucial for building predictive models to guide the rational design of peptide-based drugs with optimized efficacy, stability, and safety profiles.

References

A Cost-Benefit Analysis of Boc-D-Lys(N3)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the strategic incorporation of modified amino acids is crucial for creating peptides with enhanced stability, novel functionalities, and targeted activities. Boc-D-Lys(N3)-OH, an azide-containing D-lysine derivative, offers a versatile tool for post-synthetic modifications via "click chemistry." This guide provides a comprehensive cost-benefit analysis of using Boc-D-Lys(N3)-OH in solid-phase peptide synthesis (SPPS), comparing its performance and cost-effectiveness against other commonly used protected D-lysine derivatives.

Cost Comparison of Protected D-Lysine Derivatives

The selection of a protected amino acid is often a balance between its cost and its utility in the desired synthetic scheme. The azide (B81097) functionality of Boc-D-Lys(N3)-OH makes it a specialized reagent, which can be reflected in its price compared to more standard derivatives. The following table summarizes approximate costs from various suppliers to provide a comparative overview. Prices are subject to change and may vary based on supplier and purity.

DerivativeSupplierQuantityApproximate Price (USD)Price per Gram (USD)
Boc-D-Lys(N3)-OH ChemPep1 g$200.00$200.00
Boc-D-Lys(Boc)-OH DCHA Aapptec1 g$15.00$15.00
Aapptec5 g$45.00$9.00
Aapptec25 g$150.00$6.00
Sigma-Aldrich250 mg$70.40$281.60
Boc-D-Lys(Fmoc)-OH Bachem1 gCHF 224.70 (~$248.00)~$248.00
Bachem5 gCHF 876.30 (~$967.00)~$193.40
Fmoc-D-Lys(Boc)-OH Sigma-Aldrich1 g$40.00$40.00
Sigma-Aldrich5 g$67.40$13.48
Sigma-Aldrich25 g$210.00$8.40
Bachem5 gCHF 76.00 (~$84.00)~$16.80
Bachem25 gCHF 272.90 (~$301.00)~$12.04
Bachem100 gCHF 807.90 (~$892.00)~$8.92

Note: Prices are for research-grade materials and were retrieved from publicly available information. Currency conversions are approximate and for illustrative purposes only.

Performance and Application Comparison

The choice of a protected lysine (B10760008) derivative extends beyond cost to its performance within the peptide synthesis workflow and the downstream applications it enables. The azide group of Boc-D-Lys(N3)-OH is stable under the acidic conditions of Boc-SPPS deprotection, allowing for its incorporation at any position in the peptide sequence. Its true value lies in the highly specific and efficient bioorthogonal "click" reactions it can undergo post-synthesis.

FeatureBoc-D-Lys(N3)-OHBoc-D-Lys(Boc)-OHBoc-D-Lys(Fmoc)-OH
Primary Use Site-specific post-synthetic modification via click chemistry.[1][2]Standard incorporation of a D-lysine residue.Orthogonal side-chain deprotection for on-resin modification.[3]
Orthogonality The azide group is bioorthogonal and stable during Boc-SPPS.The side-chain Boc group is removed during final cleavage with strong acid.The side-chain Fmoc group is base-labile, allowing for selective removal while the Nα-Boc group remains intact.[3]
Modification Potential Enables conjugation with a wide range of alkyne-containing molecules (e.g., fluorophores, drugs, PEG chains).[2][4]Limited to modifications of the free amine after final deprotection.Allows for on-resin modifications such as acylation, alkylation, or attachment of labels after selective Fmoc removal.
Coupling Efficiency Generally high, comparable to other standard Boc-amino acids.High, considered a standard amino acid coupling.High, follows standard coupling protocols.
Potential Side Reactions The azide group is generally stable but can be sensitive to certain reducing agents not typically used in SPPS.[5]None under standard Boc-SPPS conditions.Premature Fmoc deprotection is possible if basic conditions are not carefully controlled.
Key Advantage Highly specific and efficient click chemistry for conjugation in complex biological media.[6]Low cost and straightforward use in standard Boc-SPPS.Allows for complex peptide architectures like branched or cyclic peptides through on-resin side-chain manipulation.
Key Disadvantage Higher cost compared to standard derivatives.[5]Limited potential for site-specific side-chain modification.Requires an additional on-resin deprotection step, adding complexity to the synthesis.

Experimental Protocols

The following protocols provide a general overview of the key experimental steps for incorporating these D-lysine derivatives in manual Boc-SPPS.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling and deprotection cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).[7]

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and DCM and proceed to the next deprotection cycle.

Protocol for Post-Synthetic Modification: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is performed on the fully synthesized and cleaved peptide containing the azide-functionalized lysine.

  • Reaction Setup: Dissolve the azide-containing peptide (1 equivalent) and the alkyne-functionalized molecule (1.5 equivalents) in a solvent mixture such as H₂O/DMF (1:3 v/v).[8]

  • Catalyst Preparation: Prepare a fresh solution of copper(I) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in water.[8]

  • Reaction: Add the catalyst solution to the peptide/alkyne mixture. Stir the reaction at room temperature for 2-6 hours.[8]

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, the peptide-conjugate can be purified by preparative RP-HPLC.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the use of Boc-D-Lys(N3)-OH.

G cluster_spps Boc-SPPS cluster_conjugation Post-Synthetic Modification Resin Solid Support (Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Coupling Coupling of Boc-D-Lys(N3)-OH Deprotection->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Cleavage Cleavage from Resin (e.g., HF) Elongation->Cleavage AzidePeptide Crude Azide-Peptide Cleavage->AzidePeptide Peptide Synthesis & Cleavage Purification1 RP-HPLC Purification AzidePeptide->Purification1 PurePeptide Pure Azide-Peptide Purification1->PurePeptide ClickReaction CuAAC Click Reaction (+ Alkyne-Drug) PurePeptide->ClickReaction CrudePDC Crude Peptide- Drug Conjugate ClickReaction->CrudePDC Purification2 RP-HPLC Purification CrudePDC->Purification2 FinalPDC Final Peptide- Drug Conjugate Purification2->FinalPDC

Caption: Workflow for synthesizing a peptide-drug conjugate using Boc-D-Lys(N3)-OH.

G TherapeuticPeptide Therapeutic Peptide (L-Amino Acids) Proteases Proteolytic Enzymes (in vivo) TherapeuticPeptide->Proteases Susceptible Degradation Rapid Degradation & Short Half-Life Proteases->Degradation Leads to Resistance Increased Resistance to Proteolysis Proteases->Resistance ReducedEfficacy Reduced Therapeutic Efficacy Degradation->ReducedEfficacy D_Peptide Therapeutic Peptide with D-Amino Acids (e.g., D-Lysine) D_Peptide->Proteases Resistant IncreasedStability Longer Half-Life & Improved Stability D_Peptide->IncreasedStability Results in EnhancedEfficacy Enhanced Therapeutic Efficacy IncreasedStability->EnhancedEfficacy

Caption: Rationale for using D-amino acids in therapeutic peptide development.

Conclusion and Recommendations

The choice between Boc-D-Lys(N3)-OH and its alternatives is highly dependent on the specific research goals and budgetary constraints.

  • Boc-D-Lys(N3)-OH is the premier choice when the objective is to create highly specific bioconjugates. Its higher cost is justified by the efficiency and bioorthogonality of click chemistry, which is invaluable for applications like peptide-drug conjugation, in vivo imaging, and the creation of complex biomaterials.[2][4] The stability of the azide group throughout the synthesis process ensures a reliable workflow.[5]

  • Boc-D-Lys(Boc)-OH remains the most cost-effective option for the simple incorporation of a D-lysine residue without the need for side-chain modification. It is ideal for structure-activity relationship studies where the primary focus is on the impact of the D-amino acid itself.

  • Boc-D-Lys(Fmoc)-OH provides an alternative route to side-chain modification. It is particularly useful for synthesizing branched or cyclic peptides directly on the resin. However, this approach requires an additional orthogonal deprotection step and the subsequent modification chemistry may not have the same level of specificity and efficiency as click chemistry, especially in biological contexts.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Lys(N3)-OH (CHA): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Lys(N3)-OH (CHA), a Boc-protected amino acid derivative containing an azide (B81097) group, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the inherent hazards associated with Boc-D-Lys(N3)-OH (CHA) is paramount. This compound presents a dual risk profile, stemming from its organic azide functionality and its cyclohexylamine (B46788) (CHA) salt form.

Organic azides are known for their potential explosive instability and can be sensitive to shock, heat, light, and friction.[1][2] The azide group also imparts toxicity.[2][3] Cyclohexylamine is a corrosive and flammable strong base that can react violently with oxidizing agents and strong acids.[4][5]

Key Hazards Summary
Hazard TypeDescriptionMitigation Measures
Explosive Potential Organic azides can decompose violently when subjected to external energy sources such as heat, light, friction, or pressure.[1][2] Contact with heavy metals can form highly shock-sensitive metal azides.Handle with non-metal (e.g., plastic or glass) spatulas.[6] Avoid grinding or subjecting the material to shock. Store away from heat and light. Do not dispose of down the drain to prevent contact with metal pipes.[7]
Toxicity Azide compounds can be toxic if inhaled, absorbed through the skin, or ingested.Handle in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).[7]
Chemical Reactivity The azide group can react dangerously with acids to form highly toxic and explosive hydrazoic acid.[1] The cyclohexylamine salt is a strong base and can react violently with acids and oxidizing agents.[4] Halogenated solvents should not be used with azides due to the risk of forming extremely unstable compounds.[1][2]Segregate azide-containing waste from acidic and other reactive wastes.[1][2] Store away from incompatible materials.
Flammability Cyclohexylamine is a flammable liquid and vapor.[8]Store in a cool, well-ventilated area away from sources of ignition.[8][9] Use non-sparking tools when handling.[4]

Procedural Workflow for Disposal

The following workflow provides a logical sequence for the safe disposal of Boc-D-Lys(N3)-OH (CHA).

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Disposal A Don Appropriate PPE (Lab coat, gloves, safety glasses) B Work in a Chemical Fume Hood A->B C Designate a Specific Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste: Azide Compound, Boc-D-Lys(N3)-OH (CHA)' C->D E Use Non-Metal Tools for Transfer D->E F Transfer Waste to Labeled Container E->F G Securely Close Container F->G H Store in a Designated, Cool, and Well-Ventilated Secondary Containment Area G->H I Arrange for Pickup by Certified Hazardous Waste Disposal Service H->I G A Spill Occurs B Evacuate Immediate Area A->B C Notify Supervisor and EHS A->C D If Small Spill and Trained: Don Full PPE A->D I If Large Spill or Untrained: Await Professional Response A->I E Cover with Absorbent Material (e.g., vermiculite (B1170534) or sand) D->E F Collect with Non-Metal, Non-Sparking Tools E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate Spill Area G->H

References

Essential Safety and Logistical Information for Handling Boc-D-Lys(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for Boc-D-Lys(N3)-OH (CHA), a compound that combines the reactive azide (B81097) group with a corrosive cyclohexylamine (B46788) (CHA) salt. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Stability Assessment

Boc-D-Lys(N3)-OH (CHA) presents a dual hazard profile stemming from its constituent parts: the potentially explosive organic azide and the corrosive cyclohexylamine.

  • Organic Azide : Organic azides are energetic molecules that can be sensitive to heat, shock, and friction. Their stability is a critical consideration for safe handling. One key indicator of stability is the Carbon-to-Nitrogen (C/N) ratio. For Boc-D-Lys(N3)-OH, the molecular formula is C₁₇H₃₃N₅O₄. The C/N ratio is calculated as the number of carbon atoms divided by the number of nitrogen atoms, which is 17/5, resulting in a ratio of 3.4. A C/N ratio greater than 3 generally indicates a lower risk of explosive decomposition under normal handling conditions.[1][2] Another guideline, the "Rule of Six," suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to enhance stability.[1][3] Boc-D-Lys(N3)-OH (CHA) meets this criterion.

  • Cyclohexylamine (CHA) : Cyclohexylamine is a corrosive and flammable liquid that can cause severe skin and eye burns upon contact.[4][5] Inhalation of its vapors can also be harmful.[4] As a salt in the compound, its corrosive properties must be respected during handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Boc-D-Lys(N3)-OH (CHA) to mitigate exposure risks.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or nitrile).[6][7] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles are required.[4][7] A face shield should be worn when there is a risk of splashing.
Skin and Body A laboratory coat is mandatory.[5] For larger quantities or when spills are possible, a chemical-resistant apron and additional protective clothing should be used.[8]
Respiratory Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of Boc-D-Lys(N3)-OH (CHA).

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for azide-containing materials.[10][11] This container should be clearly labeled and stored separately from other chemical waste, particularly acidic waste.[10][11]

    • Use non-metallic spatulas and tools to handle the solid compound to prevent the formation of shock-sensitive metal azides.[9][10]

  • Handling :

    • Conduct all weighing and transferring of the compound within the chemical fume hood.[9]

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Keep the container tightly closed when not in use.[7]

    • Avoid contact with incompatible materials such as strong acids, oxidizing agents, and heavy metals.[10][12]

  • Storage :

    • Store Boc-D-Lys(N3)-OH (CHA) in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[7][13]

    • The storage container should be tightly sealed.[7]

    • Store separately from incompatible chemicals.[12]

Disposal Plan

Proper disposal of Boc-D-Lys(N3)-OH (CHA) and any contaminated materials is crucial to prevent accidents and environmental contamination.

Waste TypeDisposal Procedure
Solid Compound Dispose of as hazardous chemical waste in a designated, clearly labeled container for organic azides.[10][11] Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) must be placed in the designated azide waste container.[14]
Solutions Aqueous solutions containing Boc-D-Lys(N3)-OH (CHA) should be collected in a separate, labeled hazardous waste container.[14] Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]
Spill Cleanup Material In case of a spill, absorb the material with an inert absorbent (e.g., sand or earth) and collect it in the designated azide waste container using non-sparking tools.[12][15] The spill area should then be decontaminated.

Experimental Workflow and Safety Diagram

G Workflow for Handling Boc-D-Lys(N3)-OH (CHA) cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Azide Waste Container prep_hood->prep_waste prep_tools Select Non-Metallic Tools prep_waste->prep_tools handle_weigh Weigh Compound in Fume Hood prep_tools->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Keep Container Sealed When Not in Use handle_transfer->handle_seal dispose_contaminated Contaminated Materials in Azide Container handle_transfer->dispose_contaminated Dispose of Contaminated Items storage_conditions Store in Cool, Dry, Well-Ventilated Area handle_seal->storage_conditions Store Unused Reagent storage_incompatibles Segregate from Incompatible Chemicals storage_conditions->storage_incompatibles dispose_solid Solid Waste in Azide Container dispose_solid->dispose_contaminated dispose_solution Solution Waste in Labeled Container dispose_contaminated->dispose_solution

Caption: A flowchart outlining the key steps for the safe handling of Boc-D-Lys(N3)-OH (CHA).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。